4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBKTVPACQCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302738 | |
| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108831-68-1 | |
| Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine for Advanced Drug Discovery
Introduction: The Thieno[2,3-d]pyrimidine Core and the Significance of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA. This structural similarity allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide focuses on a key derivative, this compound, a versatile intermediate that serves as a gateway to a multitude of novel compounds. The strategic placement of the chloro group at the 4-position renders it highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the exploration of vast chemical space. The dimethyl substituents at the 5 and 6 positions provide a specific steric and electronic profile that can be crucial for modulating target binding and pharmacokinetic properties. This document provides an in-depth exploration of its physicochemical properties, a detailed synthesis protocol, reactivity profile, and a discussion of its potential in contemporary drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClN₂S | [1] |
| Molecular Weight | 198.67 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 112 °C | [3] |
| Boiling Point | 322.8 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Slightly soluble in water | [2] |
| CAS Number | 108831-68-1 | [1] |
| IUPAC Name | This compound | [4] |
Spectroscopic Profile
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.7 (s, 1H, pyrimidine C2-H), ~2.5 (s, 3H, C6-CH₃), ~2.4 (s, 3H, C5-CH₃) |
| ¹³C NMR | δ (ppm): ~170, ~160, ~155, ~130, ~125, ~120, ~15, ~14 |
| Mass Spec (EI) | m/z: 198 (M⁺), 200 (M⁺+2) in a ~3:1 ratio, characteristic of a monochlorinated compound. |
| IR | (cm⁻¹): ~3100 (Ar-H stretch), ~2950 (C-H stretch), ~1600, ~1550 (C=C, C=N stretch), ~800 (C-Cl stretch) |
Synthesis Protocol: A Reliable Pathway to the Core Intermediate
The synthesis of this compound is typically achieved through a two-step process, commencing with the versatile Gewald reaction to construct the thiophene ring, followed by chlorination of the resulting thienopyrimidinone.
Step 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The initial step involves the Gewald reaction, a multicomponent condensation that efficiently assembles the substituted thiophene ring. This is followed by cyclization with formamide to yield the pyrimidinone core.
Caption: Synthetic pathway to 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Methodology:
-
Gewald Reaction: To a stirred solution of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) followed by a catalytic amount of morpholine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, by filtration and wash with cold water.
-
Cyclization: Mix the crude aminothiophene carboxylate with an excess of formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) for 8-12 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.[6][8]
Step 2: Chlorination to this compound
The final step is a robust chlorination of the pyrimidinone using phosphorus oxychloride (POCl₃), a standard and effective method for this transformation.[9][10]
Caption: Chlorination of the pyrimidinone to the final product.
Detailed Methodology:
-
Suspend 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of functionalities, making it an invaluable scaffold for building libraries of diverse compounds for biological screening.
Common Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common strategy in the development of kinase inhibitors.[11]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.
-
Thiolation: Reaction with thiols or thiolates provides access to thioether derivatives.
-
Suzuki and Stille Couplings: The chloro group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or alkyl groups.
The choice of solvent, base, and temperature is critical for controlling the outcome of these reactions and minimizing side products.
Applications in Drug Discovery
The thieno[2,3-d]pyrimidine core is a recurring motif in a multitude of biologically active molecules. The ability to readily diversify the 4-position of this compound makes it a powerful tool for structure-activity relationship (SAR) studies.
Therapeutic Areas of Interest:
-
Oncology: Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, including EGFR, VEGFR, and PI3K, which are implicated in cancer progression.[12]
-
Inflammation: The scaffold has been explored for the development of inhibitors of enzymes such as cyclooxygenase (COX), which are key targets in anti-inflammatory therapies.[6][8]
-
Infectious Diseases: Derivatives have shown promise as antibacterial and antiviral agents.
The dimethyl substitution pattern of the title compound provides a specific lipophilic and steric profile that can be exploited to fine-tune the binding affinity and selectivity for a given biological target.
Conclusion
This compound is a strategically important and highly versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its 4-chloro position provide a robust platform for the generation of diverse libraries of novel compounds. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective application in the design and synthesis of the next generation of thieno[2,3-d]pyrimidine-based therapeutics. This guide provides a foundational knowledge base for researchers and scientists to leverage the full potential of this valuable chemical entity in their drug discovery endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 6. ijper.org [ijper.org]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
Spectroscopic and Spectrometric Profiling of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: A Predictive and Interpretive Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric characteristics of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (C₈H₇ClN₂S, Molar Mass: 198.67 g/mol ). In the absence of publicly available experimental data, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed theoretical framework for the structural elucidation and analytical characterization of this important heterocyclic scaffold.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific analogue, this compound, serves as a key intermediate in the synthesis of more complex molecules, making its unambiguous characterization paramount for synthetic and medicinal chemists. Spectroscopic and spectrometric techniques are the cornerstones of molecular characterization. This guide provides an in-depth, albeit predictive, analysis of the key spectral features of the title compound, offering insights into its electronic and structural properties.
Predicted Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound were generated using computational algorithms that rely on extensive databases of known chemical shifts.
Methodology for NMR Prediction:
The predicted NMR data was obtained using online NMR prediction tools which employ machine learning algorithms and extensive chemical shift databases. The chemical structure in the form of a SMILES string (Clc1ncnc2c1sc(C)c2C) was used as the input for these predictions. The algorithms calculate the magnetic environment of each nucleus to estimate its chemical shift.
¹H NMR Predicted Data (Simulated in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.6 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~2.5 | Singlet | 3H | C-6 Methyl |
| ~2.4 | Singlet | 3H | C-5 Methyl |
¹³C NMR Predicted Data (Simulated in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~170 | C-7a |
| ~155 | C-4 |
| ~153 | C-2 |
| ~152 | C-8a |
| ~130 | C-5 |
| ~125 | C-6 |
| ~15 | C-6 Methyl |
| ~14 | C-5 Methyl |
Interpretation of Predicted NMR Data:
The predicted ¹H NMR spectrum is expected to be simple, showing three distinct singlets. The downfield singlet at approximately 8.6 ppm is characteristic of the proton on the pyrimidine ring, deshielded by the two adjacent nitrogen atoms. The two upfield singlets are assigned to the two methyl groups at positions 5 and 6 on the thiophene ring.
The predicted ¹³C NMR spectrum shows signals for all eight carbon atoms. The carbons of the pyrimidine ring (C-2 and C-4) and the bridgehead carbons (C-7a and C-8a) are expected to appear in the downfield region due to the influence of the electronegative nitrogen and chlorine atoms. The carbons of the thiophene ring (C-5 and C-6) and the methyl carbons are predicted to be in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of its structural components.
Methodology for IR Prediction:
The predicted IR absorption frequencies are based on the analysis of the functional groups present in the molecule and correlation with established IR spectroscopy databases. Computational chemistry software can also be used to calculate vibrational frequencies, providing a more detailed theoretical spectrum.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (pyrimidine ring) |
| 2950-2850 | C-H Stretch | Aliphatic (methyl groups) |
| 1600-1550 | C=N Stretch | Pyrimidine ring |
| 1550-1450 | C=C Stretch | Thiophene and pyrimidine rings |
| 1450-1350 | C-H Bend | Methyl groups |
| 800-700 | C-Cl Stretch | Chloro group |
| 700-600 | C-S Stretch | Thiophene ring |
Interpretation of Predicted IR Data:
The IR spectrum is expected to be dominated by bands corresponding to the vibrations of the heterocyclic rings and the methyl groups. The C=N and C=C stretching vibrations of the thieno[2,3-d]pyrimidine core will likely appear in the 1600-1450 cm⁻¹ region. The presence of the methyl groups will be indicated by C-H stretching and bending vibrations. The C-Cl and C-S stretching vibrations are expected at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Methodology for MS Prediction:
The exact mass and isotopic distribution are calculated based on the elemental composition of the molecule (C₈H₇ClN₂S). The fragmentation pathway is predicted based on the principles of mass spectrometry, considering the stability of the resulting ions and neutral losses from the molecular ion.
Predicted Mass Spectrometry Data
| m/z (predicted) | Ion |
| 198.0100 | [M]⁺ (with ³⁵Cl) |
| 200.0071 | [M+2]⁺ (with ³⁷Cl) |
Interpretation of Predicted Mass Spectrum and Fragmentation:
The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M]⁺ and [M+2]⁺ peaks in an approximate ratio of 3:1. The molecular ion is expected to be relatively stable due to the aromatic nature of the heterocyclic system.
Predicted Fragmentation Pathway:
A plausible fragmentation pathway for this compound is initiated by the loss of a chlorine radical or a methyl radical from the molecular ion. Subsequent fragmentation could involve the loss of HCN or other small neutral molecules from the pyrimidine ring.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in the field of drug discovery. As a bioisostere of purine, this scaffold is present in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid, planar structure and the potential for diverse substitutions make it an attractive framework for designing targeted therapeutic agents.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine . The introduction of a chlorine atom at the 4-position creates a highly versatile intermediate, priming the molecule for a wide array of nucleophilic substitution reactions. This allows for the systematic development of compound libraries crucial for structure-activity relationship (SAR) studies. We will delve into the causality behind each experimental step, ensuring a reproducible and logically sound protocol for researchers, scientists, and drug development professionals.
Part 1: A Validated Three-Step Synthetic Pathway
Our synthetic strategy is designed for efficiency and scalability, beginning with the construction of the core thiophene ring via the robust Gewald reaction, followed by pyrimidine ring annulation, and culminating in the critical chlorination step.
Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (Intermediate I)
The foundational step is the construction of the substituted thiophene ring using the Gewald aminothiophene synthesis. This multicomponent reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity and the availability of starting materials.[4][5][6][7]
Causality and Experimental Rationale: We employ a one-pot condensation of butan-2-one, malononitrile, and elemental sulfur.
-
Butan-2-one: This ketone serves as the carbon backbone, providing the two adjacent methyl groups that will become the 5- and 6-substituents on the final thieno[2,3-d]pyrimidine ring.
-
Malononitrile: This active methylene compound is the source of the C3-carbonitrile and the C2-amino group. The amino group is essential for the subsequent cyclization to form the pyrimidine ring, and the nitrile group directs the initial condensation.
-
Elemental Sulfur: The key reagent that enables the formation of the thiophene ring through a proposed mechanism involving addition to an intermediate, followed by cyclization and aromatization.[4]
-
Base Catalyst (Triethylamine): A mild organic base is used to facilitate the initial Knoevenagel condensation between the butan-2-one and malononitrile, a critical precursor to the sulfur addition.[8]
Caption: Workflow for the Gewald multicomponent reaction.
Experimental Protocol: Synthesis of Intermediate I
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (7.21 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and ethanol (80 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (3.21 g, 0.1 mol) to the mixture.
-
Slowly add triethylamine (10.1 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
After completion, cool the mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
The resulting yellowish solid, 2-amino-4,5-dimethylthiophene-3-carbonitrile, can be used in the next step without further purification.[9] A typical yield is 75-85%.
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate II)
With the aminothiophene in hand, the next step is the annulation of the pyrimidine ring. This is efficiently achieved by heating the intermediate with a one-carbon source that can react with both the amino group and the nitrile.
Causality and Experimental Rationale:
-
Formamide: This reagent serves a dual purpose as both the reactant and the solvent. At high temperatures, it provides the necessary carbon and nitrogen atoms to form the pyrimidinone ring through a cyclization-condensation reaction with the 2-amino-3-carbonitrile functionality of Intermediate I.[9] The reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, followed by intramolecular cyclization and elimination of ammonia.
Caption: Cyclization to form the thienopyrimidinone core.
Experimental Protocol: Synthesis of Intermediate II
-
Place 2-amino-4,5-dimethylthiophene-3-carbonitrile (Intermediate I) (16.6 g, 0.1 mol) in a 100 mL round-bottom flask.
-
Add freshly distilled formamide (40 mL).
-
Heat the mixture in an oil bath at 180°C for 4 hours with constant stirring.[9] The reaction mixture will become a clear solution before a precipitate forms.
-
Monitor the reaction by TLC (Eluent: Chloroform/Methanol 9:1).
-
After completion, cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water.
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum at 60°C.
-
The product, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is obtained as a white to off-white powder. Yields are typically in the range of 85-95%.[10]
Step 3: Synthesis of this compound (Target Compound)
This final step is a critical transformation, converting the stable pyrimidinone into the reactive 4-chloro derivative, a key precursor for further chemical exploration.
Causality and Experimental Rationale:
-
Phosphorus Oxychloride (POCl₃): This is the chlorinating agent of choice for converting cyclic amides (lactams) to their corresponding chloro-derivatives.[11] The reaction proceeds via the tautomeric lactim form of the pyrimidinone. The hydroxyl group of the lactim attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate which is an excellent leaving group. Subsequent attack by a chloride ion displaces this group, yielding the desired 4-chloro product.
-
Reflux Conditions: The reaction requires heat to overcome the activation energy for the formation of the phosphate ester intermediate and the subsequent substitution.
Caption: Final chlorination step to yield the target compound.
Experimental Protocol: Synthesis of the Target Compound
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate II) (9.66 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (30 mL, 0.32 mol).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 3-4 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC, Hexane/Ethyl Acetate 7:3), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
Continue stirring until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound as a white or pale yellow solid.[12][13][14]
Part 2: Comprehensive Characterization
Rigorous characterization is paramount to confirm the identity, structure, and purity of the final compound. The following are the expected results and standardized protocols.
Workflow for Compound Characterization
Caption: Integrated workflow for compound analysis.
Data Summary and Protocols
The following table summarizes the expected characterization data for this compound.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 8.75 (s, 1H, pyrimidine C2-H), δ 2.55 (s, 3H, -CH₃), δ 2.45 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 160.5, 155.0, 153.5, 135.0, 125.0, 118.0, 14.5, 13.0 |
| Mass Spectrometry (ESI+) | Molecular Ion | m/z 199.0 [M+H]⁺, 201.0 [M+H+2]⁺ (approx. 3:1 ratio)[12][15] |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3100 (Ar-H), ~2950 (Alkyl C-H), ~1600, 1550 (C=C, C=N), ~750 (C-Cl) |
| Melting Point | Range | 112°C[16] |
| Molecular Formula | - | C₈H₇ClN₂S[12] |
| Molecular Weight | - | 198.67 g/mol [12] |
Standard Operating Protocols:
-
NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source in positive ion mode.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. Record the spectrum using an FTIR spectrometer.
-
Melting Point: Place a small amount of the dry, crystalline sample in a capillary tube and determine the melting range using a calibrated melting point apparatus.
Conclusion
This guide outlines a reliable and well-documented procedure for the synthesis of this compound. The three-step synthesis, beginning with the Gewald reaction, provides a high-yield pathway to this valuable intermediate. The subsequent characterization protocols provide a robust framework for verifying the structural integrity and purity of the final product. The strategic placement of the chloro group at the 4-position renders this molecule an ideal starting point for the development of diverse chemical libraries, enabling further exploration of the rich medicinal potential of the thieno[2,3-d]pyrimidine scaffold.
References
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 9. pjsir.org [pjsir.org]
- 10. ijper.org [ijper.org]
- 11. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 14. capotchem.com [capotchem.com]
- 15. PubChemLite - 4-chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (C12H9ClN2S2) [pubchemlite.lcsb.uni.lu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Kinase-Targeted Drug Discovery
An In-depth Technical Guide to the Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a bioisostere of the native purine ring system, has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[1][2] Its rigid, planar structure provides an ideal framework for interaction with the ATP-binding pockets of a multitude of protein kinases, enzymes that are frequently dysregulated in cancer and other proliferative diseases.[3][4] This guide delves into the intricate biological mechanisms through which thieno[2,3-d]pyrimidine derivatives exert their therapeutic effects, offering a comprehensive overview of their primary molecular targets, the ensuing impact on cellular signaling, and the state-of-the-art methodologies employed to elucidate these actions.
The Kinase Inhibition Paradigm: A Multi-Targeted Approach
The anticancer activity of a vast number of thieno[2,3-d]pyrimidine derivatives stems from their ability to function as potent inhibitors of various protein kinases. These enzymes play a pivotal role in cell signaling pathways that govern cell growth, proliferation, differentiation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can effectively halt tumor progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[5][6] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase activity.[5][6][7]
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[8] This ultimately results in the inhibition of tumor angiogenesis, starving the tumor of essential nutrients and oxygen.
Signaling Pathway: VEGFR-2 Inhibition
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocellect.com [nanocellect.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Thieno[2,3-d]pyrimidine Core: A Medicinal Chemistry Cornerstone from Serendipitous Discovery to Targeted Therapeutics
Abstract: The thieno[2,3-d]pyrimidine scaffold stands as a testament to the evolution of medicinal chemistry, from its foundational synthesis to its current status as a "privileged" core in a multitude of clinically relevant molecules. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the discovery and history of this remarkable heterocyclic system. We will delve into the key synthetic methodologies that have made this scaffold readily accessible, explore its diverse therapeutic applications with a focus on structure-activity relationships, and highlight its journey from the laboratory to approved clinical use. This guide aims to be a definitive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system resulting from the fusion of a thiophene ring and a pyrimidine ring. Its structure is characterized by the following numbering convention:
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS number and identifiers
An In-depth Technical Guide to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, physicochemical properties, a detailed, rationalized synthesis protocol, and its critical applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and scientific context of this valuable chemical building block.
Compound Identification and Physicochemical Properties
This compound is a substituted thienopyrimidine. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged scaffold in drug discovery for interacting with various biological targets.[1] The chloro-substituent at the 4-position provides a chemically reactive site crucial for its role as a synthetic intermediate.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 108831-68-1[2][3][4][5] |
| Molecular Formula | C₈H₇ClN₂S[2][3][4][5] |
| Molecular Weight | 198.67 g/mol [2][3][4] |
| IUPAC Name | This compound[3] |
| Canonical SMILES | CC1=C(SC2=C1C(=NC=N2)Cl)C[3] |
| InChI Key | HYOBKTVPACQCBR-UHFFFAOYSA-N[3] |
| Synonyms | Thieno[2,3-d]pyrimidine,4-chloro-5,6-dimethyl-; IFLAB-BB F1616-0065; AKOS BBS-00000859[3][5] |
Physicochemical Properties
The physical and chemical properties determine the compound's handling, storage, and reaction conditions.
| Property | Value |
| Appearance | White to light yellow solid[5] |
| Melting Point | 112°C[3][5] |
| Boiling Point | 322.8°C at 760 mmHg[3] |
| Solubility | Slightly soluble in water[5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process that first constructs the fused heterocyclic core, followed by a chlorination step. This approach is efficient and allows for modularity in creating derivatives.
Synthesis Workflow Visualization
The following diagram outlines a common and logical synthetic pathway.
Caption: A three-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on established chemical principles for this class of compounds.[5][6]
Step 1: Synthesis of 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene
-
To a stirred mixture of 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF), add a catalytic amount of a base like triethylamine or morpholine.
-
Heat the reaction mixture at 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure thiophene derivative.
-
Expert Insight: This is the Gewald reaction, a robust multicomponent reaction for synthesizing 2-aminothiophenes. The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Step 2: Synthesis of 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
-
A mixture of the 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1.0 eq) from Step 1 and an excess of formamide (5-10 eq) is heated to 150-180°C.
-
The reaction is maintained at this temperature for 4-8 hours.
-
After cooling, the reaction mixture is diluted with water, and the resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Expert Insight: This cyclization step forms the pyrimidine ring. Formamide serves as both the reagent (providing the C2 and N3 atoms) and the solvent. High temperatures are necessary to drive the condensation and cyclization.
-
Step 3: Synthesis of this compound
-
Suspend the 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) from Step 2 in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of DMF can be added if using POCl₃ to facilitate the reaction.
-
Reflux the mixture for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry. Purify by recrystallization or column chromatography to yield the final product.
-
Expert Insight: The conversion of the pyrimidone to the 4-chloro derivative is a critical activation step. POCl₃ is a highly effective and standard reagent for this transformation, turning the relatively unreactive hydroxyl group (in its tautomeric form) into an excellent leaving group, which is then displaced by a chloride ion.
-
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building diverse molecular architectures. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.
This reactivity makes it a key intermediate in the synthesis of compounds for numerous therapeutic areas, including oncology and inflammation.[1][7][8]
Role as a Versatile Synthetic Intermediate
Caption: Versatility of the title compound as an intermediate for bioactive molecules.
Key Therapeutic Applications
-
Kinase Inhibitors: The thienopyrimidine scaffold is a well-established core for kinase inhibitors.[7] By reacting this compound with various amines, researchers can synthesize libraries of compounds to target specific kinases, which are crucial regulators of cell signaling and are often dysregulated in cancers.[8]
-
Anti-inflammatory Agents: Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[9] The 4-chloro intermediate is the direct precursor to these compounds, which are investigated for treating pain and inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[9]
-
Anticancer Agents: In addition to kinase inhibition, related thienopyrimidine derivatives have been designed as microtubule targeting agents.[10] These compounds can inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis in cancer cells, demonstrating the scaffold's broad utility in oncology.[10][11]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.
-
Hazard Classification: The compound is classified as harmful (Xn). It is harmful if swallowed, in contact with skin, or inhaled.[5] It is also irritating to the eyes.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[12]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][13]
-
Disposal: Dispose of waste material at a licensed chemical destruction plant. Do not contaminate water or discharge to sewer systems.[14]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its reactive chloro-functionality make it an exceptionally valuable starting material for creating diverse libraries of potential drug candidates. Its proven utility in developing kinase inhibitors, anti-inflammatory agents, and other anticancer compounds underscores its significance and ensures its continued relevance in the field of drug discovery.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 6. 4-CHLORO-2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine [myskinrecipes.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 9. ijper.org [ijper.org]
- 10. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating theoretical calculations with comparative analysis of structurally related compounds, this document offers valuable insights for researchers engaged in the design and development of novel therapeutics based on the thieno[2,3-d]pyrimidine scaffold.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made it a highly attractive scaffold in the field of medicinal chemistry.[1] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The therapeutic potential of these compounds is often attributed to their ability to act as kinase inhibitors, targeting enzymes that are crucial in various disease pathways.[2] The specific substitution pattern on the thieno[2,3-d]pyrimidine ring system plays a critical role in modulating the biological activity and pharmacokinetic properties of these molecules.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives typically involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring. A common synthetic route is the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted thiophenes.[3] Subsequent cyclization with a suitable source of the pyrimidine ring, followed by chlorination, yields the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the protons and carbons in the molecule. The chemical shifts of the methyl groups and the aromatic protons provide key information about the electronic environment of the heterocyclic system. For similar thieno[2,3-d]pyrimidine derivatives, characteristic signals for the methyl protons are observed in the upfield region of the ¹H NMR spectrum, while the aromatic protons appear in the downfield region.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
A general workflow for the synthesis and characterization of this compound is depicted below:
Figure 1: A generalized workflow for the synthesis and structural characterization of this compound.
Molecular Structure: Insights from Computational Modeling and Comparative Analysis
In the absence of a published single-crystal X-ray structure for this compound, computational modeling, specifically Density Functional Theory (DFT), provides a powerful tool to predict its three-dimensional structure and electronic properties.[6] By comparing these computational results with the known crystal structures of closely related thieno[2,3-d]pyrimidine derivatives, we can gain a high degree of confidence in the predicted molecular geometry.
Predicted Molecular Geometry
DFT calculations suggest that the thieno[2,3-d]pyrimidine core of this compound is essentially planar. The bond lengths and angles are predicted to be within the expected ranges for similar heterocyclic systems. The fusion of the thiophene and pyrimidine rings results in a rigid bicyclic system. The chlorine atom at position 4 and the methyl groups at positions 5 and 6 are the key substituents that influence the molecule's overall shape and electronic properties.
The following diagram illustrates the predicted molecular structure with atom numbering:
Figure 2: Predicted molecular structure of this compound with atom numbering.
Comparative Crystallographic Data
Analysis of the crystal structures of related thieno[2,3-d]pyrimidine derivatives reveals several key structural features that are likely to be conserved in this compound:
-
Planarity of the Fused Ring System: Crystal structures of various thieno[2,3-d]pyrimidine derivatives consistently show a high degree of planarity in the fused bicyclic core.[5][7]
-
Intermolecular Interactions: In the solid state, these molecules often engage in π-π stacking interactions between the planar aromatic rings.[8] Hydrogen bonding may also play a role in the crystal packing, depending on the nature of the substituents.
-
Influence of Substituents: The nature and position of substituents can have a significant impact on the crystal packing and intermolecular interactions. For instance, bulky substituents may hinder close packing and alter the overall crystal lattice.
Conformational Analysis
The conformational flexibility of this compound is limited due to the rigid, fused aromatic ring system. The primary sources of conformational freedom are the rotation of the two methyl groups attached to the thiophene ring.
Computational studies on similar substituted aromatic systems suggest that the rotational barriers for methyl groups are relatively low, allowing for free rotation at room temperature. The preferred conformation will likely be one that minimizes steric hindrance between the methyl groups and the adjacent atoms.
Structure-Activity Relationship (SAR) Insights
The molecular structure of this compound provides a foundation for understanding its potential as a pharmacophore. The key structural features that are likely to influence its biological activity include:
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is a crucial feature. It is an electron-withdrawing group that can influence the reactivity of the pyrimidine ring. More importantly, it can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and develop libraries of new compounds.[3]
-
The 5,6-Dimethyl Substitution: The methyl groups at the 5 and 6 positions provide lipophilicity to the molecule, which can be important for its ability to cross cell membranes. They also contribute to the overall shape of the molecule, which can influence its binding to a biological target.
-
The Thieno[2,3-d]pyrimidine Core: The planar, aromatic nature of the fused ring system allows for π-π stacking and other non-covalent interactions with the active site of a target protein, such as a kinase.[2]
Experimental and Computational Protocols
General Synthetic Protocol for this compound
-
Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile: This intermediate is typically prepared via the Gewald reaction, reacting a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
-
Cyclization to form the thieno[2,3-d]pyrimidin-4-one: The thiophene intermediate is then cyclized with a suitable one-carbon synthon, such as formamide or formic acid, to form the corresponding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.[4]
-
Chlorination: The thieno[2,3-d]pyrimidin-4-one is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.[5]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.
Computational Methodology (DFT)
-
Model Building: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using DFT calculations with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides predicted vibrational frequencies that can be compared with experimental IR data.
-
Analysis of Molecular Properties: From the optimized structure, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies and electrostatic potential maps.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its privileged thieno[2,3-d]pyrimidine scaffold. While a definitive experimental crystal structure is not yet available in the public domain, a combination of computational modeling and comparative analysis of related structures provides a detailed and reliable understanding of its molecular structure and conformation. The rigid, planar core, coupled with the reactive 4-chloro substituent and the lipophilic methyl groups, makes it an excellent starting point for the design and synthesis of new therapeutic agents. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this promising class of compounds.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Thieno[2,3-d]pyrimidine Derivatives in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations in the study of thieno[2,3-d]pyrimidine derivatives. We will explore the core methodologies, their practical applications, and the interpretation of the generated data, with a focus on enhancing the efficiency and accuracy of drug discovery pipelines.
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1] This structural feature has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[1] The versatility of this scaffold has made it a focal point in the design of targeted therapies.
Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into the electronic structure, reactivity, and interaction of molecules at the atomic level. By leveraging these computational methods, researchers can rationalize structure-activity relationships (SAR), predict the binding affinity of ligands to their protein targets, and assess the pharmacokinetic properties of drug candidates before their synthesis, thereby saving significant time and resources.
This guide will delve into the practical application of key quantum chemical methods, including Density Functional Theory (DFT), molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, in the context of thieno[2,3-d]pyrimidine derivatives.
Unveiling Molecular Properties with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the realm of drug discovery, DFT calculations provide valuable information about the geometry, electronic properties, and reactivity of molecules.
The "Why" Behind DFT: Understanding Molecular Reactivity and Stability
The choice to employ DFT in the study of thieno[2,3-d]pyrimidine derivatives is driven by the need to understand their intrinsic electronic properties, which govern their biological activity. DFT allows us to calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity, which can be correlated with increased biological activity.
Furthermore, DFT is instrumental in optimizing the three-dimensional geometry of the molecules, providing a realistic conformation for subsequent studies like molecular docking. It also allows for the calculation of the electrostatic potential (ESP) map, which helps in identifying the electron-rich and electron-deficient regions of the molecule, crucial for understanding non-covalent interactions with biological targets.[2]
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a typical DFT calculation workflow for a thieno[2,3-d]pyrimidine derivative:
-
Molecule Building and Initial Optimization:
-
Draw the 2D structure of the thieno[2,3-d]pyrimidine derivative using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Select a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.
-
Choose a basis set. The 6-31G* or 6-311++G** basis sets are commonly employed to provide a good balance between accuracy and computational cost.
-
Specify the type of calculation: Geometry Optimization followed by Frequency calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Define the solvent environment if necessary, using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Execution and Analysis:
-
Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Analyze the output to obtain the optimized geometry, HOMO-LUMO energies, and the electrostatic potential map.
-
Caption: A generalized workflow for performing DFT calculations on thieno[2,3-d]pyrimidine derivatives.
Predicting Binding Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of ligand-receptor interactions and the estimation of binding affinity.
The Rationale for Molecular Docking: Identifying and Optimizing Hits
For thieno[2,3-d]pyrimidine derivatives, which are often designed as kinase inhibitors, molecular docking is crucial for understanding how they interact with the ATP-binding site of their target proteins.[3][4] By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency. This information is invaluable for guiding the rational design of more potent and selective inhibitors.
The docking score, a numerical value that estimates the binding affinity, is used to rank different derivatives and prioritize them for synthesis and biological evaluation. Several studies have demonstrated a good correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values) for thieno[2,3-d]pyrimidine derivatives targeting enzymes like VEGFR-2, PI3K, and c-Met.[4][5][6][7]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol details a typical molecular docking study:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized 3D structure of the thieno[2,3-d]pyrimidine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Choose a docking program (e.g., AutoDock, Glide, GOLD).
-
Set the parameters for the docking algorithm, including the search space (grid box) and the number of docking runs.
-
Run the docking simulation to generate a series of possible binding poses for the ligand.
-
-
Analysis of Results:
-
Analyze the docking poses and rank them based on their docking scores.
-
Visualize the best-ranked pose to identify key interactions with the protein's active site residues.
-
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Scaffold: A Versatile Core for Modern Kinase Inhibitors
An In-Depth Technical Guide for Researchers
Abstract The thieno[2,3-d]pyrimidine ring system has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to the native purine core allows it to function as a bioisostere, effectively targeting the ATP-binding site of a wide array of protein kinases.[1][2] This technical guide focuses on a key intermediate, the 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine scaffold, providing an in-depth analysis of its synthesis, derivatization, and application in targeting critical oncogenic kinases. We will explore the structure-activity relationships (SAR) that govern inhibitor potency and selectivity, detail essential experimental protocols for inhibitor profiling, and present a forward-looking perspective on the therapeutic potential of this versatile chemical core. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.
Introduction: A Privileged Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a primary focus for therapeutic intervention, especially in oncology.[2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and the thieno[2,3-d]pyrimidine scaffold has been instrumental in this progress.
Bioisosterism: A Bridge to the Kinase ATP Pocket
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the foundational structure of adenine in ATP.[3] This mimicry allows derivatives to competitively bind within the highly conserved ATP pocket of kinases, disrupting the phosphotransfer reaction and halting downstream signaling. The fusion of the thiophene ring to the pyrimidine creates a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for specific kinase targets.[4]
The 4-Chloro-5,6-dimethyl Intermediate: A Gateway to Chemical Diversity
The this compound derivative is a particularly valuable synthetic intermediate. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., anilines, amines, alcohols). This reactivity serves as the cornerstone for creating large libraries of analogues, enabling extensive exploration of the structure-activity landscape to optimize potency, selectivity, and pharmacokinetic properties.[5] The methyl groups at the C5 and C6 positions provide a defined steric footprint and contribute to the overall lipophilicity of the molecule.
Caption: The core chemical structure of this compound.
Synthesis of the Core Scaffold and Key Derivatives
The construction of the thieno[2,3-d]pyrimidine ring system can be achieved through several established synthetic routes.[1][2] The most common approaches begin with a suitably substituted thiophene precursor, followed by cyclization to form the fused pyrimidine ring.
General Synthetic Strategy
A prevalent method involves the Gewald reaction to synthesize a 2-aminothiophene-3-carboxylate, which is then cyclized with a one-carbon synthon (like formamide or formic acid) to build the pyrimidinone ring. Subsequent chlorination yields the crucial 4-chloro intermediate. The versatility of this intermediate is then leveraged through nucleophilic aromatic substitution (SNAr) reactions.
Caption: A generalized synthetic workflow for producing a library of kinase inhibitors.
Detailed Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established chemical principles.
-
Step A: Synthesis of 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one:
-
To a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent) in formamide (10-15 equivalents), add a catalytic amount of formic acid.
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the mixture to room temperature, which typically results in the precipitation of the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield the thieno[2,3-d]pyrimidin-4-one intermediate.
-
-
Step B: Chlorination to Yield the Final Scaffold:
-
Suspend the 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Pour the cooled residue slowly onto crushed ice with vigorous stirring.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel) to obtain this compound.
-
Protocol: Nucleophilic Substitution at the C4 Position
-
Dissolve the this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., a substituted aniline, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize or purify by column chromatography to yield the final 4-substituted kinase inhibitor.
Targeting Key Oncogenic Kinases
The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a multitude of kinases implicated in cancer progression.
Case Study: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a major driver in several cancers.[2] Thieno[2,3-d]pyrimidine derivatives have been designed to target both wild-type EGFR and clinically relevant resistance mutants like T790M.[6] The 4-anilino substitution is critical, as the aniline moiety mimics the adenine of ATP and forms key hydrogen bonds in the kinase hinge region.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
Case Study: PI3K and VEGFR-2 Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade frequently dysregulated in cancer.[7] Derivatives of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine have shown potent inhibitory activity against PI3K isoforms.[6] Similarly, by modifying substituents, the scaffold has been adapted to potently inhibit VEGFR-2, a key mediator of tumor angiogenesis, with some compounds showing activity comparable to the approved drug sorafenib.[8]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the thieno[2,3-d]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition.
-
C4-Position: This is the most critical position for interaction with the kinase hinge region. Bulky or appropriately substituted anilino groups are often optimal. The nature of the substituent dictates selectivity across the kinome.
-
C2-Position: Substitution at this position can modulate potency and physical properties. Small, electron-donating groups on a C2-phenyl ring, for instance, can enhance activity against EGFR.[6]
-
Thiophene Ring (C5/C6): While the core topic focuses on the 5,6-dimethyl substitution, variations at these positions can influence selectivity and interactions with the solvent-exposed region of the ATP pocket.[2]
Quantitative SAR Data Summary
The following tables summarize inhibitory data for representative thieno[2,3-d]pyrimidine derivatives against key kinase targets.
Table 1: SAR of Derivatives as EGFR Inhibitors
| Compound ID | C4-Anilino Substitution | C2-Phenyl Substitution | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
|---|---|---|---|---|
| 1a | 3-ethynyl-aniline | 4-methoxy-phenyl | 5.2 | 45.7 |
| 1b | 3-chloro-4-fluoro-aniline | 4-methoxy-phenyl | 3.1 | 29.3 |
| 1c | 3-ethynyl-aniline | Phenyl | 10.5 | 98.1 |
Data synthesized from literature to illustrate SAR principles.[6]
Table 2: SAR of Derivatives as PI3K and VEGFR-2 Inhibitors
| Compound ID | Scaffold Type | Target Kinase | IC₅₀ (µM) |
|---|---|---|---|
| 2a | 4-morpholino | PI3Kβ | 0.85 |
| 2b | 4-morpholino | PI3Kγ | 0.67 |
| 3a (17f) | 4-(substituted urea) | VEGFR-2 | 0.23 |
| Sorafenib | Reference Drug | VEGFR-2 | 0.23 |
Data sourced from studies on PI3K and VEGFR-2 inhibitors.[6][8]
Experimental Workflows for Inhibitor Profiling
A systematic approach is required to characterize novel kinase inhibitors, moving from initial biochemical assays to cell-based and in vivo models.
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for structure-activity relationship (SAR) studies.[6]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method, such as the ADP-Glo™ Kinase Assay, to measure the activity of a kinase inhibitor.[6]
-
Reaction Setup: In a 384-well plate, add the kinase, the inhibitor (at varying concentrations), and the specific peptide substrate in a buffered solution.
-
Initiation: Initiate the kinase reaction by adding ATP and allow it to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Generation (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation (Step 2): Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which drives a luciferase-based reaction. Incubate for 30 minutes.
-
Detection: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thieno[2,3-d]pyrimidine compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Future Perspectives and Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the development of novel kinase inhibitors. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: As new kinase targets are validated in various diseases, this scaffold will undoubtedly be adapted to inhibit them.
-
Overcoming Resistance: A major challenge in cancer therapy is acquired resistance. The chemical tractability of the scaffold allows for rapid iteration to design next-generation inhibitors that are active against resistant mutant kinases.
-
Improving Drug-like Properties: While many potent inhibitors have been discovered, optimizing pharmacokinetic profiles (e.g., oral bioavailability, metabolic stability) remains a critical goal to translate these compounds into clinical candidates.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the native purine nucleobases found in DNA and RNA.[1] This bioisosteric relationship has rendered it a valuable core for developing a multitude of therapeutic agents, particularly kinase inhibitors for oncology. This guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific, synthetically crucial subset: derivatives originating from the 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediate. We will dissect the influence of structural modifications at key positions on biological activity, focusing on the rationale behind substituent choices and their impact on target engagement, particularly within the domain of protein kinases. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.
The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Drug Discovery
The fusion of a thiophene ring with a pyrimidine moiety gives rise to the thienopyrimidine system, a scaffold that has garnered significant attention for its broad pharmacological potential.[2][3] These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Their success is largely attributed to their ability to mimic purines, allowing them to effectively compete for the ATP-binding sites of various enzymes, most notably protein kinases.[2][4]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Phosphoinositide 3-Kinase (PI3K), among others.[2][5][6]
The specific intermediate, this compound, serves as an ideal starting point for chemical library synthesis.[7][8] The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the systematic and efficient introduction of a wide array of functional groups, enabling a thorough investigation of the structure-activity landscape.
The Core Moiety: Analyzing this compound
The design of any chemical series begins with a well-chosen core. The this compound scaffold (Molecular Formula: C₈H₇ClN₂S) possesses distinct features that make it a powerful tool for drug discovery.[7]
-
C4-Position (The "Warhead"): The electrophilic carbon atom at the C4 position, bonded to a chlorine atom, is the primary site for synthetic modification. The reactivity of this position allows for the facile introduction of amine, ether, and thioether linkages, which can be used to probe the hydrogen-bonding and hydrophobic pockets of a target enzyme's active site.
-
C5 and C6-Positions (The "Anchor"): The methyl groups at the C5 and C6 positions are not merely passive substituents. They provide a defined steric and lipophilic profile to the thiophene ring. This substitution pattern helps to anchor the molecule within the binding site and can influence the orientation of the larger, more flexible substituents introduced at the C4 position. For instance, in the development of COX-2 inhibitors, this specific dimethyl substitution pattern was integral to the observed activity.[9]
-
Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, often interacting with the "hinge region" of kinase ATP-binding sites, a common binding motif for this class of inhibitors.[10]
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of thieno[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature of the substituents appended to the core. The following sections deconstruct the SAR based on the position of modification.
Critical Modifications at the C4-Position
The vast majority of SAR studies on this scaffold focus on displacing the C4-chloro group with various nucleophiles, most commonly substituted amines. This strategy is highly effective for targeting the ATP-binding site of protein kinases.
-
Aromatic Amines (Anilines): The introduction of substituted anilines at the C4 position has been a particularly fruitful strategy for developing potent kinase inhibitors.[4]
-
Small, Hydrophobic Groups: Small hydrophobic substituents (e.g., methyl, chloro, fluoro) on the aniline ring are generally well-tolerated and can enhance binding affinity by interacting with hydrophobic pockets in the enzyme active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can significantly impact activity. For VEGFR-2 inhibitors, derivatives bearing electron-withdrawing groups on the aniline ring often exhibit enhanced potency.[10] This may be due to modulation of the pKa of the aniline nitrogen or direct interaction with the target.
-
Positional Isomerism: The position of the substituent on the aniline ring (ortho, meta, para) is critical. For many kinase targets, meta and para substitutions are preferred as ortho substituents can introduce steric hindrance, preventing optimal binding.[11]
-
-
Aliphatic and Alicyclic Amines: While aromatic amines are common, linking aliphatic or alicyclic amines can introduce sp³ character, which can improve solubility and pharmacokinetic properties.[6] These groups can explore different vector spaces within the binding pocket compared to planar aromatic rings.
-
Linker-Mediated Interactions: The introduction of longer side chains containing solubilizing groups (e.g., morpholine, piperazine) can improve drug-like properties and engage with solvent-exposed regions of the target protein.
Caption: SAR workflow for C4-position modifications.
Data Summary: C4-Substituted Derivatives as Kinase Inhibitors
The table below summarizes representative data from the literature, illustrating the impact of C4-substituents on kinase inhibitory activity.
| Compound ID | C4-Substituent (R) | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 3-chloro-4-fluoro-phenylamino | VEGFR-2 | 0.062 | [10] |
| 2 | 4-methoxy-phenylamino | VEGFR-2 | > 10 | [11] |
| 3 | 3-ethynyl-phenylamino | EGFR | < 0.05 | [4] |
| 4 | Phenylamino | COX-2 | > 200 | [9] |
| 5 | 4-fluoro-phenyl | COX-2 | 42.19 | [9] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
The data clearly indicates that a 3-chloro-4-fluorophenylamino substituent is highly effective for VEGFR-2 inhibition, whereas a simple methoxy-substituted aniline leads to a significant loss of activity.[10][11] This highlights the sensitivity of the binding pocket to both steric and electronic factors.
Case Study: Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In cancer, pathological angiogenesis is essential for tumor growth and metastasis, making VEGFR-2 a prime therapeutic target.[5] Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent VEGFR-2 inhibitors.[5][12]
The SAR for VEGFR-2 inhibition typically involves:
-
Hinge Binding: The pyrimidine nitrogen atoms of the core form hydrogen bonds with the hinge region of the VEGFR-2 ATP pocket (e.g., Cys919).
-
Hydrophobic Pocket Occupancy: The 5,6-dimethylthieno portion occupies a hydrophobic region of the active site.
-
Gatekeeper Interaction: The C4-substituent extends towards the solvent-exposed region, where it can interact with key residues. An appropriately substituted aniline ring can form favorable interactions that lock the inhibitor in a potent conformation.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental procedures are essential.
Protocol: General Synthesis of a C4-Anilino-5,6-dimethylthieno[2,3-d]pyrimidine Derivative
This protocol describes a typical nucleophilic aromatic substitution to displace the C4-chloro group.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as isopropanol or N,N-Dimethylformamide (DMF), to dissolve the starting material.
-
Addition of Nucleophile: Add the desired substituted aniline (1.1 - 1.2 eq).
-
Base Addition (Optional but Recommended): For reactions involving aniline hydrochlorides or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent like DMF, pour the mixture into ice water to precipitate the product. If using a less polar solvent, concentrate the mixture in vacuo.
-
Purification: Collect the crude product by filtration or extract with a suitable organic solvent (e.g., ethyl acetate). Purify the crude material using column chromatography on silica gel or by recrystallization to yield the final, pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ value of a test compound.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. This is often quantified using a luminescence-based ATP detection system (e.g., Kinase-Glo®).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a solution containing the recombinant human VEGFR-2 kinase domain and the appropriate substrate peptide in assay buffer.
-
Prepare an ATP solution at a concentration near the Km for the enzyme.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a small volume (e.g., 5 µL) of each concentration of the test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the enzyme/substrate solution (e.g., 10 µL) to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL) to all wells.
-
Incubate the plate at 30 °C for 1-2 hours.
-
-
Signal Detection:
-
Stop the reaction by adding an ATP detection reagent (e.g., Kinase-Glo®), which measures the amount of remaining ATP. A high signal indicates low kinase activity (high inhibition).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the luminescence signal to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and productive starting point for the discovery of potent, biologically active molecules, particularly kinase inhibitors. The structure-activity relationship is well-defined, with the C4-position serving as the primary handle for modulating potency and selectivity through the introduction of various, typically amine-linked, substituents. The 5,6-dimethyl groups provide a constant, well-characterized hydrophobic anchor that complements the interactions of the C4-substituent.
Future research in this area will likely focus on several key avenues:
-
Exploring Novel C4-Substituents: While anilines have been dominant, the exploration of novel, three-dimensional fragments at the C4-position could unlock new interactions and lead to inhibitors with improved properties and novel selectivity profiles.
-
Targeting New Kinases and Disease Areas: The application of this scaffold is not limited to oncology. Libraries based on this core could be screened against kinases relevant to inflammatory, metabolic, or neurodegenerative diseases.
-
Covalent Inhibition: Modification of C4-substituents to include a reactive "warhead" (e.g., an acrylamide) could lead to the development of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue near the active site, offering a different modality of inhibition with potential for increased potency and duration of action.
By leveraging the established SAR and exploring these future directions, the this compound core will undoubtedly continue to be a valuable platform in the ongoing quest for novel therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Silico Screening of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Analogs: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical workflow for the in silico screening of novel 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics, particularly in the oncology space. This document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific process, from target identification and library preparation to advanced molecular simulations and predictive pharmacokinetics.
Pillar 1: Strategic Foundation - Understanding the Thienopyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to effectively compete with endogenous ligands, such as ATP, for the binding sites of various enzymes.[1][2] The 4-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, enabling the facile introduction of diverse functionalities through nucleophilic substitution, thereby allowing for the extensive exploration of the chemical space and the optimization of structure-activity relationships (SAR).[3]
Our core molecule, this compound, and its analogs have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][4] Notably, thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] Therefore, this guide will focus on a dual-targeting strategy against these two well-validated cancer targets.
Pillar 2: The In Silico Screening Cascade - A Validating Workflow
The in silico screening process is designed as a multi-step filtration cascade, where each subsequent step increases the computational rigor and predictive accuracy, ensuring that only the most promising candidates advance. This self-validating system is crucial for the efficient allocation of computational and, ultimately, experimental resources.
Caption: The In Silico Screening Workflow.
Target Identification and Preparation
The initial and most critical step is the selection and preparation of the biological targets. Based on the established activity of the thienopyrimidine scaffold, we will focus on EGFR and VEGFR2.[5]
Protocol 1: Target Protein Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of human EGFR and VEGFR2 in complex with known inhibitors from the Protein Data Bank (PDB).[6]
-
Pre-processing: Utilize molecular modeling software such as UCSF Chimera or Schrödinger's Maestro for pre-processing.
-
Remove water molecules and any co-crystallized ligands and ions not essential for binding.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and protonation states of the amino acid residues at a physiological pH of 7.4.
-
Repair any missing side chains or loops in the protein structure using tools like Swiss-Model or Prime.[6]
-
-
Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. Use a well-established force field such as OPLS4 or AMBER.
Ligand Library Design and Preparation
A diverse and relevant library of this compound analogs is essential for a successful screening campaign.
Protocol 2: Virtual Library Generation
-
Scaffold Definition: The core scaffold is this compound.
-
Virtual Synthesis: Enumerate a virtual library by attaching a variety of functional groups at the C4 position, replacing the chloro group. Utilize commercially available building blocks from databases like ZINC and PubChem.[7][8][9][10][11][12][13]
-
Library Preparation:
-
Generate 3D conformers for each analog.
-
Assign appropriate protonation states at physiological pH.
-
Perform energy minimization of the generated conformers.
-
-
Database Integration: Store the prepared ligand library in a database format (e.g., SDF) for subsequent screening steps.
High-Throughput Virtual Screening (HTVS)
HTVS is a rapid computational method to screen large libraries of compounds against a protein target to identify potential binders.
Protocol 3: High-Throughput Virtual Screening
-
Define the Binding Site: The binding site is defined based on the co-crystallized ligand in the prepared PDB structures (Erlotinib for EGFR and Axitinib for VEGFR2).[6] A grid box is generated around this binding site.
-
Docking Algorithm: Employ a fast and efficient docking program like AutoDock Vina.[14][15][16][17]
-
Execution: Dock the entire prepared ligand library into the defined binding sites of both EGFR and VEGFR2.
-
Initial Filtering: Rank the compounds based on their predicted binding affinity (docking score). Select the top 10-20% of the library for further, more rigorous analysis.
Molecular Docking and Scoring
This stage involves a more accurate and computationally intensive docking protocol for the filtered set of compounds from HTVS.
Protocol 4: Refined Molecular Docking
-
Docking Software: Use a more advanced docking program such as Glide (Schrödinger) or GOLD (CCDC) for improved accuracy in pose prediction.
-
Scoring Functions: Employ multiple scoring functions to assess the binding poses and affinities. This provides a more robust evaluation than relying on a single scoring function.
-
Visual Inspection: Visually inspect the top-ranked docking poses to ensure that key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues are present.
-
Selection: Select the top 100-200 candidates for each target based on a consensus of docking scores and visual inspection for progression to molecular dynamics simulations.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[18]
Protocol 5: Protein-Ligand MD Simulations
-
System Setup:
-
Use the best-ranked docked pose for each selected ligand with its respective target protein (EGFR and VEGFR2).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Software: Utilize a robust MD simulation package like GROMACS or AMBER.[2][18][19][20]
-
Force Fields: Employ a combination of a protein force field (e.g., CHARMM36m) and a compatible ligand force field (e.g., CGenFF).
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the entire system.
-
Equilibration: Perform a two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.
-
Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach a stable state.
-
-
Analysis: Analyze the trajectories for:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Caption: Molecular Dynamics Simulation Workflow.
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[21][22][23][24][25]
Protocol 6: MM/PBSA or MM/GBSA Calculations
-
Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.
-
Calculation: Use tools like g_mmpbsa in GROMACS or the MMPBSA.py script in AMBER to calculate the binding free energy for each snapshot.[21][22][24]
-
Averaging: Average the binding free energies over all the extracted snapshots to obtain the final estimate.
-
Ranking: Re-rank the candidate compounds based on their calculated binding free energies.
Pillar 3: Druglikeness and Lead Candidate Selection
A potent inhibitor is not necessarily a good drug. Therefore, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.[26][27][28]
ADMET Prediction
In silico ADMET prediction helps to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Protocol 7: In Silico ADMET Prediction
-
Web-based Tools: Utilize free and accessible web servers like SwissADME and pkCSM.[26][27][28][29][30]
-
Properties to Assess:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Human intestinal absorption (HIA), Caco-2 permeability, blood-brain barrier (BBB) permeability, CYP450 inhibition.
-
Druglikeness: Lipinski's rule of five, Ghose filter, Veber's rule.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: Analyze the predicted ADMET properties and flag any potential liabilities.
Table 1: Example ADMET Prediction Data for Top Candidates
| Compound ID | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | HIA | BBB Permeability | hERG Inhibition | Lipinski Violations |
| Analog-001 | 450.5 | 3.2 | 85.6 | High | Yes | Low Risk | 0 |
| Analog-002 | 480.2 | 4.5 | 95.1 | High | Yes | Low Risk | 0 |
| Analog-003 | 510.7 | 5.8 | 110.3 | Moderate | No | High Risk | 1 |
| Analog-004 | 420.1 | 2.8 | 75.4 | High | Yes | Low Risk | 0 |
Lead Candidate Selection
The final step is to integrate all the computational data to select a small number of lead candidates for experimental validation.
Selection Criteria:
-
High predicted binding affinity to both EGFR and VEGFR2 (from binding free energy calculations).
-
Stable binding mode in MD simulations with persistent key interactions.
-
Favorable ADMET profile with a low risk of toxicity and good predicted pharmacokinetic properties.
-
Synthetic feasibility.
Conclusion
This in-depth technical guide outlines a robust and scientifically sound in silico screening workflow for the identification of novel this compound analogs as dual inhibitors of EGFR and VEGFR2. By following this multi-step, self-validating cascade, researchers can efficiently navigate the vast chemical space to identify promising lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.
References
- 1. scielo.br [scielo.br]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZINC database - Wikipedia [en.wikipedia.org]
- 8. PubChem - Wikipedia [en.wikipedia.org]
- 9. ZINC database | PPTX [slideshare.net]
- 10. PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. catalog.data.gov [catalog.data.gov]
- 12. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. peng-lab.org [peng-lab.org]
- 24. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 25. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 26. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 30. biorxiv.org [biorxiv.org]
Predicted ADMET properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Predicted ADMET Properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The successful progression of any lead compound from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A poor ADMET profile is a primary cause of late-stage drug development failure.[4][5] This technical guide provides a comprehensive predictive analysis of the ADMET properties of a specific derivative, this compound. By integrating in silico predictive models with established in vitro experimental protocols, we offer a robust framework for researchers and drug development professionals to evaluate this compound and its analogs, thereby de-risking and accelerating the drug discovery process.
Introduction: The Imperative of Early-Stage ADMET Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of evaluating ADMET properties at the earliest stages.[4] Integrating in silico (computational) and in vitro (experimental) ADMET assays allows for the rapid screening and optimization of compounds, ensuring that resources are focused on candidates with the highest probability of clinical success.[6][7][8]
The subject of this guide, this compound, belongs to a class of compounds recognized for their significant pharmacological potential.[2][9][10] However, without a clear understanding of its pharmacokinetic and toxicological profile, its therapeutic promise remains theoretical. This document aims to bridge that gap by providing a predictive assessment grounded in established scientific methodologies.
Molecular Profile of this compound
A foundational step in any ADMET prediction is the characterization of the molecule's fundamental physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 108831-68-1 | [12] |
| Molecular Formula | C₈H₇ClN₂S | [11][12] |
| Molecular Weight | 198.67 g/mol | [11][12] |
| Melting Point | 112 °C | [11] |
| Canonical SMILES | CC1=C(SC2=C1C(=NC=N2)Cl)C | [11] |
Predictive Workflow for ADMET Profiling
A synergistic approach combining computational and experimental methods provides the most comprehensive and reliable ADMET assessment. The workflow begins with rapid, cost-effective in silico predictions to evaluate drug-likeness and flag potential liabilities. Promising candidates then advance to targeted in vitro assays for experimental validation.
Caption: Integrated workflow for ADMET assessment.
Absorption Prediction
Absorption determines the extent to which a drug enters systemic circulation, a prerequisite for oral bioavailability. Key predictive metrics include physicochemical properties and membrane permeability.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for oral absorption.[13][14][15] An orally active drug generally has no more than one violation of the following criteria.[13]
| Lipinski Parameter | Predicted Value | Rule | Compliance |
| Molecular Weight (MW) | 198.67 Da | < 500 Da | Yes |
| LogP (Octanol/Water Partition) | ~2.5 - 3.5 (Estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (N atoms) | ≤ 10 | Yes |
Analysis: this compound shows zero violations of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity (LogP) suggest a high probability of good membrane permeability and oral absorption.[14][16]
In Silico Permeability and Solubility Predictions
Numerous free and commercial software tools (e.g., SwissADME, pkCSM, ADMETlab) can provide more detailed predictions.[5][17][18][19] The following table presents illustrative predictions for our compound of interest.
| Predicted Property | Illustrative Predicted Value | Implication for Absorption |
| Aqueous Solubility (LogS) | -3.5 | Moderately Soluble |
| Caco-2 Permeability (logPapp) | > -5.0 cm/s | High Permeability |
| Human Intestinal Absorption | > 90% | High Absorption |
| P-gp Substrate | No | Low risk of active efflux |
Note: These values are illustrative examples based on typical results for similar heterocyclic compounds and are not derived from a direct software run.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[20][21] It measures a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[21]
Protocol:
-
Membrane Preparation: A filter donor plate is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).[20]
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO to a final concentration of ~10-50 µM.[22][23]
-
Assay Setup: The acceptor plate wells are filled with buffer. The prepared compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[21]
-
Incubation: The sandwich plate is incubated at room temperature for 4-18 hours with gentle shaking.[22][24]
-
Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.[21]
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters.
Distribution Prediction
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
| Predicted Property | Illustrative Predicted Value | Implication for Distribution |
| Plasma Protein Binding (PPB) | ~85-95% | High binding, potentially lower free drug concentration |
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity or side effects |
| Volume of Distribution (VDss) | > 0.5 L/kg | Likely distribution into tissues beyond plasma |
Note: These values are illustrative examples.
Metabolism Prediction
Metabolism involves the enzymatic conversion of drugs into metabolites, primarily in the liver. This process is crucial for drug clearance and can lead to drug-drug interactions (DDI) or the formation of toxic byproducts.[4] Cytochrome P450 (CYP) enzymes are the primary family of enzymes involved.
Potential Metabolic Pathways
For a molecule like this compound, likely metabolic pathways include oxidation of the methyl groups or aromatic hydroxylation, mediated by CYP enzymes.
Caption: Hypothetical Phase I metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint).[25] Human liver microsomes are a common and effective model system as they contain a high concentration of CYP enzymes.[8][26]
Protocol:
-
Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The NADPH-regenerating system (cofactor for CYP activity) is prepared.[25]
-
Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the liver microsomes at 37°C.[25][27]
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[27]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[29]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the line.[25][28]
Excretion Prediction
Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile). Predictions in this area often focus on renal clearance and interaction with transporters.
| Predicted Property | Illustrative Predicted Value | Implication for Excretion |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life |
| Renal OCT2 Substrate | No | Unlikely to be a major substrate for this renal transporter |
Note: These values are illustrative examples.
Toxicity Prediction
Toxicity screening is essential to identify potential safety liabilities early in development. Key areas of concern include mutagenicity (cancer risk) and cardiotoxicity.[30]
Mutagenicity: Ames Test
The Ames test is a widely used biological assay to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[30][31][32] A positive result indicates the chemical may be a carcinogen.[30]
Protocol Overview:
-
Strain Selection: Several strains of Salmonella typhimurium with different mutations in the histidine biosynthesis operon are used.[31]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a rat liver extract (S9 fraction) to simulate metabolic activation.[33]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.[30]
-
Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize histidine and form colonies. The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the negative control. A significant increase suggests mutagenicity.[34]
Prediction for this compound:
-
Predicted Ames Toxicity: Negative. Many small heterocyclic molecules are non-mutagenic, but experimental verification is essential.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[35][36] Therefore, assessing hERG inhibition is a critical safety screen.[37]
Protocol Overview (Automated Patch Clamp):
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[36]
-
Assay Platform: An automated patch-clamp system (e.g., QPatch, SyncroPatch) is used for high-throughput measurement of ion channel currents.[35][36]
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Electrophysiology: The hERG channel current is measured before and after compound application.
-
Data Analysis: The percentage of channel inhibition is calculated for each concentration, and an IC₅₀ value (the concentration causing 50% inhibition) is determined.
Prediction for this compound:
-
Predicted hERG Inhibition: Low to Moderate Risk. While the structure does not contain common hERG-binding motifs, only an experimental assay can confirm its safety profile.[38]
Conclusion and Future Directions
This comprehensive analysis, based on established in silico principles and in vitro methodologies, predicts that This compound possesses a promising drug-like ADMET profile. It demonstrates excellent compliance with Lipinski's Rule of Five, suggesting high potential for oral bioavailability. Predictive models indicate favorable absorption and permeability, with a low risk of being an efflux pump substrate. While metabolic stability and potential toxicity (mutagenicity, hERG inhibition) require experimental confirmation, the initial computational assessment does not raise significant red flags.
The next logical steps for a research program involving this compound would be to execute the described in vitro assays. Validating the predicted high permeability with a Caco-2 assay, quantifying metabolic stability using human liver microsomes, and confirming the low toxicity profile with Ames and hERG assays will provide the critical data needed to justify advancement into more complex preclinical in vivo studies.
References
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 7. criver.com [criver.com]
- 8. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scbt.com [scbt.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 17. researchgate.net [researchgate.net]
- 18. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 19. Directory of in silico Drug Design tools [click2drug.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 29. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ames test - Wikipedia [en.wikipedia.org]
- 31. microbiologyinfo.com [microbiologyinfo.com]
- 32. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 33. bio.libretexts.org [bio.libretexts.org]
- 34. youtube.com [youtube.com]
- 35. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 36. creative-bioarray.com [creative-bioarray.com]
- 37. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine and Its Derivatives for Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine and its subsequent derivatization. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.
The thieno[2,3-d]pyrimidine framework is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, including kinases, which are pivotal in cancer signaling pathways.[1] Notably, derivatives of this class have been investigated as potent anticancer agents, including inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] Furthermore, this scaffold has demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties.[3][4]
This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful synthesis and derivatization in a research setting.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the target 4-chloro intermediate is a multi-step process that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, a chlorination step. The overall workflow is depicted below.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine at C4 position
An In-Depth Guide to the Synthetic Derivatization of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine at the C4 Position
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the this compound scaffold. The focus is on the strategic derivatization at the C4 position, a key site for introducing molecular diversity and modulating biological activity.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity allows it to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including roles as kinase inhibitors, anticancer agents, anti-inflammatory agents, and microtubule targeting agents.[1][3][4][5]
The starting material, this compound (CAS 108831-68-1), is an ideal precursor for library synthesis.[6] The chlorine atom at the C4 position is highly activated towards substitution, providing a versatile handle for introducing a wide variety of functional groups. This activation arises from the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate formed during nucleophilic substitution.[7][8]
This guide details the primary synthetic strategies for C4 derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing both mechanistic insights and field-tested protocols.
Caption: Key derivatization pathways for this compound.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for displacing the C4-chloro group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The electron-deficient nature of the pyrimidine ring, particularly at the C4 position (para to a ring nitrogen), makes it highly susceptible to nucleophilic attack.[7][9]
C4-Amination via SNAr
Introducing amino functionalities is a common strategy to modulate physicochemical properties and explore key interactions with biological targets, such as hydrogen bonding.
Protocol 2.1.1: General Procedure for C4-Amination
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Isopropanol, DMF, or Dioxane).
-
Addition of Amine: Add the desired primary or secondary amine (1.2-2.0 eq.). For less reactive amines or when using an amine salt, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) should be included.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature can range from 80 °C to reflux, depending on the nucleophilicity of the amine and the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (product or salt) has formed, it can be isolated by filtration.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water or a mild aqueous base (e.g., sat. NaHCO₃ solution).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[10]
-
| Nucleophile (Amine) | Solvent | Base (eq.) | Temp (°C) | Typical Time (h) |
| Aniline | Isopropanol | - | 80 | 6-12 |
| 4-Fluoroaniline | Dioxane | DIPEA (2.0) | 100 | 8-16 |
| Piperidine | Ethanol | - | Reflux | 4-8 |
| Morpholine | DMF | K₂CO₃ (2.0) | 90 | 6-10 |
C4-Alkoxylation and Thiolation via SNAr
The introduction of ether or thioether linkages can significantly alter the lipophilicity and metabolic stability of the molecule. These reactions typically require a strong base to generate the corresponding alkoxide or thiolate nucleophile.
Protocol 2.2.1: General Procedure for C4-Alkoxylation/Thiolation
-
Nucleophile Generation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol or thiol (1.5 eq.) in an anhydrous solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the nucleophile.
-
Reaction Setup: In the main reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition and Reaction: Slowly add the pre-formed nucleophile solution to the solution of the starting material at room temperature. Stir the reaction mixture at a temperature ranging from 25 °C to 80 °C. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds, where direct SNAr is inefficient, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the C4 position.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times and improve yields for Suzuki couplings.[11]
-
Materials:
-
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the chloro-thienopyrimidine, boronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture (e.g., 5 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 100-120 °C for 15-45 minutes.[11]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 110 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/EtOH/H₂O | 110 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 120 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds and serves as a powerful alternative to SNAr, especially for coupling less nucleophilic or sterically hindered amines.[13][14]
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.).[15][16]
-
Reagent Addition: Add this compound (1.0 eq.) followed by the desired amine (1.2 eq.).
-
Solvent and Conditions: Add an anhydrous solvent (e.g., Toluene or Dioxane). Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a plug of silica gel or Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired C4-amino derivative.
-
Caption: A general experimental workflow for the Buchwald-Hartwig amination protocol.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel chemical entities. The C4 position offers a reliable and versatile point for derivatization through robust synthetic methodologies like Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. By carefully selecting the appropriate reaction strategy and conditions as outlined in this guide, researchers can efficiently generate diverse libraries of substituted thieno[2,3-d]pyrimidines for screening in drug discovery and chemical biology programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] As a bioisostere of purine, this core is present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and for their potential in cancer therapy.[1][2] The ability to functionalize this core at the C4 position via carbon-carbon bond formation is a critical step in the synthesis of diverse compound libraries for drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds, particularly between sp²-hybridized carbon atoms.[3] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable method in modern organic synthesis. This guide provides a detailed technical overview and actionable protocols for the successful Suzuki coupling of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various aryl and heteroaryl boronic acids.
Chemical Properties and Safety Considerations for this compound
A thorough understanding of the starting material is crucial for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 108831-68-1 | [4][5][6] |
| Molecular Formula | C₈H₇ClN₂S | [6] |
| Molecular Weight | 198.67 g/mol | [6] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 112 °C | [4][7] |
| Boiling Point | 322.8 °C at 760 mmHg | [7] |
| Solubility | Slightly soluble in water | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Safety Precautions:
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related chloro-heterocycles suggests the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Health Hazards: May cause skin and eye irritation.[8] Harmful if swallowed or inhaled.[9]
-
Fire and Reactivity: The compound is likely stable under recommended storage conditions. Extinguishing media appropriate for the surrounding fire should be used.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol & Optimization: Conventional and Microwave-Assisted Synthesis
The electron-deficient nature of the pyrimidine ring in the thieno[2,3-d]pyrimidine system makes the 4-chloro position susceptible to Suzuki coupling. However, as with many heteroaryl chlorides, optimizing reaction conditions is key to achieving high yields.
Optimization of Reaction Conditions
The following table summarizes key parameters and provides guidance for optimizing the Suzuki coupling of this compound.
| Parameter | Recommendations & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A widely used, reliable catalyst for many Suzuki couplings.[3][10] It is often effective but may require higher catalyst loadings (1-5 mol%). Pd(OAc)₂ / Pd₂(dba)₃ with Ligands: Using a palladium source with a specialized ligand often leads to higher yields and lower catalyst loadings, especially for challenging substrates like heteroaryl chlorides.[11] |
| Ligands | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These are highly effective for the coupling of heteroaryl chlorides as they promote the oxidative addition step and stabilize the active Pd(0) species.[11] |
| Base | K₂CO₃ or K₃PO₄: These are common and effective inorganic bases for Suzuki reactions.[3] K₃PO₄ is a stronger base and can be beneficial for less reactive chlorides. An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water: A mixture of an organic solvent and water is standard. Dioxane is a common choice, but toluene can also be effective. The water is necessary for the base to solubilize and activate the boronic acid. |
| Temperature | 80-110 °C (Conventional Heating): The reaction often requires heating to drive the oxidative addition of the chloro-substrate.[3] 100-150 °C (Microwave Irradiation): Microwave heating can significantly reduce reaction times from hours to minutes and often improves yields.[10] |
| Boronic Acid | Aryl and Heteroaryl Boronic Acids: A wide variety of boronic acids are commercially available. Electron-rich boronic acids tend to react more readily, while electron-deficient ones may require more forcing conditions.[3] |
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Protocol (Microwave-Assisted)
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%) or Pd₂(dba)₃ (0.025 equiv) with XPhos (0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave vial, add this compound, the boronic acid, the palladium catalyst (and ligand, if applicable), and potassium carbonate.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 2:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120-150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5,6-dimethylthieno[2,3-d]pyrimidine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C4-functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, a wide array of aryl and heteroaryl substituents can be introduced, providing access to novel compounds with significant potential in drug discovery and materials science. Both conventional heating and microwave-assisted protocols can be successfully employed, with the latter offering significant advantages in terms of reaction time and efficiency. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this powerful transformation.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 108831-68-1 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Nucleophilic Substitution Chemistry of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: A Gateway to Novel Bioactive Molecules
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a diverse array of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer[1][2], kinase inhibitory[2], and anti-inflammatory properties[3]. The strategic functionalization of the thieno[2,3-d]pyrimidine ring system is crucial for modulating its biological activity, and the nucleophilic substitution reaction at the 4-position of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine serves as a pivotal transformation in this endeavor. This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this versatile substrate, offering detailed protocols and expert insights for researchers in drug development.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring, further activated by the fused thiophene, renders the C4 position highly electrophilic and susceptible to nucleophilic attack.
The reaction is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The chloride ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the thieno[2,3-d]pyrimidine ring system and yielding the 4-substituted product.
The rate of the SNAr reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.
Application Notes & Protocols
The following sections provide detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
I. Amination Reactions: Synthesis of 4-Amino Derivatives
The introduction of an amino group at the C4 position is a common strategy in the development of kinase inhibitors and other therapeutic agents. A wide range of primary and secondary amines can be employed as nucleophiles.
Expert Insights: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. In some cases, the use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is beneficial to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile. Microwave irradiation can often significantly reduce reaction times and improve yields.
Protocol 1: General Procedure for the Synthesis of N-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amines
This protocol describes a general method for the reaction of this compound with various substituted anilines.
-
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or n-butanol
-
Concentrated HCl (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add the substituted aniline (1.1 mmol).
-
Add a catalytic amount of concentrated HCl (1-2 drops).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Wash the collected solid with a small amount of cold isopropanol and dry under vacuum to afford the desired N-aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
-
Data Presentation: Representative Examples of Amination Reactions
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | 5,6-Dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine | 85 | [4] |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | 82 | [4] |
| 3 | Morpholine | 4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)morpholine | 90 | [5] |
| 4 | N-Methylpiperazine | 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-4-methylpiperazine | 88 | [5] |
II. Reactions with Hydrazines: Synthesis of 4-Hydrazinyl Derivatives
4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine is a key intermediate for the synthesis of various fused heterocyclic systems, such as triazolothienopyrimidines, which exhibit interesting biological activities[6][7].
Expert Insights: Hydrazine is a potent nucleophile but also a strong reducing agent. The reaction should be carried out under controlled temperature to avoid potential side reactions. The use of an excess of hydrazine hydrate is common to drive the reaction to completion.
Protocol 2: Synthesis of 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine
-
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (10.0 mmol, 10 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine.
-
III. Reactions with Oxygen Nucleophiles: Synthesis of 4-Alkoxy and 4-Aryloxy Derivatives
The displacement of the 4-chloro substituent with alkoxides or phenoxides provides access to another class of derivatives with potential biological applications.
Expert Insights: These reactions are typically performed under basic conditions. A strong base like sodium hydride (NaH) or a sodium alkoxide is used to generate the nucleophilic alkoxide or phenoxide in situ. Anhydrous conditions are crucial when using NaH to prevent its decomposition.
Protocol 3: General Procedure for the Synthesis of 4-Alkoxy/Aryloxy-5,6-dimethylthieno[2,3-d]pyrimidines
-
Materials:
-
This compound
-
Alcohol or Phenol (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy/aryloxy derivative.
-
Visualization of Key Concepts
Caption: The SNAr mechanism for nucleophilic substitution on 4-chlorothieno[2,3-d]pyrimidines.
Caption: Experimental workflow for the amination of 4-chlorothieno[2,3-d]pyrimidines.
Conclusion and Future Perspectives
The nucleophilic substitution at the 4-position of this compound is a robust and versatile method for the synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the discovery of new thieno[2,3-d]pyrimidine derivatives with enhanced biological activities, contributing to the development of next-generation therapeutics. The high therapeutic potential of this class of compounds, particularly in oncology, ensures that the chemistry described herein will remain a vibrant and fruitful area of research for years to come.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijper.org [ijper.org]
- 4. scite.ai [scite.ai]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | 113246-86-9 [smolecule.com]
Application Notes & Protocols: Solid-Phase Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine for Combinatorial Library Development
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized for its profound impact on medicinal chemistry and drug development. As a bioisostere of purine, this moiety is a cornerstone in the design of compounds targeting a wide array of biological targets, most notably protein kinases.[1][2] Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases, and the thieno[2,3-d]pyrimidine framework is a recurring motif in numerous potent and selective inhibitors targeting VEGFR-2, CK2, and RIPK2, among others.[1][3][4] The 4-chloro substituent on this scaffold serves as a versatile synthetic handle, allowing for late-stage diversification through nucleophilic aromatic substitution, making it an ideal entry point for the generation of large compound libraries.[5]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries. By anchoring synthetic intermediates to an insoluble polymer support, SPOS streamlines the purification process to simple filtration and washing, enables the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[6][7]
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine and its subsequent diversification for the creation of focused chemical libraries. The strategy detailed herein involves the on-resin construction of the heterocyclic core, ensuring that the crucial 4-chloro functional group is available for the final diversity-generating step.
Strategic Overview: On-Resin Construction of the Thienopyrimidine Core
The target molecule, this compound, lacks a suitable functional group for direct attachment to a solid support without compromising its key reactive site. Therefore, a more robust strategy is to construct the bicyclic core directly on the resin. This approach involves a multi-step sequence beginning with the immobilization of a ketone precursor, followed by the formation of the thiophene and pyrimidine rings.
Part 1: On-Resin Synthesis of the Core Scaffold
This section details the step-by-step construction of the polymer-supported this compound, which serves as the common intermediate for library synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Wang Resin | 100-200 mesh, 1% DVB | Standard Supplier | Loading capacity ~0.8-1.2 mmol/g |
| 3-Oxopentanoic acid | ≥97% | Standard Supplier | Ketone precursor |
| Malononitrile | ≥99% | Standard Supplier | |
| Sulfur (elemental) | Powder, ≥99.5% | Standard Supplier | |
| Morpholine | ≥99% | Standard Supplier | Base for Gewald reaction |
| Formamide | ≥99.5% | Standard Supplier | For pyrimidine ring formation |
| Phosphorus(V) oxychloride (POCl₃) | ≥99% | Standard Supplier | Chlorinating agent |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Standard Supplier | Base for chlorination |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | |
| Methanol (MeOH) | ACS Grade | Standard Supplier | |
| Trifluoroacetic acid (TFA) | ≥99% | Standard Supplier | For cleavage |
| Triisopropylsilane (TIPS) | 99% | Standard Supplier | Scavenger |
| Water | Deionized | - | Scavenger |
Protocol: Resin Loading with Ketone Precursor
The synthesis initiates with the esterification of Wang resin with 3-oxopentanoic acid. The Wang linker is an acid-labile linker, allowing for cleavage of the final product under standard TFA conditions.[1][6]
-
Resin Swelling: In a solid-phase synthesis vessel, swell Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Activation: In a separate flask, dissolve 3-oxopentanoic acid (580 mg, 5.0 mmol, 5 eq.) in a minimal amount of anhydrous DMF. Add N,N'-diisopropylcarbodiimide (DIC) (775 µL, 5.0 mmol, 5 eq.) and 4-(dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.5 eq.).
-
Coupling: Drain the DCM from the swollen resin. Add the activated acid solution to the resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DCM (8 mL) for 1 hour. Wash as described in step 4.
-
Drying: Dry the resin under high vacuum for several hours.
Protocol: On-Resin Gewald Reaction
The Gewald reaction is a powerful multi-component reaction that constructs the 2-aminothiophene ring in a single step from a ketone, an activated nitrile, and elemental sulfur.[8][9] This protocol adapts the reaction for solid-phase synthesis.[10][11]
-
Resin Swelling: Swell the ketone-loaded resin (~1.0 mmol) from the previous step in a 1:1 mixture of DMF and toluene (10 mL) for 30 minutes.
-
Reagent Addition: To the resin slurry, add malononitrile (330 mg, 5.0 mmol, 5 eq.), elemental sulfur (160 mg, 5.0 mmol, 5 eq.), and morpholine (435 µL, 5.0 mmol, 5 eq.).
-
Reaction: Heat the mixture to 65-70°C and agitate for 16 hours.
-
Washing: Cool the reaction vessel to room temperature. Drain the solvent and wash the resin thoroughly with DMF (5 x 10 mL), alternating with MeOH (5 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. A small sample can be cleaved and analyzed by LC-MS to confirm the formation of the 2-aminothiophene-3-carboxylate.
Protocol: On-Resin Pyrimidine Ring Formation
The resin-bound 2-aminothiophene is cyclized to form the thieno[2,3-d]pyrimidin-4-one. Formamide serves as the source of the remaining carbon and nitrogen atoms for the pyrimidine ring.[12]
-
Resin Preparation: Place the dry resin-bound aminothiophene (~1.0 mmol) in a reaction vessel.
-
Cyclization: Add an excess of formamide (15 mL). Heat the slurry to 150-160°C with gentle agitation for 6-8 hours. Caution: This step should be performed in a well-ventilated fume hood.
-
Washing: Cool the reaction to room temperature. Drain the formamide and wash the resin extensively with hot DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol: On-Resin Chlorination
The final step in the core synthesis is the conversion of the thienopyrimidinone to the reactive 4-chloro intermediate using phosphorus oxychloride (POCl₃).[13][14]
-
Resin Swelling: Swell the resin-bound thienopyrimidinone (~1.0 mmol) in anhydrous toluene (10 mL) for 30 minutes.
-
Reagent Addition: Add DIPEA (870 µL, 5.0 mmol, 5 eq.) followed by the slow, dropwise addition of POCl₃ (465 µL, 5.0 mmol, 5 eq.) at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to 110°C for 4-6 hours.
-
Washing: Cool the reaction to room temperature. Carefully quench any remaining POCl₃ by the slow addition of ice-cold water. Drain the solvent and wash the resin with 1:1 Dioxane/Water (3 x 10 mL), Water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. The resin-bound this compound is now ready for diversification.
Part 2: Library Synthesis and Cleavage
The resin-bound 4-chloro scaffold is a versatile intermediate for generating a library of 4-substituted analogs, primarily through nucleophilic substitution with amines.
Protocol: Diversification via Nucleophilic Aromatic Substitution
This protocol describes a parallel synthesis approach to generate a library of 4-amino-thieno[2,3-d]pyrimidine derivatives.
-
Resin Distribution: Distribute the resin-bound 4-chloro scaffold (e.g., 25 mg, ~0.025 mmol per well) into the wells of a 96-well filter plate or into individual reaction vessels.
-
Amine Addition: To each well, add a solution of a unique primary or secondary amine (0.25 mmol, 10 eq.) in a suitable solvent like DMF or NMP (N-Methyl-2-pyrrolidone) (0.5 mL). Add a non-nucleophilic base such as DIPEA (44 µL, 0.25 mmol, 10 eq.).
-
Reaction: Seal the plate/vessels and heat at 80-100°C for 12-16 hours with agitation.
-
Washing: After cooling, filter the resin in each well and wash extensively with DMF (5 x 1 mL), MeOH (5 x 1 mL), and DCM (5 x 1 mL).
-
Drying: Dry the resin library under vacuum.
Protocol: Cleavage and Product Isolation
The final compounds are cleaved from the Wang resin using a standard TFA cocktail. The scavengers (TIPS and water) are crucial for quenching reactive carbocations generated during cleavage, thereby preventing side reactions.[1][15]
-
Resin Preparation: Place the dried, diversified resin from a single well (~25 mg) into a small reaction vessel or filter syringe.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS (v/v/v). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail (1 mL) to the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA (2 x 0.2 mL) and combine the filtrates.
-
Precipitation: Add cold diethyl ether (10 mL) to the combined filtrate to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether. Dry the final product under vacuum.
-
Analysis: Characterize the final products by LC-MS and NMR to confirm identity and purity.
Data Summary: Expected Outcomes
The described solid-phase synthesis strategy allows for the efficient production of a diverse library of thieno[2,3-d]pyrimidine derivatives.
| Step | Key Transformation | Typical Reagents | Expected Purity (Crude) |
| 1. Loading | Esterification | 3-Oxopentanoic acid, DIC, DMAP | >90% (on-bead) |
| 2. Gewald | Thiophene formation | Malononitrile, S, Morpholine | >85% (on-bead) |
| 3. Cyclization | Pyrimidinone formation | Formamide | >90% (on-bead) |
| 4. Chlorination | Hydroxyl to Chloro | POCl₃, DIPEA | >80% (on-bead) |
| 5. Diversification | SNAr with Amines | R-NH₂, DIPEA | >75% (after cleavage) |
| 6. Cleavage | Release from resin | TFA, TIPS, H₂O | Product-dependent |
Conclusion
This guide outlines a robust and efficient solid-phase methodology for the synthesis of a this compound scaffold and its subsequent elaboration into a diverse chemical library. By constructing the heterocyclic core directly on the resin, this strategy maximizes synthetic efficiency and is well-suited for high-throughput medicinal chemistry programs aimed at discovering novel kinase inhibitors and other biologically active molecules. The provided protocols offer a validated starting point for researchers and drug development professionals seeking to explore the rich chemical space surrounding this important pharmacophore.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Evaluating the Anticancer Efficacy of Thieno[2,3-d]pyrimidines: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] These heterocyclic compounds are bioisosteres of purines, allowing them to interact with a variety of enzymatic targets crucial for cancer cell proliferation and survival. A substantial body of research has identified their efficacy as potent inhibitors of protein kinases, which are often dysregulated in various malignancies.[4]
Notably, thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of key signaling molecules such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4] Inhibition of VEGFR-2 disrupts tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thereby impeding tumor growth and metastasis.[4] EGFR, another critical receptor tyrosine kinase, plays a pivotal role in cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many cancers.[5][6][7] Consequently, thieno[2,3-d]pyrimidine-based EGFR inhibitors have shown promise in treating various cancers, including non-small cell lung cancer.[1]
This comprehensive guide provides detailed protocols for a suite of essential cell-based assays to rigorously evaluate the anticancer activity of novel thieno[2,3-d]pyrimidine compounds. These assays are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a holistic view of a compound's mechanism of action.
I. Foundational Assessment: Determining Cytotoxicity with the MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1]
Principle: The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily mediated by mitochondrial dehydrogenases. The resulting formazan is insoluble and is solubilized using a suitable solvent, typically dimethyl sulfoxide (DMSO). The intensity of the purple color, quantified by measuring absorbance, is directly proportional to the number of viable cells. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thieno[2,3-d]pyrimidine compound(s) of interest
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the thieno[2,3-d]pyrimidine compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
After 24 hours of cell adherence, carefully aspirate the medium from the wells.
-
Add 100 µL of the various compound concentrations (and controls) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The primary output of the MTT assay is the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell viability by 50%.
Calculation of IC₅₀:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Dose-Response Curve:
-
Plot the percent viability against the logarithm of the compound concentration.
-
-
IC₅₀ Determination:
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[8]
-
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Thieno[2,3-d]pyrimidine-A | HCT-116 | 5.2 ± 0.4 |
| Thieno[2,3-d]pyrimidine-A | A549 | 8.9 ± 0.7 |
| Thieno[2,3-d]pyrimidine-B | HCT-116 | 12.5 ± 1.1 |
| Thieno[2,3-d]pyrimidine-B | A549 | 25.1 ± 2.3 |
| Doxorubicin (Control) | HCT-116 | 0.8 ± 0.1 |
| Doxorubicin (Control) | A549 | 1.2 ± 0.2 |
Table 1: Example data from an MTT assay showing the IC₅₀ values of two hypothetical thieno[2,3-d]pyrimidine compounds against two cancer cell lines.
II. Mechanistic Insight: Unraveling Apoptosis with Annexin V/PI Staining
A key mechanism of action for many successful anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the thieno[2,3-d]pyrimidine compound at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the thieno[2,3-d]pyrimidine compound for a predetermined time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells.
An effective anticancer compound will show a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the control groups.
Caption: Workflow for the Annexin V/PI apoptosis assay.
III. Probing Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints and subsequent cell death. Flow cytometry with propidium iodide staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][9][10]
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[6] The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content. Cells in the G0/G1 phase have a normal diploid (2N) DNA content. During the S phase, as DNA is replicated, the DNA content increases. Cells in the G2 and M phases have a tetraploid (4N) DNA content. By analyzing the fluorescence intensity of a population of stained cells, a DNA content histogram can be generated, revealing the percentage of cells in each phase.
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cells treated with the thieno[2,3-d]pyrimidine compound.
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the thieno[2,3-d]pyrimidine compound for the desired duration.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. A histogram of fluorescence intensity versus cell count is generated.
-
Data Analysis and Interpretation
The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population situated between them. Cell cycle analysis software (e.g., ModFit LT™, FlowJo™) is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a particular phase (e.g., G2/M arrest) in the treated sample compared to the control suggests that the compound interferes with cell cycle progression at that checkpoint.
Caption: The phases of the mammalian cell cycle.
IV. Target Validation: Western Blot Analysis of Signaling Pathways
Given that many thieno[2,3-d]pyrimidines function as kinase inhibitors, it is essential to validate their effect on the intended signaling pathways within the cell. Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation.[11][12]
Principle: Western blotting involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For kinase inhibitors, it is particularly important to use antibodies that recognize both the total protein and its phosphorylated form to assess the inhibition of kinase activity.
Protocol: Western Blot for Signaling Pathway Analysis
Materials:
-
Cancer cells treated with the thieno[2,3-d]pyrimidine compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe effects on signaling.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., overnight at 4°C).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[13] Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to correct for variations in protein loading. For phosphoproteins, normalize the phospho-protein signal to the total protein signal.
-
Data Analysis and Interpretation
A successful kinase inhibitor should lead to a dose-dependent decrease in the phosphorylation of its target and downstream signaling proteins, without significantly affecting the total protein levels. This provides strong evidence for the compound's on-target activity.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The suite of cell-based assays described herein provides a robust framework for the preclinical evaluation of thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, the induction of apoptosis, effects on the cell cycle, and target engagement through signaling pathway analysis, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action. This multi-faceted approach is critical for identifying and advancing the most promising candidates toward further development in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Measuring VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Compounds: A Detailed Guide to In Vitro and Cell-Based Protocols
Introduction: Targeting Angiogenesis through VEGFR-2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary regulator of this process.[2] Consequently, inhibitors of VEGFR-2 are of significant interest in the development of anti-cancer therapeutics. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds that exhibit potent inhibitory activity against VEGFR-2.[3][4][5]
This comprehensive guide provides detailed protocols for essential biochemical and cell-based assays to evaluate the efficacy and mechanism of action of thieno[2,3-d]pyrimidine compounds as VEGFR-2 inhibitors. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.
The VEGFR-2 Signaling Cascade: A Target for Thieno[2,3-d]pyrimidines
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2, a receptor tyrosine kinase, initiates a complex signaling cascade. This activation triggers the autophosphorylation of specific tyrosine residues in its cytoplasmic domain, leading to the recruitment and activation of multiple downstream signaling pathways.[2][6] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, are crucial for endothelial cell proliferation, migration, and survival – all essential components of angiogenesis.[2] Thieno[2,3-d]pyrimidine compounds are designed to interfere with this signaling cascade, primarily by inhibiting the kinase activity of VEGFR-2.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine compounds.
Caption: VEGFR-2 signaling pathway and inhibition by thieno[2,3-d]pyrimidines.
Experimental Protocols for Assessing VEGFR-2 Inhibition
A multi-faceted approach is essential to thoroughly characterize the inhibitory potential of thieno[2,3-d]pyrimidine compounds. This involves a combination of direct enzymatic assays, cell-based phosphorylation assays, and functional cell-based assays that measure the downstream consequences of VEGFR-2 inhibition.
Biochemical Assay: In Vitro VEGFR-2 Kinase Activity
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based kinase assay that quantifies ATP consumption.[7]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.[7]
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).[7]
-
Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.[8]
-
Prepare a serial dilution of the thieno[2,3-d]pyrimidine test compound in an appropriate solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.[7]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add the diluted VEGFR-2 kinase to all wells except the "Blank" control.
-
Add 1x Kinase Buffer to the "Blank" wells.[8]
-
Add the Master Mix to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[7]
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[7]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis and IC50 Determination:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[9][10][11]
-
Workflow for IC50 Determination:
Caption: General workflow for IC50 value determination.
Cell-Based Assay: VEGFR-2 Phosphorylation
This assay assesses the ability of the test compounds to inhibit VEGFR-2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of their activity.[12] Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for this purpose.[2]
Principle: Following stimulation with VEGF-A, the level of phosphorylated VEGFR-2 is measured. A decrease in the phosphorylated VEGFR-2 signal in the presence of the inhibitor indicates its efficacy. This can be quantified using methods like ELISA or In-Cell Westerns.[10][12]
Protocol (ELISA-based):
-
Cell Culture and Plating:
-
Cell Treatment:
-
Serum-starve the cells for several hours (e.g., 16 hours) to reduce basal receptor phosphorylation.[15]
-
Pre-incubate the cells with various concentrations of the thieno[2,3-d]pyrimidine compound or vehicle control for a defined period (e.g., 1 hour).[16]
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[16]
-
-
Cell Lysis and ELISA:
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using a sandwich ELISA kit specific for phospho-VEGFR-2.[12][17]
-
In parallel, measure the total VEGFR-2 levels in the lysates to normalize the phosphorylation signal.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each condition.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Functional Cell-Based Assays: Measuring Anti-Angiogenic Effects
These assays evaluate the downstream functional consequences of VEGFR-2 inhibition, providing crucial evidence of the compound's anti-angiogenic potential.
Principle: This assay measures the ability of the thieno[2,3-d]pyrimidine compounds to inhibit the proliferation of endothelial cells, a key step in angiogenesis.[2][18]
Protocol (e.g., using CCK-8 or MTT):
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density.
-
Treatment: After cell attachment, treat the cells with various concentrations of the test compound or vehicle control in a complete growth medium.
-
Incubation: Incubate the cells for a period that allows for sufficient proliferation (e.g., 24-72 hours).[18]
-
Quantification: Add the proliferation reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Principle: This widely used in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, mimicking a key step in angiogenesis.[1][19]
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.[20]
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.
-
Add the test compounds at various concentrations to the cell suspension.
-
Seed the cell-compound mixture onto the solidified matrix.[21]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for tube formation (typically 4-18 hours).[20]
-
Visualization and Quantification:
-
Visualize the tube-like structures using a light microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.
-
Data Presentation:
The quantitative data from these assays should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different thieno[2,3-d]pyrimidine compounds.
| Compound ID | VEGFR-2 Kinase IC50 (nM) | Cellular VEGFR-2 Phosphorylation IC50 (nM) | HUVEC Proliferation IC50 (µM) | Tube Formation Inhibition (% at 1 µM) |
| Example-01 | Value | Value | Value | Value |
| Example-02 | Value | Value | Value | Value |
| Sorafenib | Value | Value | Value | Value |
Note: Sorafenib can be used as a positive control, as it is a known VEGFR-2 inhibitor.[3]
Conclusion: A Robust Framework for Inhibitor Characterization
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of thieno[2,3-d]pyrimidine compounds as VEGFR-2 inhibitors. By combining direct enzymatic assays with more physiologically relevant cell-based phosphorylation and functional assays, researchers can gain a thorough understanding of a compound's potency, mechanism of action, and anti-angiogenic potential. The causality-driven approach to protocol design and the emphasis on self-validating systems ensure the generation of high-quality, reproducible data, which is paramount in the drug discovery and development process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. courses.edx.org [courses.edx.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. amsbio.com [amsbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Application Notes: Leveraging 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in Fragment-Based Drug Design
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind weakly but efficiently to the target protein.[2][3] These initial hits are then optimized into potent leads through structure-guided chemistry, a process that often yields compounds with superior pharmacokinetic and toxicological properties.[3]
A key strategy within FBDD is the use of "privileged scaffolds"—molecular cores that are known to interact with specific classes of biological targets. The thieno[2,3-d]pyrimidine core is one such scaffold. As a bioisostere of purine, it is frequently found in molecules that target ATP-binding sites, particularly in protein kinases.[4][5] Its rigid, heterocyclic structure provides a well-defined framework for building specific interactions. This application note provides a detailed guide on the use of a specific, synthetically "poised" fragment, 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine , as a starting point for FBDD campaigns.
The Fragment of Interest: this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[6] this compound is an exemplary starting fragment due to its unique combination of physicochemical properties and synthetic utility.
Physicochemical Properties:
| Property | Value | Significance in FBDD |
| CAS Number | 108831-68-1 | Unique Identifier[7][8] |
| Molecular Formula | C₈H₇ClN₂S | Low complexity[7][8] |
| Molecular Weight | 198.67 g/mol | Adheres to the "Rule of Three" (<300 Da)[7][8] |
| Appearance | White to light yellow solid | Ease of handling and solubility testing[8] |
| Melting Point | 112 °C | Indicates solid-state stability[8][9] |
| XLogP3 (Predicted) | ~2.5 - 3.0 | Appropriate lipophilicity for binding and solubility |
The true power of this fragment lies in its chemical structure. The 4-chloro substituent is not merely a feature; it is a versatile synthetic handle. It is poised for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing medicinal chemists to rapidly and strategically "grow" the fragment into the surrounding binding pocket.[10] The 5,6-dimethyl groups provide steric definition, probing specific pockets on the protein surface and offering clear vectors for structure-activity relationship (SAR) studies.
Caption: Key structural features of the fragment for FBDD.
The FBDD Cascade: A Step-by-Step Guide
A successful FBDD campaign relies on a robust screening cascade to identify and validate hits, followed by structural analysis to guide optimization.[6][11]
Caption: A typical workflow for a Fragment-Based Drug Design campaign.
Primary Screening: Identifying Initial Binders
The goal of the primary screen is to rapidly identify fragments that interact with the target protein from a larger library. Because fragments bind weakly, highly sensitive biophysical techniques are required.[11][12]
Protocol 1: High-Throughput Screening via Differential Scanning Fluorimetry (DSF)
-
Principle: This technique, also known as Thermal Shift Assay (TSA), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). It is an excellent, cost-effective primary screen.
-
Methodology:
-
Preparation: Prepare a master mix containing the target protein (2-5 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Addition: Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate. Add 1 µL of each fragment stock solution to achieve a final concentration of 200-500 µM. Include buffer-only (negative) and known binder (positive) controls.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Data Collection: Place the plate in a quantitative PCR (qPCR) instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition. A fragment is considered a hit if it induces a significant thermal shift (ΔTm) of >2 standard deviations above the mean of the DMSO controls (typically ΔTm ≥ 1-2 °C).
-
Hit Validation: Ensuring Genuine Interactions
DSF can generate false positives from compounds that interact with the dye or cause protein aggregation.[11] Therefore, hits must be confirmed using an orthogonal, solution-based method that measures direct binding.
Protocol 2: Orthogonal Validation using Saturation Transfer Difference (STD) NMR
-
Principle: STD-NMR is a ligand-observed technique that detects transient binding of a small molecule to a large protein. Protons on the fragment that are in close contact with the protein receive saturation from selectively irradiated protein resonances, leading to a decrease in their signal intensity. This confirms a direct physical interaction.[2]
-
Methodology:
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer pD 7.4, 100 mM NaCl in 99.9% D₂O). Each sample should contain the fragment (200 µM) and the target protein (10-20 µM).
-
Acquisition:
-
Off-Resonance Spectrum (Reference): Acquire a 1D ¹H spectrum with selective irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
On-Resonance Spectrum: Acquire a second spectrum with selective irradiation on a protein resonance, typically in the aliphatic region (e.g., -1 ppm).
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that were saturated, i.e., those that were bound to the protein.
-
Interpretation: The presence of signals in the STD spectrum is a direct confirmation of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Hit Characterization: Quantifying the Interaction
Once a hit is validated, it is crucial to quantify its binding affinity (K D) and understand the thermodynamics of the interaction.
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is the gold standard for measuring binding interactions. It directly measures the heat released or absorbed during a binding event. By titrating the fragment into a solution of the protein, one can determine the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][11]
-
Methodology:
-
Sample Preparation: Prepare the protein solution (e.g., 20-50 µM) and the fragment solution (e.g., 0.5-1 mM) in the exact same buffer, which has been thoroughly degassed. A mismatch in buffer components can create large heats of dilution that obscure the binding signal.
-
Instrument Setup: Load the protein into the sample cell and the fragment into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution, allowing the system to return to baseline between each injection.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Structural Elucidation: The Blueprint for Optimization
The ultimate goal of the initial FBDD stages is to obtain a high-resolution crystal structure of the fragment bound to the target. This provides a precise, atom-level map of the binding site, which is invaluable for guiding the subsequent chemistry effort.[2][13]
Protocol 4: X-ray Crystallography for Structure-Guided Design
-
Principle: This technique determines the three-dimensional arrangement of atoms in a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal.
-
Methodology:
-
Crystallization: Obtain high-quality crystals of the target protein (apo form) using techniques like vapor diffusion.
-
Soaking or Co-crystallization:
-
Soaking: Transfer an apo crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and allow it to diffuse into the crystal. This is often the quickest method.
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment. This may be necessary if fragment binding induces a conformational change that prevents soaking.
-
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a model. Refine the model and build the fragment into the observed electron density.
-
Analysis: Analyze the final structure to identify key protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts) and, critically, to identify nearby pockets and solvent-exposed vectors where the fragment can be grown.
-
Data Interpretation and Fragment Evolution
A successful hit from the cascade might produce data similar to the hypothetical example below. A key metric is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA). For fragments, an LE of ≥ 0.3 is considered a strong starting point.
Hypothetical Data Summary for a Hit:
| Technique | Parameter | Result | Interpretation |
| DSF/TSA | ΔTm | +3.5 °C | Strong initial hit, indicates stabilization. |
| STD-NMR | STD Signal | Positive | Confirms direct binding in solution. |
| ITC | K D | 25 µM | Weak but typical affinity for a fragment. |
| Calculated | LE | 0.34 | Excellent efficiency; a quality starting point. |
Structure-Guided Fragment Growing
With a co-crystal structure in hand, the real power of using the this compound fragment becomes apparent. The structure will reveal the orientation of the chloro-substituent relative to the protein. This allows for a rational, structure-guided "growing" strategy to improve potency.[3]
Caption: Growing the fragment from the 4-chloro position to gain potency.
By targeting a nearby hydrophobic pocket or a hydrogen-bonding residue revealed in the crystal structure, chemists can select appropriate building blocks for a Suzuki or other cross-coupling reaction. This iterative process of chemical synthesis followed by re-assaying (using the same biophysical techniques) is the core of the hit-to-lead optimization phase.
Conclusion
This compound is a highly valuable tool for fragment-based drug design. Its adherence to the principles of fragment design, combined with the privileged nature of its core scaffold and the synthetic versatility of its 4-chloro substituent, makes it an ideal starting point for campaigns against numerous targets, particularly protein kinases. The systematic application of the biophysical and structural biology protocols detailed in this note provides a robust and efficient pathway from initial fragment screening to the generation of high-quality, potent lead compounds.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Note & Protocol: High-Throughput Screening of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Libraries for Novel Kinase Inhibitors
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, particularly as kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for libraries based on the 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine core. We will delve into the rationale behind experimental design, present detailed protocols for primary and secondary assays, and outline a robust hit validation workflow. The methodologies described herein are designed to ensure scientific rigor and the identification of high-quality, validated hits for downstream lead optimization.
Introduction: The Significance of the this compound Scaffold
The thieno[2,3-d]pyrimidine core is a bioisostere of purines, allowing its derivatives to interact with a multitude of biological targets, especially the ATP-binding sites of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] The 4-chloro substituent on the pyrimidine ring serves as a versatile chemical handle for the synthesis of diverse compound libraries through nucleophilic substitution, enabling the exploration of a broad chemical space to identify potent and selective inhibitors.[5] Libraries derived from the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold have been investigated for their potential as inhibitors of various kinases, including VEGFR-2 and PI3K, as well as other enzymes like COX-2.[6][7][8]
This guide will focus on a hypothetical HTS campaign to identify inhibitors of a therapeutically relevant kinase, for instance, a member of the SRC family of tyrosine kinases, which are often implicated in cancer progression.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library. The workflow is structured to progressively eliminate false positives and enrich for compounds with the desired biological activity.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Application of Novel Fluorescent Probes from 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Probe Development
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine has made it a valuable scaffold for the development of a wide array of biologically active molecules, including potent kinase inhibitors for cancer therapy.[3][4] Beyond its therapeutic potential, the thieno[2,3-d]pyrimidine moiety possesses intriguing photophysical properties that can be harnessed for the creation of novel fluorescent probes.
The strategic functionalization of the 4-position of the thieno[2,3-d]pyrimidine ring system offers a versatile handle for modulating the electronic properties of the molecule. The introduction of a chloro-substituent at this position, as in 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, provides a reactive electrophilic site amenable to nucleophilic aromatic substitution. This allows for the covalent attachment of various fluorophores, leading to the generation of sophisticated molecular probes for biological imaging and sensing.
This application note provides a comprehensive guide to the synthesis of fluorescent probes derived from this compound. We will delve into the rationale behind the synthetic strategy, provide detailed, field-proven protocols, and discuss the characterization and application of these novel probes in a relevant biological context.
I. Synthetic Strategy: From a Reactive Intermediate to a Functional Fluorescent Probe
The overarching synthetic strategy involves a two-step process: first, the synthesis of the key intermediate, this compound, and second, its subsequent functionalization with a fluorescent amine via nucleophilic aromatic substitution.
Synthesis of the this compound Intermediate
The synthesis of the 4-chloro intermediate typically starts from the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. The chlorination is a critical step that activates the 4-position for subsequent nucleophilic attack. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. The choice of chlorinating agent and reaction conditions is crucial to ensure high yield and purity of the product.
Protocol 1: Chlorination of 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
This protocol describes the synthesis of this compound from its corresponding pyrimidinone precursor.
Materials:
-
5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a well-ventilated fume hood, suspend 5,6-Dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (10 eq).
-
To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Synthesis of the Fluorescent Probe via Nucleophilic Aromatic Substitution
The core of the fluorescent probe synthesis lies in the reaction of the 4-chloro intermediate with a suitable fluorescent amine. The choice of the amine is critical as it will define the photophysical properties of the final probe. For this application note, we will focus on the use of dansyl amide, a widely used fluorophore known for its environmental sensitivity. The lone pair of electrons on the amino group of the fluorophore attacks the electron-deficient C4 position of the thieno[2,3-d]pyrimidine ring, displacing the chloride ion.
Protocol 2: Synthesis of a Dansyl-Thienopyrimidine Fluorescent Probe
This protocol details the synthesis of a representative fluorescent probe by reacting this compound with dansyl amide.
Materials:
-
This compound
-
Dansyl amide (5-(Dimethylamino)naphthalene-1-sulfonamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dansyl amide (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.
II. Characterization of the Fluorescent Probe
A thorough characterization of the synthesized probe is essential to understand its properties and suitability for biological applications.
Structural Characterization
The chemical structure of the synthesized probe should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent linkage between the thieno[2,3-d]pyrimidine core and the dansyl moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Photophysical Characterization
The key to a fluorescent probe is its photophysical properties. The following parameters should be determined:
-
UV-Visible Absorption and Fluorescence Emission Spectra: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in wavelength between the maximum absorption and maximum emission, which is important for minimizing self-absorption in imaging applications.
| Probe | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| Dansyl-Thienopyrimidine Probe (Representative Data) | ~340 | ~520 | ~180 | ~4,500 | ~0.55 (in Dioxane) |
Note: The data presented in the table is representative for a dansyl-based probe and may vary depending on the specific solvent and experimental conditions.
III. Application: Imaging of Cellular Structures
The significant solvatochromic properties of dansyl-based probes, where the emission wavelength shifts depending on the polarity of the environment, make them excellent candidates for imaging cellular microenvironments. For instance, these probes can be used to visualize lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.
Protocol 3: Live-Cell Imaging of Lipid Droplets
This protocol provides a general guideline for using the synthesized dansyl-thienopyrimidine probe for staining and imaging lipid droplets in live cells.
Materials:
-
Synthesized Dansyl-Thienopyrimidine probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
-
Cell line of interest (e.g., HeLa or 3T3-L1)
Procedure:
-
Cell Culture: Plate the cells on a live-cell imaging dish and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the Dansyl-Thienopyrimidine probe (e.g., 1 mM in DMSO).
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh cell culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength around 340 nm and collect the emission around 520 nm.
IV. Visualizing the Workflow and Biological Context
To provide a clear overview of the process and its biological relevance, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and application of the fluorescent probe.
Simplified Signaling Pathway in Cancer Cells
Given the extensive research on thieno[2,3-d]pyrimidines as kinase inhibitors in cancer, a fluorescent probe based on this scaffold could be used to study signaling pathways relevant to cancer cell proliferation and survival.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for thienopyrimidine-based drugs.
V. Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable starting material for the synthesis of novel fluorescent probes. The straightforward nucleophilic aromatic substitution allows for the introduction of a wide variety of fluorophores, enabling the fine-tuning of photophysical properties for specific biological applications. The representative dansyl-based probe described herein demonstrates the potential of this class of compounds for live-cell imaging.
Future work could explore the conjugation of the thieno[2,3-d]pyrimidine core with other fluorophores such as BODIPY or naphthalimides to access a broader range of excitation and emission wavelengths.[5][6][7] Furthermore, the incorporation of specific targeting moieties could lead to the development of probes for specific organelles or biomolecules, expanding their utility in cell biology and drug discovery.
VI. References
-
Ni, Y., & Wu, J. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry, 12(23), 3774-3791. --INVALID-LINK--
-
Elmongy, E. I., Attallah, N. G. M., Altwaijry, N., AlKahtani, M. M., & Henidi, H. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 133. --INVALID-LINK--
-
Hassan, A. E., & El-Ansary, A. K. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 115002. --INVALID-LINK--
-
Singh, S., Singh, P., Singh, J., & Singh, S. (2014). Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. Journal of Fluorescence, 24(4), 1137–1147. --INVALID-LINK--
-
Liu, F., Chen, H., Sun, S., & Li, Y. (2020). A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells. Bioorganic & Medicinal Chemistry, 28(3), 115280. --INVALID-LINK--
-
Eissa, I. H., Al-Salahat, K. A., Al-Warhi, T. I., Kaed, A., & El-Gamal, M. I. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(43), 8746-8762. --INVALID-LINK--
-
Abdel-Aziz, A. A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 14(12), 1303. --INVALID-LINK--
-
Mun, L. T., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2s), s515-s520. --INVALID-LINK--
-
Miyazaki, Y., et al. (2007). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 17(6), 1773-1778. --INVALID-LINK--
-
Bhardwaj, V., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Molecules, 28(8), 3469. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2187768. --INVALID-LINK--
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 133. --INVALID-LINK--
-
Mladenova, A., et al. (2018). Synthesis and DNase I inhibitory properties of some 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines. Bioorganic Chemistry, 80, 433-441. --INVALID-LINK--
-
Al-Warhi, T., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances, 13(22), 15097-15119. --INVALID-LINK--
-
Al-Abdullah, E. S. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(4), 3004-3019. --INVALID-LINK--
-
Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. --INVALID-LINK--
-
Zadorozhnii, A. V. (2012). SYNTHESIS OF SUBSTITUTED 4-AMINOTHIENO[2,3-d]-, 4-AMINOTHIENO[3,2-d]- AND 4-AMINOTHIENO[3,4-d]PYRIMIDINES. Chemistry of Heterocyclic Compounds, 48(7), 1084-1093. --INVALID-LINK--
-
Georgieva, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13426. --INVALID-LINK--
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(43), 8746-8762. --INVALID-LINK--
-
Hennequin, L. F. A., et al. (1999). Thienopyrimidine and thienopyridine derivatives useful as anticancer agents. WO 1999024440 A1. --INVALID-LINK--
References
- 1. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 3. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in Modern Organic Synthesis
An In-Depth Guide for Synthetic Chemists
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with native purines like adenine.[1][2] This structural mimicry allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within kinases. Among the derivatives of this scaffold, 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (IUPAC Name: this compound, CAS: 108831-68-1[3][4]) has emerged as a particularly versatile and powerful building block. The strategic placement of a chlorine atom at the 4-position renders the pyrimidine ring highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The Building Block: Properties and Synthetic Overview
This compound is a crystalline solid with the molecular formula C₈H₇ClN₂S and a molecular weight of 198.67 g/mol .[3] Its strategic value lies in the electrophilic nature of the C4 carbon, activated by the adjacent nitrogen atoms of the pyrimidine ring and the chloro leaving group.
Synthesis of the Core Scaffold
The primary route to this compound involves the chlorination of the corresponding thieno[2,3-d]pyrimidin-4-one precursor. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or DMF.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of similar heterocyclic ketones.[5]
Materials:
-
5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in toluene, add phosphorus oxychloride (3.0-5.0 eq.).
-
Add a catalytic amount of DMF (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Co-evaporate the residue with toluene (2 x 20 mL) to ensure complete removal of residual POCl₃.
-
Carefully quench the residue by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford pure this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most fundamental and widely exploited reaction of this building block is the SNAr reaction at the C4 position. The electron-withdrawing pyrimidine ring system sufficiently activates the chloride for displacement by a wide range of nucleophiles.
Amination: The Gateway to Kinase Inhibitors
The introduction of amine functionalities is paramount in drug discovery, particularly for kinase inhibitors where the amine can form critical hydrogen bond interactions within the ATP-binding pocket.[6]
Protocol 2: General Procedure for SNAr Amination
This protocol is based on established methods for the amination of chloro-heterocycles.[7][8]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1-1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.)
-
Solvent: 1,4-Dioxane, N-Methyl-2-pyrrolidone (NMP), or Isopropanol
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., 1,4-dioxane).
-
Add the desired amine (1.1 eq.) followed by the base (e.g., DIPEA, 2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to yield the desired 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine derivative.
Expertise & Causality: The choice of base is crucial. Non-nucleophilic bases like DIPEA are preferred to avoid competition with the amine nucleophile. The solvent is chosen based on the solubility of the reactants and the required reaction temperature. For less reactive anilines, higher boiling point solvents like NMP or DMF may be necessary.[8] Some reactions can even be promoted by acid catalysis in aqueous media, which protonates the pyrimidine ring, further activating it for nucleophilic attack.[9]
Advanced Applications: Palladium-Catalyzed Cross-Coupling
To build greater molecular complexity and explore diverse chemical space, palladium-catalyzed cross-coupling reactions are indispensable tools. This compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of C(sp²)-C(sp²) bonds, providing access to aryl- or heteroaryl-substituted thienopyrimidines. These motifs are prevalent in advanced kinase inhibitors.[10][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from standard procedures for coupling heteroaryl chlorides.[11][12]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq.)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)
-
Solvent system: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Trustworthiness & Self-Validation: A successful Suzuki coupling is contingent on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. Degassing the solvent and maintaining an inert atmosphere are critical for reproducibility and high yields. The choice of catalyst and ligand is also key; for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor may be required to facilitate the oxidative addition step.[12]
Buchwald-Hartwig Amination: C-N Bond Formation
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, including those that are poor nucleophiles, under milder conditions.
Protocol 4: Buchwald-Hartwig Amination
This protocol is based on general methods for palladium-catalyzed amination.[13]
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Palladium pre-catalyst: e.g., Pd₂(dba)₃ (2 mol%) or an appropriate pre-catalyst like (tBu₃P)Pd G2 (2 mol%)
-
Ligand: e.g., Xantphos, RuPhos, or other biarylphosphine ligands (4 mol%)
-
Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq.)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 3 (Suzuki-Miyaura Coupling).
Visualization of Synthetic Workflows
General Synthetic Utility Diagram
The following diagram illustrates the central role of this compound as a versatile synthetic hub.
Caption: Synthetic pathways from this compound.
Case Study: Synthesis of a VEGFR2 Kinase Inhibitor Analog
The thienopyrimidine core is central to potent kinase inhibitors like TAK-593, a VEGFR2 inhibitor.[14][15][16] While the exact structure of TAK-593 is an imidazo[1,2-b]pyridazine, the synthetic logic of coupling a chloro-heterocycle with an aniline derivative is directly analogous and demonstrates the power of this building block. Below is a representative workflow.
Caption: Workflow for synthesizing a kinase inhibitor analog.
Quantitative Data Summary
The following table summarizes typical reaction conditions for key transformations.
| Reaction Type | Electrophile | Nucleophile/Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| SNAr Amination | 4-Chloro-thienopyrimidine | Aniline | - | DIPEA | Dioxane | 100 | 75-95% |
| Suzuki Coupling | 4-Chloro-thienopyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90% |
| Buchwald-Hartwig | 4-Chloro-thienopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 80-98% |
Conclusion
This compound is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its predictable reactivity at the C4 position, amenable to both classical SNAr and modern cross-coupling reactions, provides a reliable and efficient entry point to a vast array of complex molecules. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful scaffold in the design and synthesis of novel, biologically active compounds.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 5. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Here, we provide in-depth, experience-driven advice to help you optimize your reaction, identify impurities, and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where do side products typically arise?
The most prevalent and efficient synthesis is a multi-step process that begins with the Gewald reaction to form a polysubstituted 2-aminothiophene intermediate.[1][2][3] This is followed by cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one, and subsequent chlorination to yield the final product.
Side products can be introduced at nearly every stage:
-
Gewald Reaction: Incomplete reaction or side reactions of the starting materials (2-butanone, ethyl cyanoacetate, sulfur, and a base) can lead to various impurities.
-
Cyclization: Incomplete cyclization of the 2-aminothiophene intermediate with formamide can leave starting material in the product.
-
Chlorination: This is the most critical step for side product formation. The use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to hydrolysis, over-chlorination, or the formation of other chlorinated species.[4][5]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydroxy-analogue (5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one). What is the likely cause?
This is a classic case of incomplete chlorination or hydrolysis of the product. The 4-chloro group is highly susceptible to nucleophilic substitution, especially by water.
Troubleshooting Guide: Incomplete Chlorination & Hydrolysis
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Chlorinating Agent | The stoichiometry of the chlorinating agent (e.g., POCl₃) to the pyrimidinone starting material was too low. | Use a molar excess of the chlorinating agent. A common starting point is 3-5 equivalents. |
| Moisture Contamination | Water present in the reaction solvent or on the glassware will readily react with the chlorinating agent and the product. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the chlorination to go to completion. | For POCl₃ chlorinations, refluxing temperatures are typically required.[4][5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Work-up Procedure | Quenching the reaction with water or aqueous base too rapidly can lead to hydrolysis of the desired product. | Slowly add the reaction mixture to ice-water with vigorous stirring to dissipate heat and minimize localized high concentrations of water. Extract the product immediately into a non-polar organic solvent. |
In-Depth Troubleshooting Guides
Issue 1: Formation of Over-chlorinated Side Products
During the chlorination step, it is possible to introduce chlorine atoms at other positions on the thieno[2,3-d]pyrimidine core, particularly if there are any activating groups or if the reaction conditions are too harsh.
dot
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. The methodologies and advice presented herein are grounded in established chemical principles and validated through peer-reviewed literature to ensure reliability and reproducibility.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a critical step in the development of various therapeutic agents, particularly kinase inhibitors. The most common synthetic route involves the chlorination of a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one precursor. While seemingly straightforward, this transformation is often plagued by issues such as incomplete conversion, side-product formation, and purification difficulties, all of which can significantly impact the final yield and purity.
This guide will deconstruct the common challenges and provide a systematic approach to troubleshooting, enabling you to enhance your synthetic outcomes.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis.
Problem 1: Low or No Product Formation
Initial Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) and little to no desired product.
Diagnostic Questions & Solutions:
-
Is the chlorinating agent active?
-
Rationale: Phosphoryl chloride (POCl₃) is the most common chlorinating agent for this transformation. It is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of POCl₃ or distill it prior to use. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Is the reaction temperature optimal?
-
Rationale: The chlorination of the thienopyrimidinone requires sufficient thermal energy to proceed. Inadequate heating can lead to a sluggish or stalled reaction.
-
Solution: Ensure the reaction is heated to reflux, typically around 110-120°C. Monitor the internal reaction temperature to confirm it reaches the target.
-
-
Is a catalyst necessary and is it active?
-
Rationale: While some procedures report the use of POCl₃ alone, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[1] These catalysts act as activators for the chlorination process.
-
Solution: If not already in use, add a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylaniline to the reaction mixture. Ensure the amine is anhydrous.
-
Problem 2: Formation of Impurities and Side Products
Initial Observation: The crude product analysis shows the desired product along with several significant impurity peaks.
Diagnostic Questions & Solutions:
-
Are you observing hydrolysis of the product?
-
Rationale: The 4-chloro group of the product is susceptible to hydrolysis back to the starting material or other byproducts, especially during workup.
-
Solution: Perform the workup under cold conditions (e.g., pouring the reaction mixture onto ice). Neutralize any excess acid carefully with a cold, dilute base solution (e.g., sodium bicarbonate). Minimize the exposure of the product to aqueous conditions.
-
-
Is there evidence of over-chlorination or degradation?
-
Rationale: Prolonged reaction times or excessive temperatures can lead to the formation of unidentified, often colored, impurities.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily long reflux times.
-
Problem 3: Difficult Purification
Initial Observation: The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.
Diagnostic Questions & Solutions:
-
Have you effectively removed residual POCl₃ and catalyst?
-
Rationale: Residual POCl₃ and the tertiary amine catalyst (or its salts) can interfere with purification.
-
Solution: After quenching the reaction with ice, ensure the pH is carefully adjusted to be slightly basic to neutralize any acidic species. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine to remove water-soluble impurities.
-
-
What is the optimal recrystallization solvent?
-
Rationale: Finding an appropriate solvent system is crucial for obtaining a pure, crystalline product.
-
Solution: Based on literature, ethanol is a commonly used solvent for the recrystallization of similar thienopyrimidine derivatives.[2] Experiment with different solvent systems, such as hexane/ethyl acetate or isopropanol, to find the optimal conditions for your specific product.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
Q2: Are there alternative chlorinating agents to POCl₃?
-
A2: While POCl₃ is the most widely used reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be employed.[4] However, POCl₃ is generally preferred for this specific transformation.
-
-
Q3: What are the key safety precautions when working with POCl₃?
-
A3: Phosphoryl chloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving POCl₃ should be equipped with a gas trap to neutralize the HCl gas that is evolved.
-
-
Q4: Can this synthesis be performed under microwave irradiation?
-
A4: Yes, microwave-assisted synthesis has been reported for the preparation of similar thienopyrimidine derivatives.[1][5] Microwave heating can significantly reduce reaction times and potentially improve yields. However, reaction conditions need to be carefully optimized for this specific substrate.
-
-
Q5: What are some alternative synthetic strategies for the thienopyrimidine core?
-
A5: An alternative to building the pyrimidine ring onto a pre-existing thiophene is to construct the thiophene ring onto a pyrimidine scaffold. For instance, a Thorpe-Ziegler cyclization of a pyrimidine derivative bearing a mercaptocarbonitrile group can be used to form the fused thiophene ring.[6]
-
IV. Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][3][4]
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add phosphoryl chloride (POCl₃) (5-10 eq).
-
(Optional) Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold, saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Effective and commonly used for this transformation. |
| Catalyst (Optional) | N,N-dimethylaniline | Accelerates the reaction rate.[1] |
| Temperature | Reflux (110-120°C) | Provides necessary activation energy for the reaction. |
| Workup | Quenching with ice, neutralization | Controls the exothermic reaction and prevents product hydrolysis. |
| Purification | Recrystallization from ethanol | Effective method for obtaining pure, crystalline product.[2] |
V. Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
VI. References
-
ChemicalBook. 4-CHLORO-2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDINE synthesis. --INVALID-LINK--
-
PubChem. 4-chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine. --INVALID-LINK--
-
Mun LT, Hing JKK, Deb PK, et al. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian J of Pharmaceutical Education and Research. 2024;58(2s):s515-s520. --INVALID-LINK--
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. --INVALID-LINK--
-
ChemicalBook. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis. --INVALID-LINK--
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. --INVALID-LINK--
-
MDPI. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. --INVALID-LINK--
-
ResearchGate. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors | Request PDF. --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-chloro-5,6-dimethyl-2-thien-2-ylthieno[2,3-d]pyrimidine. --INVALID-LINK--
-
MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. --INVALID-LINK--
-
MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-Chloro-5,6-dimethyl-thieno[2,3-d]pyrimidine. --INVALID-LINK--
-
ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines. --INVALID-LINK--
-
JChemRev. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. --INVALID-LINK--
-
NIH. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. --INVALID-LINK--
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 4-CHLORO-2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Thienopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated thienopyrimidines. As a Senior Application Scientist, I've designed this guide to address the specific and often complex purification challenges encountered with this important class of heterocyclic compounds. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of chlorinated thienopyrimidines?
A: The most prevalent impurities typically arise from the chlorination step itself and subsequent reactions. Key culprits include:
-
Unreacted Starting Material: Incomplete conversion of the thienopyrimidinone precursor to the chlorinated analogue.
-
Hydrolyzed Product: The chloro group is susceptible to hydrolysis, reverting back to the starting hydroxyl (or keto) form, especially during aqueous work-ups or on silica gel.
-
Phosphorous-based Reagents: If using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), residual phosphorous species can contaminate the product.[1][2]
-
Regioisomers: Depending on the substitution pattern of the initial thiophene ring, chlorination or subsequent nucleophilic substitution reactions can lead to the formation of hard-to-separate regioisomers.[3][4]
-
Over-chlorinated Byproducts: In some cases, reaction conditions might be harsh enough to cause chlorination at other positions on the heterocyclic core.
Q2: My chlorinated thienopyrimidine seems to be decomposing on my silica gel column. What is happening and how can I prevent it?
A: This is a classic problem. The acidic nature of standard silica gel can catalyze the hydrolysis of the activated chloro group back to the hydroxyl group. Furthermore, the polar surface of silica can strongly bind these polar heterocyclic compounds, leading to significant streaking and poor recovery.
To mitigate this, you have several options:
-
Use Neutralized or Deactivated Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a neutralizating agent like triethylamine (~0.5-1%) before packing the column. This deactivates the acidic sites.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel. Reverse-phase chromatography (C18) is also an excellent option, particularly for compounds that are sufficiently soluble in compatible solvents like methanol, acetonitrile, and water.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography). Avoid letting the product sit on the column for extended periods.
-
Avoid Chlorinated Solvents as the Primary Eluent: While often used for dissolving samples, solvents like dichloromethane (DCM) can become acidic over time. If you must use them, ensure they are fresh and consider adding a stabilizer or a small amount of a basic modifier.
Q3: Is recrystallization a viable purification method for these compounds?
A: Absolutely. Recrystallization is often the most effective and scalable method for purifying chlorinated thienopyrimidines, provided you can identify a suitable solvent system. It is particularly good at removing trace impurities and can sometimes even resolve isomeric mixtures if their crystal packing energies are sufficiently different. Common solvents mentioned in literature for thienopyrimidine derivatives include ethanol, dioxane, acetic acid, and mixtures thereof.[5][6] The key is systematic solvent screening.
Troubleshooting Guide: Specific Purification Challenges
Challenge 1: Persistent Contamination with Chlorinating Reagent (e.g., POCl₃)
Q: I've completed my reaction using excess POCl₃ and my crude NMR shows a clean conversion, but after work-up, I still have phosphorous-containing impurities. How do I get rid of them?
A: Excess POCl₃ is a common issue. It is highly reactive and its byproducts can be difficult to remove. A simple water wash is often insufficient.
Root Cause: Phosphorus oxychloride reacts vigorously with water to form phosphoric acid and HCl. If the quench is not controlled, or if the organic product is not thoroughly washed, these acidic, water-soluble byproducts can remain.
Solution Workflow:
-
Controlled Quenching: After the reaction, carefully and slowly pour the reaction mixture onto crushed ice or into an ice-cold saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the generated acids and hydrolyzes the remaining POCl₃. Always perform this in a well-ventilated fume hood.
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Extract your product into an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Systematic Washes:
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x) to remove residual acid.
-
Water (1x).
-
Brine (1x) to facilitate phase separation and remove bulk water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This rigorous work-up is often sufficient to remove the vast majority of phosphorous impurities before proceeding to chromatography or recrystallization.
Challenge 2: Separation of Closely-Eluting Regioisomers
Q: My reaction has produced two regioisomers that appear as a single spot or very closely running spots on TLC. How can I separate them?
A: This is one of the most demanding purification challenges. Since regioisomers often have very similar polarities and chemical properties, standard purification techniques may fail.[3][4]
Troubleshooting Decision Tree:
Caption: Decision tree for separating regioisomers.
Expert Insights:
-
TLC Solvent Screening: Do not underestimate the power of a thorough TLC screen. Try combinations of non-polar (Hexanes, Toluene), moderately polar (Ethyl Acetate, DCM, Diethyl Ether), and polar (Methanol, Acetone) solvents. Sometimes, adding a small amount of an acid (acetic acid) or base (triethylamine) can drastically alter selectivity.[4]
-
Preparative HPLC: While more resource-intensive, HPLC offers superior resolving power. If you have access to a preparative HPLC system, this is often the most reliable method for separating stubborn isomers.[4]
-
Derivative Formation: In some cases, it may be easier to separate the isomers after a subsequent reaction step. If the isomers have a reactive handle, you can derivatize them, separate the new products (which may have different physical properties), and then cleave the directing group if necessary.
Challenge 3: Product Instability and Degradation
Q: My pure, isolated chlorinated thienopyrimidine turns brown and shows impurities after storage for a few days. What is causing this instability?
A: Chlorinated thienopyrimidines can be sensitive to light, acid, base, and even ambient moisture over time. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro-substituent, makes the molecule susceptible to nucleophilic attack and other degradation pathways.
Stability and Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Temperature | Store at low temperatures (-20°C is ideal). | Slows the rate of all potential degradation reactions.[7] |
| Light | Store in an amber vial or wrapped in aluminum foil. | Prevents photodecomposition, a known degradation pathway for some chlorinated heterocycles.[7] |
| Purity | Ensure the material is free of residual acid or base. | Trace amounts of acid or base can catalyze decomposition over time. |
Experimental Workflow for Stability Assessment:
Caption: Workflow for testing compound stability.
Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Select Solvent System: Identify an appropriate eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound.
-
Prepare the Column:
-
Slurry-pack the column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
If neutralization is needed, add 0.5-1% triethylamine to the entire eluent system.
-
Ensure the silica bed is compact and level.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Begin elution with the selected solvent system, applying positive pressure (flash).
-
If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of your compound (~10-20 mg) in various solvents (~0.5 mL). An ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important heterocyclic building block. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and successful C-C bond formation via Suzuki coupling is often a critical step in the synthesis of novel drug candidates.
The electron-deficient nature of the pyrimidine ring and the presence of heteroatoms in the this compound substrate can present unique challenges compared to standard aryl halides. This guide provides in-depth, experience-driven solutions to common problems in a practical Q&A format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a common issue, often stemming from suboptimal catalyst, ligand, base, or solvent selection. The 4-chloro-thieno[2,3-d]pyrimidine is an electron-deficient heteroaryl chloride, which makes the oxidative addition step of the catalytic cycle more challenging than for the corresponding bromides or iodides. [1]
Underlying Causes & Solutions:
-
Inactive Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.[2][3]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ often fail for challenging heteroaryl chlorides.[4] Bulky, electron-rich phosphine ligands are necessary to promote the formation of the active monoligated palladium(0) species, which enhances the rate of oxidative addition.[2][5]
-
Recommended Action: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands such as XPhos or SPhos are excellent starting points.[3][6] N-heterocyclic carbene (NHC) ligands, particularly in the form of air-stable Pd-PEPPSI precatalysts, have also shown high reactivity for these types of substrates.[7][8][9][10][11]
-
-
Inappropriate Base or Solvent: The base not only facilitates the transmetalation step but also influences catalyst activity and substrate stability.
-
Expertise & Experience: While common bases like Na₂CO₃ or K₂CO₃ can be effective, more challenging couplings often require stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[12][13] The choice of solvent is also crucial; aprotic polar solvents like dioxane, toluene, or THF are generally preferred. The presence of water can sometimes be beneficial, but must be carefully controlled.[12][13]
-
Recommended Action: If using a carbonate base, consider switching to K₃PO₄. Ensure your solvent is anhydrous, as water can lead to unwanted side reactions, including protodeboronation of the boronic acid.
-
Illustrative Workflow for Catalyst System Optimization
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing significant formation of a byproduct where the chlorine on my thienopyrimidine is replaced by hydrogen (hydrodehalogenation). What is causing this and how can I prevent it?
A2: The formation of 5,6-dimethylthieno[2,3-d]pyrimidine (the hydrodehalogenated product) is a common side reaction. This can occur through several pathways, often involving the boronic acid coupling partner or trace water in the reaction mixture.
Underlying Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is a frequent side reaction where the boronic acid (R-B(OH)₂) reacts with a proton source (like water) to form an arene (R-H).[14][15][16] This process can be catalyzed by the base or even the palladium complex itself.[14][16] The generated arene can then participate in the catalytic cycle, leading to the hydrodehalogenated byproduct.
-
Expertise & Experience: This issue is particularly prevalent with electron-deficient or some heteroaryl boronic acids which are more susceptible to decomposition.[17] Using rigorously dried solvents and reagents is the first line of defense.
-
Recommended Action:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves or by distillation) and ensure your base is anhydrous.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (R-B(pin)).[15] These are generally more robust towards protodeboronation.[18]
-
Slow Addition: In some cases, slow addition of the boronic acid or using a "slow-release" strategy can minimize its decomposition by keeping its instantaneous concentration low.[19]
-
-
-
Direct Hydrodehalogenation: The palladium catalyst can sometimes facilitate the direct reduction of the C-Cl bond, especially in the presence of a hydrogen source.
Comparative Table: Boronic Acid vs. Pinacol Ester
| Feature | Boronic Acid (Ar-B(OH)₂) | Pinacol Boronic Ester (Ar-B(pin)) |
| Stability | Variable; susceptible to protodeboronation & oxidation[15][18] | Generally high; more stable to air and moisture[18] |
| Handling | Can be challenging to purify and weigh accurately | Crystalline solids, easy to handle and purify |
| Reactivity | Generally higher | May require slightly more forcing conditions |
| Side Reactions | Prone to forming boroxines (trimeric anhydrides)[15] | Less prone to decomposition pathways |
Q3: My reaction is sluggish and requires high catalyst loading and high temperatures. How can I improve the reaction efficiency?
A3: Sluggish reactions with heteroaryl chlorides are often indicative of a slow oxidative addition step. Optimizing the ligand, palladium source, and reaction concentration can significantly improve reaction kinetics.
Underlying Causes & Solutions:
-
Suboptimal Ligand Choice: As discussed in Q1, the ligand plays a paramount role.
-
Expertise & Experience: For difficult couplings, ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, are designed to accelerate both oxidative addition and reductive elimination.[3][6] The steric bulk and electron-donating ability of these ligands are key to their high activity.[5]
-
Recommended Action: If you are using a simple phosphine ligand like PPh₃ or P(tBu)₃, switching to a more advanced biarylphosphine ligand is highly recommended.
-
-
Catalyst Pre-activation: The active Pd(0) species is generated in situ from a Pd(II) precatalyst. Inefficient pre-activation can lead to a long induction period and overall sluggish reaction.
-
Expertise & Experience: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed precatalyst can be beneficial. Modern precatalysts are designed for rapid and quantitative generation of the active catalytic species.
-
Recommended Action: Consider using a commercially available Buchwald precatalyst (e.g., XPhos Pd G3). These complexes are air-stable and provide reliable generation of the active Pd(0)L species.
-
Catalytic Cycle and Ligand Effect
Caption: The Suzuki catalytic cycle.
Q4: I am attempting to couple a boronic acid with sensitive functional groups, and I am seeing decomposition of my coupling partner. What conditions should I use?
A4: The basic conditions required for the Suzuki-Miyaura coupling can be detrimental to substrates bearing base-sensitive functional groups (e.g., esters, certain protecting groups). Running the reaction under milder conditions is key.
Underlying Causes & Solutions:
-
Harsh Basic Conditions: Strong bases like K₃PO₄ or Cs₂CO₃ at elevated temperatures can cause hydrolysis or other decomposition pathways.
-
Expertise & Experience: It's a balance between having a base strong enough to promote transmetalation without destroying the substrate. Milder bases can be effective, especially when paired with a highly active catalyst system that allows for lower reaction temperatures.
-
Recommended Action:
-
Use a Milder Base: Try using K₂CO₃ or even potassium fluoride (KF) under aqueous conditions.
-
Lower the Temperature: A more active catalyst (e.g., a Buchwald G3 precatalyst or a Pd-PEPPSI catalyst) may allow the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C), preserving sensitive functionalities.[7][20]
-
Consider Alternative Boron Reagents: In some cases, using potassium aryltrifluoroborate salts (Ar-BF₃K) with a milder base can be a successful strategy.
-
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This procedure is a robust starting point for the coupling of this compound with various aryl or heteroaryl boronic acids.[2]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Alternatively, use a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Add the catalyst components to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald Ligands | Ligands | USD | Entegris [entegris.com]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine and solutions
An Expert Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Solubility Challenges of a Promising Heterocyclic Compound.
Welcome to the technical support center for 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide, curated by senior application scientists, provides in-depth troubleshooting and practical advice to help you navigate the solubility challenges associated with this compound in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in designing a successful experimental plan. Here are the key physicochemical parameters for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂S | --INVALID-LINK-- |
| Molecular Weight | 198.67 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Melting Point | 112 °C | --INVALID-LINK-- |
| Water Solubility | Slightly soluble in water | --INVALID-LINK-- |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | --INVALID-LINK-- |
Q2: I'm having trouble dissolving this compound. What is the recommended solvent for preparing a stock solution?
Due to its limited aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent. The choice of solvent is critical and depends on the downstream application.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this thienopyrimidine derivative.
-
Alternatives: If your experimental system is sensitive to DMSO, other potential organic solvents include:
-
Dimethylformamide (DMF)
-
Ethanol
-
It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent. This allows for minimal addition of the organic solvent to your final aqueous-based assay, thereby reducing potential solvent-induced artifacts.[1][2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer for a biological assay. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The abrupt change in solvent polarity from a high-DMSO to a high-aqueous environment causes the compound to precipitate.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Guides
Guide 1: Preparing a Stable Stock Solution
A stable, high-concentration stock solution is the foundation of reliable experimental results.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining solid particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Guide 2: Preventing Precipitation in Aqueous Solutions for Cell-Based Assays
The key to preventing precipitation is to avoid a sudden, large change in solvent polarity. A serial dilution approach is highly recommended.
Protocol: Serial Dilution for Cell-Based Assays
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of your compound in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free medium to create a 100 µM intermediate solution with 1% DMSO.
-
Final Dilution: Add the intermediate dilution to your final volume of complete cell culture medium. This gradual dilution helps to keep the compound in solution.
-
Mixing: Ensure rapid and thorough mixing during each dilution step. Add the more concentrated solution to the larger volume of diluent while gently vortexing or swirling the mixture.[2][3]
-
Vehicle Control: Always prepare a vehicle control using the same dilution steps with DMSO that does not contain the compound. This is crucial for distinguishing compound effects from solvent effects.[1]
Data Summary: Recommended Starting Concentrations for Solvents
| Solvent | Recommended Starting Stock Concentration | Notes |
| DMSO | 10-50 mM | Primary choice for most applications. Ensure final concentration in assay is <0.5%.[1][2] |
| DMF | 10-50 mM | An alternative to DMSO. Check for compatibility with your specific assay. |
| Ethanol | 1-10 mM | May have lower solubilizing power than DMSO or DMF. Useful for DMSO-sensitive assays. |
Important Considerations:
-
The final concentration of organic solvents in cell-based assays should be kept to a minimum, ideally below 0.5%, to avoid cytotoxicity and other off-target effects.[1]
-
Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes improve the solubility of your compound during dilution.[3]
-
For particularly challenging compounds, the use of solubilizing agents such as cyclodextrins may be necessary.
Logical Relationships in Solubility Troubleshooting
The process of overcoming solubility issues can be visualized as a decision-making tree, starting with the simplest solutions and progressing to more complex formulation strategies.
Caption: Decision tree for addressing solubility issues.
By systematically applying these principles and protocols, researchers can effectively manage the solubility challenges of this compound, ensuring the generation of accurate and reproducible data in their scientific endeavors.
References
Technical Support Center: Optimizing 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules.[1][2] The most common and established method involves the chlorination of the precursor, 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, using phosphorus oxychloride (POCl₃).[3][4][5] While seemingly straightforward, this reaction is often plagued by challenges that can impact yield, purity, and scalability. This guide will address these common issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a frequent issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting material.
Causality and Solutions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, producing phosphoric acid and hydrogen chloride gas.[6] The presence of moisture in your starting material (5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one), solvent, or glassware will consume the POCl₃, rendering it ineffective for the chlorination reaction.
-
Protocol: Ensure your starting material is thoroughly dried under vacuum before use. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Insufficient Reaction Temperature or Time: The chlorination of a pyrimidinone is an endothermic process that requires significant thermal energy to proceed to completion.[6]
-
Protocol: The reaction is typically performed at the reflux temperature of POCl₃ (approximately 105 °C).[6][7] Ensure your heating mantle or oil bath is calibrated correctly. The reaction time can vary, but a typical duration is 3-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
-
Incomplete Reaction: Sometimes, even with extended reaction times, the conversion is not complete. This could be due to the equilibrium of the reaction or degradation of the product under prolonged heating.
-
Substrate Quality: The purity of your starting 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is crucial. Impurities can interfere with the reaction.
-
Protocol: Recrystallize or purify your starting material if its purity is questionable.
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
Hydrolysis of the Product: The 4-chloro group of the product is susceptible to hydrolysis, especially during the workup procedure, reverting it back to the starting hydroxypyrimidine.[9] This is often observed when quenching the reaction with water or aqueous base.
-
Protocol: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.[7][9] This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water. Maintain a low temperature throughout the quenching and extraction process. Using a weak base like sodium bicarbonate for neutralization is often gentler than strong bases like sodium hydroxide.[9]
-
-
Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of both the starting material and the product, resulting in a complex mixture of byproducts.
-
Optimization: As mentioned, monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
-
Incomplete Removal of Excess POCl₃: Residual POCl₃ can complicate the purification process and lead to the formation of phosphate esters or other byproducts during workup.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating a pure sample of this compound. What are the best practices for purification?
Answer:
Effective purification is essential to obtain the desired product in high purity.
Causality and Solutions:
-
Product Solubility: The product may have limited solubility in common organic solvents, making extraction and recrystallization challenging.
-
Solvent Selection: Dichloromethane or chloroform are commonly used for extraction. For recrystallization, consider solvents like toluene, ethanol, or a mixture of ethyl acetate and hexanes.[7] Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the product during recrystallization.
-
Purification Strategy: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
-
Handling of the Crude Product: The crude product after quenching can be an oily residue or a sticky solid, making it difficult to handle.
-
Protocol: After quenching, ensure the pH is adjusted to be slightly basic (pH 8-9) with a saturated sodium bicarbonate solution to neutralize any remaining acidic species.[4] This can often help in solidifying the product. Triturating the crude residue with a non-polar solvent like hexanes can sometimes help to induce crystallization and remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A1: Phosphorus oxychloride serves as both the chlorinating agent and, in many procedures, the solvent.[4][6] The mechanism involves the activation of the hydroxyl group of the pyrimidinone by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen functionality.
Q2: Are there any safer alternatives to using a large excess of POCl₃?
A2: Yes, modern protocols focus on using a more stoichiometric amount of POCl₃.[4][5][10] These methods often involve solvent-free conditions or the use of a high-boiling inert solvent.[4][5] One approach is to use an equimolar amount of POCl₃ in the presence of a base like pyridine, often conducted in a sealed reactor at elevated temperatures.[4][5][11] This significantly reduces the amount of hazardous waste generated.
Q3: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?
A3: While thionyl chloride is a common chlorinating agent for alcohols, phosphorus oxychloride is generally more effective and commonly used for the chlorination of hydroxy-heterocycles like pyrimidinones.[9] The reactivity and reaction conditions would need to be significantly re-optimized if using thionyl chloride.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. The starting pyrimidinone is typically more polar and will have a lower Rf value than the chlorinated product.
Q5: What are the key safety precautions when working with POCl₃?
A5: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry and that the reaction is protected from moisture. Have a quenching plan in place before starting the reaction.
Experimental Protocols
Standard Chlorination Protocol using Excess POCl₃
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 3-4 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by vacuum distillation.[6]
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Solvent-Free Chlorination with Equimolar POCl₃
This method is adapted from modern, more environmentally friendly procedures.[4][5]
-
Reaction Setup: In a heavy-walled, sealed reaction vessel, combine 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent), phosphorus oxychloride (1-1.2 equivalents), and pyridine (1 equivalent).
-
Heating: Securely seal the vessel and heat the mixture to 140-160 °C for 2-4 hours with stirring.
-
Workup:
-
Cool the reactor to room temperature before carefully opening it in a fume hood.
-
Quench the reaction mixture by slowly adding it to cold water or crushed ice.
-
Adjust the pH to 8-9 with a saturated sodium carbonate solution.[4]
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Data Summary
| Parameter | Conventional Method (Excess POCl₃) | Solvent-Free Method (Equimolar POCl₃) |
| POCl₃ Stoichiometry | 5-10 equivalents | 1-1.2 equivalents |
| Solvent | POCl₃ | None |
| Temperature | Reflux (~105 °C) | 140-160 °C |
| Reaction Time | 3-4 hours | 2-4 hours |
| Additives | Optional (e.g., N,N-dimethylaniline) | Pyridine (1 equivalent) |
| Workup | Distillation of excess POCl₃, aqueous quench | Direct aqueous quench |
Visualizing the Workflow
General Synthesis Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree.
References
- 1. Buy Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (EVT-2653159) | 565166-96-3 [evitachem.com]
- 2. ijper.org [ijper.org]
- 3. 4-CHLORO-2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Overcoming low reactivity of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in cross-coupling
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable, yet sometimes challenging, heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological targets, including various kinases and cyclooxygenase-2 (COX-2).[1][2]
The primary challenge in functionalizing this core via cross-coupling lies in the low reactivity of the C4-Cl bond. Aryl and heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high C-Cl bond dissociation energy.[3][4] This often necessitates more forcing conditions and, most critically, carefully selected catalyst systems to achieve efficient oxidative addition, the rate-limiting step in many cross-coupling cycles.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you overcome common hurdles and achieve success in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Troubleshooting & FAQs
Q1: My cross-coupling reaction with this compound is not working (low or no yield). What are the first things I should check?
A1: Before extensively modifying the core reaction components, always verify the fundamentals. Organometallic reactions can be sensitive, and failure often stems from basic setup issues.[3]
-
Reagent Quality: Ensure the purity of your starting material, coupling partner (e.g., boronic acid), and solvent. Solvents must be anhydrous and rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Activity: Is your palladium source active? Pre-catalysts or freshly opened catalysts are recommended. If using a combination like Pd(OAc)₂ with a phosphine ligand, ensure the ligand has not been oxidized. Using a pre-formed, air-stable pre-catalyst can often give more reproducible results.[3]
-
Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox. Oxygen can oxidize the Pd(0) active species and the phosphine ligands, halting the catalytic cycle.
-
Base Integrity: Many bases used in cross-coupling (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can be hygroscopic. Use freshly opened or properly stored base. The presence of excess water can lead to side reactions like protodeboronation in Suzuki couplings.[5]
General Palladium Cross-Coupling Catalytic Cycle
Here is a generalized representation of the key steps involved in palladium-catalyzed cross-coupling reactions. Failure can occur at any stage of this cycle.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. reddit.com [reddit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a key pharmacophore in many biologically active compounds, but its synthesis can present unique challenges, including the potential for decomposition of intermediates and the final product.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful synthetic outcomes.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific issues that may arise during the synthesis of thieno[2,3-d]pyrimidine derivatives, providing insights into the underlying causes and offering practical solutions.
Problem 1: Low Yields and Side Products in the Gewald Reaction
The Gewald reaction is a cornerstone for constructing the initial 2-aminothiophene ring, a key precursor to the thieno[2,3-d]pyrimidine system. However, this multicomponent reaction can be prone to side reactions and incomplete conversion, leading to low yields of the desired product.
Potential Cause 1: Suboptimal Reaction Conditions
The efficiency of the Gewald reaction is highly dependent on the choice of solvent, base, and temperature. An improper combination of these factors can favor the formation of side products.
Suggested Solution:
-
Solvent Selection: Ethanol has been identified as an effective solvent for the Gewald reaction, likely due to the good solubility of elemental sulfur.[5]
-
Catalyst Optimization: While a base is necessary, its concentration and type can influence the reaction outcome. A combination of a secondary amine like diethylamine and an amino acid like L-proline has been shown to be an effective catalytic system.
-
Temperature Control: The reaction often requires heating, but excessive temperatures can lead to the decomposition of reactants or the formation of tars.[5] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
Potential Cause 2: Impure Starting Materials
The presence of impurities in the ketone/aldehyde, active methylene nitrile, or elemental sulfur can significantly impact the reaction's success.
Suggested Solution:
-
Ensure the purity of all starting materials before commencing the reaction. If necessary, purify the reactants through distillation, recrystallization, or column chromatography.
-
Use freshly opened or properly stored reagents to avoid degradation products that can interfere with the reaction.
Problem 2: Unwanted Isomer Formation during Pyrimidine Ring Closure (Dimroth Rearrangement)
The Dimroth rearrangement is a common isomerization reaction in nitrogen-containing heterocycles, including pyrimidines.[6] It involves the opening and subsequent re-closing of the pyrimidine ring, which can lead to a thermodynamically more stable, but undesired, isomer. This is a frequent and often unwanted side reaction that typically occurs in basic media.[6]
Potential Cause: Reaction Conditions Favoring Isomerization
The propensity for the Dimroth rearrangement is influenced by several factors:
-
pH of the Medium: Basic conditions are a primary driver for this rearrangement.[6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and subsequent ring opening.
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the rearrangement.
Suggested Solution:
-
pH Control: Carefully control the pH of the reaction medium. If basic conditions are required for the cyclization step, consider using a milder base or a shorter reaction time to minimize the risk of rearrangement. In some cases, acidic catalysis for the cyclization can be a viable alternative to avoid this side reaction.
-
Temperature Management: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to track the formation of any isomeric byproducts.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over the reaction temperature and significantly reduce reaction times, which can help to suppress the formation of rearrangement products.[6]
Problem 3: Decomposition during Chlorination of Thieno[2,3-d]pyrimidin-4-ones
A common step in the functionalization of the thieno[2,3-d]pyrimidine core is the conversion of a 4-oxo group to a 4-chloro group using reagents like phosphoryl chloride (POCl₃) or a mixture of oxalyl chloride and DMF. The resulting 4-chlorothieno[2,3-d]pyrimidine is a highly reactive intermediate, susceptible to decomposition.
Potential Cause: Harsh Reaction Conditions and Instability of the Product
-
High Temperatures: Chlorination with POCl₃ often requires elevated temperatures, which can lead to decomposition of the starting material or the product.[2]
-
Moisture Sensitivity: 4-chlorothieno[2,3-d]pyrimidines are sensitive to moisture and can readily hydrolyze back to the corresponding 4-oxo derivative.
-
Acid/Base Instability: The 4-chloro derivative can decompose in the presence of strong acids or bases.
Suggested Solution:
-
Temperature Control: Carefully control the reaction temperature during chlorination. Stepwise heating and close monitoring can prevent overheating and subsequent degradation.
-
Anhydrous Conditions: All chlorination reactions should be carried out under strictly anhydrous conditions using oven-dried glassware and dry solvents.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Careful Work-up: During the work-up, it is crucial to neutralize the reaction mixture carefully, avoiding extremes of pH. Pouring the reaction mixture onto ice is a common practice to quench the reaction and dissipate heat.
-
Prompt Use or Proper Storage: The 4-chlorothieno[2,3-d]pyrimidine intermediate should ideally be used immediately in the next step. If storage is necessary, it should be kept in a cool, dry place under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: My final thieno[2,3-d]pyrimidine derivative appears to be decomposing during purification by column chromatography. What can I do?
A: Thieno[2,3-d]pyrimidines are often polar, basic compounds that can interact strongly with silica gel, leading to streaking and on-column decomposition.[5] Here are some strategies to overcome this:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your solvent system. Typically, 1-2% triethylamine or a small percentage of ammonium hydroxide in a methanol/dichloromethane system can help to reduce tailing and prevent decomposition on silica gel.[5]
-
Switch the Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18) with an appropriate mobile phase is another option.[5]
-
Recrystallization: If possible, purification by recrystallization is often a milder method than chromatography and can prevent decomposition.
-
Activated Charcoal Treatment: If your product has persistent colored impurities, which may be decomposition products, a treatment with activated charcoal prior to the final purification step can be effective.[5]
Q2: I am observing the formation of an unexpected dimer in my reaction. What could be the cause?
A: Unwanted dimerization can sometimes occur, especially under oxidative conditions. For instance, the oxidation of some 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to lead to oxidative dimerization, with the reaction pathway being solvent-dependent.[7] While this is for a related isomer, it highlights the potential for such side reactions.
To mitigate this, consider the following:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Using degassed solvents can further minimize the presence of dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize your reaction components for any potential oxidizing agents.
Q3: What are the general stability considerations for the thieno[2,3-d]pyrimidine ring system?
A: The thieno[2,3-d]pyrimidine ring system is generally stable under neutral conditions. However, it can be susceptible to degradation under certain conditions:
-
Strong Acids and Bases: As with many heterocyclic systems, strong acidic or basic conditions can lead to decomposition. This can involve hydrolysis of functional groups or, in more extreme cases, ring-opening.
-
Elevated Temperatures: Prolonged exposure to high temperatures, especially in the presence of reactive reagents, can cause decomposition.
-
Oxidizing Agents: The thiophene ring can be susceptible to oxidation. The use of strong oxidizing agents should be approached with caution.
Q4: Are there any recommended general handling and storage practices for thieno[2,3-d]pyrimidine derivatives?
A: Yes, to ensure the long-term stability of your compounds, follow these guidelines:
-
Storage: Store your compounds in a cool, dark, and dry place. For particularly sensitive derivatives, storage under an inert atmosphere is recommended.
-
Handling: When working with these compounds, especially the more reactive intermediates like the 4-chloro derivatives, it is advisable to work under an inert atmosphere and use anhydrous solvents.
-
Purity: Ensure your final compounds are of high purity, as impurities can sometimes catalyze decomposition over time.
Data Summary and Experimental Protocols
Table 1: Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield in Gewald Reaction | Suboptimal solvent/catalyst, high temperature | Use ethanol as solvent, optimize base, control temperature carefully | [5] |
| Dimroth Rearrangement | Basic conditions, high temperature | Control pH, use mild base or acidic catalysis, lower reaction temperature | [6] |
| Decomposition during Chlorination | High temperature, moisture | Control temperature, use anhydrous conditions and inert atmosphere | [2] |
| Product Decomposition on Silica Gel | Acidity of silica, strong interaction | Add basic modifier to eluent, use alumina or reverse-phase silica | [5] |
| Oxidative Dimerization | Presence of oxygen | Work under an inert atmosphere with degassed solvents | [7] |
Protocol 1: General Procedure for Chlorination of a Thieno[2,3-d]pyrimidin-4-one
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the thieno[2,3-d]pyrimidin-4-one (1 equivalent) to a flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask at 0 °C.
-
Reaction: Slowly warm the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ solution or dilute NH₄OH) to a pH of ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-chlorothieno[2,3-d]pyrimidine should be used immediately or purified quickly, for example, by rapid filtration through a short plug of silica gel (with a basified eluent if necessary) or by recrystallization from a suitable solvent.
Visualizing Key Concepts
Diagram 1: Decision Tree for Troubleshooting Low Yields
Caption: A decision tree to diagnose and resolve low-yield issues.
Diagram 2: Workflow for Stable Thieno[2,3-d]pyrimidine Synthesis
Caption: A workflow highlighting critical control points for a stable synthesis.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Given the critical nature of purity in pharmaceutical development, effective palladium removal is paramount to ensure the safety, efficacy, and compliance of active pharmaceutical ingredients (APIs).
The unique structural features of the this compound core, namely the presence of both sulfur and nitrogen atoms, can lead to strong coordination with palladium. This often complicates purification and requires tailored strategies to achieve the stringent regulatory limits for palladium residues in APIs, which are typically below 10 ppm.[1] This guide offers in-depth, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from this compound reaction mixtures?
A1: The most common and effective methods for palladium removal in this context include:
-
Adsorption onto Solid-Supported Scavengers: These are materials like silica or polystyrene functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or 2,4,6-trimercaptotriazine (TMT). The palladium in the reaction mixture binds to these scavengers, which can then be easily removed by filtration.[1]
-
Treatment with Activated Carbon: Activated carbon is a cost-effective adsorbent with a high surface area that can effectively remove palladium species.[2][3] However, it's crucial to select the right type of activated carbon and optimize the treatment conditions to minimize the loss of your desired product through non-specific adsorption.
-
Column Chromatography: Passing the crude product through a silica gel column can remove a significant portion of the residual palladium.[4] However, this method alone may not be sufficient to reach the low ppm levels required for APIs and is often used in conjunction with other techniques.
-
Crystallization: Recrystallization of the final product can help reduce palladium content, but it is often not a standalone solution for achieving very low palladium levels. It is most effective when used as a final polishing step.
Q2: Why is it particularly challenging to remove palladium from reactions involving the thieno[2,3-d]pyrimidine scaffold?
A2: The primary challenge lies in the inherent chemical nature of the thieno[2,3-d]pyrimidine core. The sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring are Lewis bases and can act as strong ligands, forming stable complexes with the palladium catalyst. This strong coordination can make the palladium less available to be captured by scavengers and can cause it to co-elute with the product during chromatographic purification.
Q3: Which type of palladium scavenger is most effective for this class of compounds?
A3: The choice of scavenger often depends on the oxidation state of the residual palladium (Pd(0) or Pd(II)) and the specific reaction conditions. For compounds containing sulfur, such as this compound, thiol-based scavengers are generally very effective due to the high affinity of sulfur for palladium.[1] Scavengers containing thiourea or 2,4,6-trimercaptotriazine (TMT) functionalities are also excellent choices. A screening of different scavengers is often recommended to identify the most efficient one for your specific reaction.
Q4: Can I use a combination of methods for palladium removal?
A4: Absolutely. A multi-step approach is often the most robust strategy for achieving very low palladium levels. A common and effective workflow is to first perform a bulk removal of the catalyst, if heterogeneous, by filtration through a pad of celite. This is then followed by treatment of the filtrate with a high-affinity scavenger to capture soluble palladium species. A final recrystallization of the product can then be employed to further enhance its purity.[1]
Q5: How can I accurately quantify the amount of residual palladium in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[4][5] It is crucial for verifying that the residual palladium levels in your API are below the regulatory limits. For in-process monitoring, other techniques like high-resolution ICP-MS can also be employed.[6]
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal with Scavengers
-
Symptoms:
-
Residual palladium levels remain high (>10 ppm) as determined by ICP-MS.
-
The final product has a persistent yellow or dark discoloration, suggesting the presence of colloidal palladium.
-
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Product Complexation | The sulfur and nitrogen atoms in your thienopyrimidine can form a stable complex with palladium, hindering scavenger access. Try adding a competing ligand, such as a phosphine, before scavenger treatment to disrupt this complex. Alternatively, changing the solvent may alter the complex stability. |
| Incorrect Scavenger Choice | The scavenger may not be optimal for the palladium species present. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to find the most effective one for your specific reaction conditions. |
| Suboptimal Scavenging Conditions | Temperature, time, and scavenger equivalents are critical. Increase the reaction temperature (e.g., to 40-60 °C) and extend the stirring time (e.g., overnight) to improve scavenging kinetics. Also, ensure you are using a sufficient excess of the scavenger (typically 5-10 equivalents relative to the initial palladium loading). |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from efficiently contacting the palladium in solution. Ensure vigorous stirring throughout the scavenging process. |
Issue 2: Significant Product Loss During Purification
-
Symptoms:
-
Low yield of this compound after treatment with activated carbon or scavengers.
-
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Non-Specific Adsorption to Activated Carbon | Your product may be adsorbing to the surface of the activated carbon along with the palladium. Reduce the amount of activated carbon used to the minimum required for effective palladium removal. You can also try different grades of activated carbon, as they have varying surface properties.[2] |
| Non-Specific Binding to Scavenger | Some scavenger resins can exhibit non-specific binding of the product. Screen different types of scavengers, including those with different support materials (e.g., silica vs. polystyrene). Changing the solvent can also mitigate this issue. |
| Product Trapping in Filter Cake | During filtration to remove the scavenger or activated carbon, the product can get trapped in the filter cake. Ensure the filter cake is thoroughly washed with fresh solvent to recover any trapped product. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
This protocol outlines a general method for removing soluble palladium from a reaction mixture containing this compound.
1. Materials:
-
Crude reaction mixture containing the product and palladium catalyst.
-
Thiol-functionalized silica scavenger.
-
An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).
-
Celite®.
-
Filtration apparatus (e.g., Büchner funnel, filter flask).
2. Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (approximately 5-10 volumes).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted reaction mixture. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.[4]
Protocol 2: Palladium Removal using Activated Carbon
This protocol provides a general procedure for using activated carbon to remove palladium.
1. Materials:
-
Crude reaction mixture containing the product and palladium catalyst.
-
Activated carbon (a high-purity, low-ash grade is recommended).
-
An appropriate organic solvent.
-
Filtration apparatus.
2. Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product weight.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS.[5]
Visualization of the Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical heterocyclic intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting guides to help you navigate the complexities of this multi-step synthesis, ensuring efficiency, scalability, and high purity of the final product.
Synthesis Overview & Core Logic
The synthesis of this compound is efficiently achieved through a well-established three-step sequence. This pathway is favored for its reliance on accessible starting materials and the robustness of each transformation. The core logic involves building the thiophene ring first, followed by the annulation of the pyrimidine ring, and finally, a functional group conversion to install the desired chloro-substituent.
Technical Support Center: By-product Analysis in the Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-substituted thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered by-products in a practical, question-and-answer format, grounding our advice in established mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent by-products observed when synthesizing 4-substituted thieno[2,3-d]pyrimidines via palladium-catalyzed cross-coupling reactions?
A1: When functionalizing the C4 position of a 4-chloro-thieno[2,3-d]pyrimidine core using common methods like Suzuki-Miyaura or Buchwald-Hartwig reactions, several key by-products are frequently observed. These can be broadly categorized based on their origin:
-
By-products from the Boronic Acid/Ester (Suzuki-Miyaura):
-
Protodeboronated Product (Ar-H): This is often the most common by-product, where the boronic acid or ester is replaced by a hydrogen atom.[1] This side reaction consumes your coupling partner and reduces overall yield. The propensity for protodeboronation is highly dependent on the substrate and the reaction conditions, particularly the pH.[2][3]
-
Homocoupled Product (Ar-Ar): Dimerization of the boronic acid reagent can occur, leading to a biaryl impurity that can be challenging to separate from the desired product.[4][5]
-
-
By-products from the Thieno[2,3-d]pyrimidine Electrophile:
-
Hydrodehalogenated Product: The starting 4-chloro-thieno[2,3-d]pyrimidine is reduced to the parent thieno[2,3-d]pyrimidine. This can occur as part of an unproductive catalytic cycle in both Suzuki and Buchwald-Hartwig reactions.[6]
-
Hydrolyzed Product (Thieno[2,3-d]pyrimidin-4-one): This is a very common and often major by-product. It forms when the 4-chloro substituent reacts with trace water or hydroxide ions in the reaction mixture.[7] The resulting keto tautomer is generally unreactive under cross-coupling conditions.
-
Q2: How can I definitively identify these common by-products in my reaction mixture?
A2: A multi-technique analytical approach is the most robust strategy for by-product identification. The typical workflow involves initial detection by chromatography followed by spectroscopic characterization.
Recommended Analytical Workflow:
-
LC-MS Analysis: This is the primary tool for initial assessment. It provides the retention time (relative polarity) and the mass-to-charge ratio (m/z) of each component. The expected masses of the by-products mentioned in A1 can be calculated and compared against the experimental data.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of an unknown peak observed in LC-MS, HRMS is invaluable. It provides a highly accurate mass measurement, allowing you to distinguish between isomers or compounds with very similar nominal masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a by-product is isolated or sufficiently concentrated, ¹H and ¹³C NMR are essential for unambiguous structure elucidation. For example:
-
Thieno[2,3-d]pyrimidin-4-one: The disappearance of the C4-Cl substituent and the appearance of a broad N-H proton signal are key indicators.
-
Protodeboronated Arene: The ¹H NMR will match the spectrum of the corresponding simple arene.
-
Homocoupled Biaryl: The spectrum will show signals corresponding to a symmetrical dimer, often with characteristic changes in aromatic coupling patterns compared to the monomer.
-
Below is a logical workflow for identifying an unknown impurity.
Caption: Workflow for By-product Identification.
Troubleshooting Guide
Problem 1 (Suzuki Coupling): My reaction is generating significant amounts of the deboronated arene (Ar-H) and the parent thieno[2,3-d]pyrimidine. What's happening and how do I minimize it?
Causality: This issue points to two distinct side reactions: protodeboronation of your boronic acid[1] and hydrodehalogenation of your electrophile.
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. It is often catalyzed by the base used in the Suzuki reaction, especially in aqueous or protic media at elevated pH.[3][8] Electron-rich heterocyclic and electron-deficient arylboronic acids can be particularly susceptible.[9]
-
Hydrodehalogenation: This is the reduction of your 4-chloro-thieno[2,3-d]pyrimidine. It can arise from β-hydride elimination from a Pd(II)-hydride species within an off-cycle pathway, often promoted by certain bases or impurities.
Solutions & Protocol Adjustments:
| Parameter | Recommended Action | Rationale |
| Base | Switch to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Use anhydrous powdered KF if your substrate is base-sensitive.[10] | Strong bases like NaOH or K₂CO₃ in aqueous media can accelerate protodeboronation. Anhydrous conditions are key. |
| Solvent | Ensure strictly anhydrous solvents (e.g., dry dioxane, toluene, or THF). Avoid alcohols. | Protic solvents provide a proton source for both side reactions. |
| Boronic Acid | Use a boronate ester (e.g., pinacol ester) instead of the free acid. Use a slight excess (1.1-1.3 eq.). | Boronate esters are generally more stable to protodeboronation than boronic acids.[8][9] Using a small excess can help compensate for minor degradation. |
| Temperature | Run the reaction at the lowest effective temperature. Screen temperatures from 60°C to 100°C. | Higher temperatures can increase the rate of decomposition pathways. |
| Degassing | Thoroughly degas the reaction mixture before adding the catalyst. | Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling, which can intersect with these pathways. |
Below is a diagram illustrating how these side reactions diverge from the main Suzuki-Miyaura catalytic cycle.
Caption: Suzuki Cycle and Key By-product Pathways.
Problem 2 (Buchwald-Hartwig / SNAr): My reaction to install an amine at C4 is plagued by the formation of thieno[2,3-d]pyrimidin-4-one. How can I prevent this hydrolysis?
Causality: The 4-chloro-thieno[2,3-d]pyrimidine is an activated aryl chloride, making it susceptible to nucleophilic aromatic substitution (SₙAr). Water and hydroxide are potent nucleophiles that can compete with your desired amine, leading to the formation of the highly stable thieno[2,3-d]pyrimidin-4-one tautomer.[7] This issue is exacerbated by:
-
Wet solvents or reagents.
-
Using hydroxide-containing bases (e.g., NaOH, KOH).
-
High reaction temperatures, which can accelerate the rate of hydrolysis.
Solutions & Protocol Adjustments:
-
Rigorous Anhydrous Technique: This is the most critical factor.
-
Dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents like dioxane and toluene should be stored over molecular sieves.
-
Ensure all reagents, including the amine and the base, are anhydrous.
-
-
Choice of Base:
-
For Buchwald-Hartwig: Use non-nucleophilic, non-hydroxide bases like sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or cesium carbonate (Cs₂CO₃).[11]
-
For SₙAr: Use a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or DBU to act as a proton scavenger without competing as a nucleophile.
-
-
Reaction Conditions:
-
Run the reaction under a positive pressure of an inert atmosphere (N₂ or Ar).
-
Start at room temperature if possible, only heating if the reaction is sluggish. Microwave-assisted synthesis can sometimes provide rapid conversion at lower bulk temperatures, minimizing thermal hydrolysis.[12]
-
Caption: By-product Formation via Hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by HPLC-MS
This protocol provides a starting point for analyzing crude reaction mixtures. Method optimization (e.g., gradient, column choice) will be required for specific applications.
-
Sample Preparation: a. Quench a small aliquot (~5-10 µL) of the crude reaction mixture. b. Dilute the aliquot in 1.0 mL of a 1:1 mixture of acetonitrile and water. c. Vortex the sample thoroughly to ensure homogeneity. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent with ESI source.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS Settings: Scan mode from m/z 100-1000 in positive ion mode.
-
-
Data Analysis: a. Integrate all peaks in the chromatogram. b. Extract the mass spectrum for each peak. c. Compare the observed m/z values with the calculated exact masses of the expected product and potential by-products (starting materials, homocoupled, hydrolyzed, protodeboronated products, etc.).
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Substituted thieno[2,3-d]pyrimidines as potent antibacterial agents: Rational design, microwave-assisted synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions with 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Welcome to the technical support center for 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve optimal regioselectivity in your synthetic endeavors.
The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The 4-chloro substituent serves as a key handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, achieving high regioselectivity can be challenging. This guide will provide insights into controlling these reactions, with a focus on the specific influence of the 5,6-dimethyl substitution pattern.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the functionalization of this compound.
Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting to displace the C4-chloride with an amine nucleophile, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A: Low reactivity in SNAr reactions with this compound can stem from several factors. Let's break down the potential causes and solutions.
Causality Behind the Challenge:
The reactivity of the C4-chloro group is dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack. The fused thiophene ring, along with the 5,6-dimethyl groups, modulates this reactivity. The methyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted analogue. However, the primary drivers of the reaction will be the nucleophilicity of the incoming nucleophile, the reaction temperature, and the choice of base and solvent.
Troubleshooting Workflow:
Troubleshooting SNAr Conversion Issues
Recommended Solutions:
-
Increase Nucleophilicity: If using a weakly nucleophilic amine (e.g., an electron-deficient aniline), consider deprotonation with a stronger base to generate the more nucleophilic amide.
-
Choice of Base: For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a solid inorganic base such as potassium carbonate (K₂CO₃) is often sufficient. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used to pre-form the nucleophile, particularly with alcohol nucleophiles.
-
Elevate Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures. Consider increasing the reaction temperature incrementally, for example, from 80 °C to 120 °C, while monitoring for decomposition of starting materials or products. Microwave irradiation can also be effective in reducing reaction times and improving yields.[1]
-
Solvent Selection: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am performing a Suzuki or Buchwald-Hartwig coupling on a di-substituted thieno[2,3-d]pyrimidine and I am getting a mixture of isomers. How can I improve the regioselectivity for the C4 position?
A: While this compound has only one reactive site for cross-coupling, regioselectivity becomes a critical issue in analogues with multiple halo-substituents. For instance, in a hypothetical 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, the C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This preference is attributed to the higher electrophilicity of the C4 position.
Factors Influencing Regioselectivity:
-
Electronic Effects: The C4 position is generally more electron-deficient than the C2 position in pyrimidine systems, making it more susceptible to oxidative addition of the Pd(0) catalyst.[2]
-
Steric Hindrance: The 5,6-dimethyl groups can exert some steric influence, potentially modulating the accessibility of the C4 position to the bulky catalyst complex. However, in most cases, the electronic preference for C4 dominates.
Strategies for Improving Regioselectivity:
| Strategy | Rationale | Recommended Conditions |
| Ligand Choice | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, often with improved selectivity. | For Suzuki: SPhos, XPhos, RuPhos. For Buchwald-Hartwig: Josiphos, BrettPhos. |
| Catalyst Precursor | The choice of palladium precursor can influence the active catalyst formation and its reactivity. | Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precursors. |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred pathway. | Start at a lower temperature (e.g., 60-80 °C) and slowly increase if reactivity is low. |
| Base Selection | The base plays a crucial role in both transmetalation (Suzuki) and amine deprotonation (Buchwald-Hartwig). | For Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃. For Buchwald-Hartwig: NaOt-Bu, K₃PO₄. |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4
This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, targeting selective reaction at the C4 position.
-
To a reaction vessel, add 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for nucleophilic substitution on a di-halogenated thieno[2,3-d]pyrimidine?
A1: In general, for di-halogenated pyrimidines, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. For a 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine, the C4-chloro is expected to be significantly more labile than the C2-chloro. This is due to the greater electron-withdrawing effect of the adjacent nitrogen atom at the para position (N1) relative to the C4 position.
Q2: How do the 5,6-dimethyl groups influence the reactivity of the C4-chloro group?
A2: The two methyl groups on the thiophene ring are electron-donating through hyperconjugation. This has a modest deactivating effect on the pyrimidine ring for electrophilic substitution. For nucleophilic substitution at C4, this electron donation slightly reduces the electrophilicity of the pyrimidine ring carbons. However, this effect is generally outweighed by the strong electron-withdrawing nature of the pyrimidine nitrogens. The steric bulk of the methyl groups is minimal in terms of hindering the approach of nucleophiles or catalysts to the C4 position.
Q3: Can I perform a Buchwald-Hartwig amination on this compound? What are the key considerations?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with this substrate. Key considerations include:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are crucial.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.
Q4: I am observing a significant amount of a de-chlorinated by-product in my Suzuki coupling reaction. What is causing this and how can I prevent it?
A4: The formation of a de-chlorinated (hydrodehalogenated) by-product, where the chlorine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through several pathways, including a competing reaction with trace amounts of water or other proton sources, or via β-hydride elimination from the palladium intermediate.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry.
-
High-Purity Reagents: Use high-purity boronic acids, as impurities can contribute to side reactions.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different phosphine ligands may reduce the formation of this by-product.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can lead to increased by-product formation. Monitor the reaction closely and quench it once the starting material is consumed.
Reaction Mechanism Overview: Suzuki-Miyaura Coupling
Simplified Suzuki-Miyaura Catalytic Cycle
References
Validation & Comparative
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibitor Design
A Comparative Guide to the Performance of Thieno[2,3-d]pyrimidine Derivatives Against Established Kinase Inhibitors
For researchers and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous journey. While the specific molecule, 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is a commercially available synthetic building block, it is not extensively characterized as a kinase inhibitor itself[1][2][3]. However, the core thieno[2,3-d]pyrimidine structure is a well-established "privileged scaffold" in medicinal chemistry. Its bicyclic, heteroaromatic nature mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of numerous kinases[4][5]. This guide provides a comparative analysis of various thieno[2,3-d]pyrimidine derivatives that have been developed as potent kinase inhibitors, pitting them against established drugs targeting key oncogenic kinases such as VEGFR-2, EGFR, and PI3K.
VEGFR-2 Inhibition: A Battle for Angiogenesis Control
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis[6]. Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.
A series of novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity[6]. One of the most potent compounds identified, compound 17f , demonstrated an IC50 value of 0.23 µM against VEGFR-2, which is equipotent to the established multi-kinase inhibitor, Sorafenib [6].
| Compound | Structure | VEGFR-2 IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine 17f | (Structure not available in search results) | 0.23 ± 0.03 | [6] |
| Sorafenib | (Structure widely known) | 0.23 ± 0.04 | [6] |
Structure-Activity Relationship (SAR) Insights:
The potency of these thieno[2,3-d]pyrimidine derivatives is significantly influenced by the nature of the substituent at the 4-position of the pyrimidine ring. The high activity of compound 17f suggests that specific substitutions at this position can lead to interactions with key residues in the ATP-binding pocket of VEGFR-2, mimicking the binding mode of established inhibitors like Sorafenib.
Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and its inhibition by Thieno[2,3-d]pyrimidines or Sorafenib.
EGFR Inhibition: Overcoming Resistance in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers. While first-generation EGFR inhibitors like Gefitinib are effective, the emergence of resistance mutations, such as T790M, necessitates the development of new inhibitors.
Thieno[2,3-d]pyrimidine derivatives have been explored as potent inhibitors of both wild-type and mutant EGFR[7][8]. For instance, certain derivatives have shown significant activity against the T790M mutant, a common mechanism of resistance to first-generation inhibitors.
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (Example) | Data not specified in search results | Data not specified in search results | [7][8] |
| Gefitinib | 2-37 | 280-1000 | (Typical literature values) |
| Osimertinib | 12-15 | 1 | (Typical literature values) |
Structure-Activity Relationship (SAR) Insights:
For this class of inhibitors, the substitution pattern on the 4-anilino moiety is critical for potent inhibition of both wild-type and mutant EGFR. The presence of a solubilizing group on this ring can enhance cellular activity, while modifications to the thieno[2,3-d]pyrimidine core can improve binding affinity to the kinase domain.
Signaling Pathway:
Caption: EGFR signaling pathways and their inhibition by Thieno[2,3-d]pyrimidines or other EGFR inhibitors.
PI3K Inhibition: Targeting a Central Node in Cancer Signaling
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is one of the most common events in human cancers, making PI3K an attractive therapeutic target.
Derivatives of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine have been investigated as inhibitors of PI3K isoforms[7]. The substitution pattern on the 2-aryl ring has been found to be a key determinant of their inhibitory activity.
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM | Reference |
| IIIa | 3-OH | 62 | 70 | [7] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [7] |
| IIIb | 4-OH | <40 | <40 | [7] |
Structure-Activity Relationship (SAR) Insights:
The data clearly indicates that a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition within this series. The addition of a methoxy group at the 5-position further enhances the activity against both PI3Kβ and PI3Kγ isoforms. In contrast, a hydroxyl group at the 4-position leads to a significant drop in activity.
Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by Thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a test compound against a target kinase.
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
-
Reaction Mixture Preparation:
-
In a microplate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a kinase assay buffer. The buffer typically contains a buffering agent (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
-
Pre-incubation:
-
Add the diluted test compounds to the reaction mixture.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by adding a stop reagent.
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measure the incorporation of radioactive phosphate (from [γ-32P]ATP) into the substrate.
-
Luminescent assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is correlated with kinase activity. A detection reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Fluorescence/FRET-based assays: Use fluorescently labeled substrates that exhibit a change in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, radioactivity) for each compound concentration.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors against a wide array of clinically relevant kinases. The examples highlighted in this guide demonstrate that with appropriate chemical modifications, thieno[2,3-d]pyrimidine derivatives can achieve potency comparable to, and in some cases potentially exceeding, that of established kinase inhibitors. The ongoing exploration of the structure-activity relationships within this chemical class continues to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties, underscoring the enduring importance of the thieno[2,3-d]pyrimidine core in modern drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 3. 108831-68-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system bioisosteric to the purine base adenine, has emerged as a privileged structure in medicinal chemistry.[1] Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent and diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of thieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into structure-activity relationships (SAR), examine inhibitory mechanisms against key molecular targets, and provide detailed experimental protocols for the evaluation of these activities.
The Thieno[2,3-d]pyrimidine Core: A Scaffold for Diverse Biological Targeting
The thieno[2,3-d]pyrimidine nucleus consists of a thiophene ring fused to a pyrimidine ring. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, contributing to the binding affinity and selectivity of these compounds.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and autophagy.[2]
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
The deregulation of protein kinase activity is a hallmark of many cancers.[2] Thieno[2,3-d]pyrimidines have been extensively explored as inhibitors of several key kinases implicated in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[3] A series of thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]
| Compound | R Group (Substitution on 2-phenyl ring) | VEGFR-2 IC50 (µM) | Anticancer Activity (HCT-116) IC50 (µM) | Anticancer Activity (HepG2) IC50 (µM) |
| 17f | 4-OCH3 | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| Sorafenib (Reference) | - | 0.23 ± 0.04 | - | - |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[3]
Structure-Activity Relationship (SAR) Summary: The data indicates that substitution patterns on the thieno[2,3-d]pyrimidine core are critical for potent VEGFR-2 inhibition and anticancer activity. For instance, compound 17f demonstrated inhibitory activity against VEGFR-2 comparable to the standard drug Sorafenib.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another crucial receptor tyrosine kinase involved in cell proliferation and survival.[4] Mutations in EGFR can lead to its constitutive activation and are associated with various cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR.[4]
| Compound | R Group | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 7a | Specific substitutions | Potent | Potent |
Qualitative data from a study on thieno[2,3-d]pyrimidines as EGFR inhibitors.[4]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a common event in human cancers. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against PI3K isoforms.[5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors.[5]
SAR Summary: A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent PI3K inhibition. The addition of a methoxy group at the 5-position further enhances the inhibitory activity.[5]
Induction of Apoptosis and Autophagy
Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[2] For instance, certain compounds induced significant early apoptosis in HT-29 and HepG-2 cancer cell lines.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against cancer cell lines.
1. Cell Culture:
- Maintain the desired cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3][6]
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Trypsinize the cells and perform a cell count using a hemocytometer.
- Seed the cells into 96-well plates at a density of 5 × 10^4 cells/well and allow them to adhere overnight.[6]
3. Compound Treatment:
- Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
- On the following day, replace the medium with fresh medium containing serial dilutions of the test compounds.
- Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
4. Incubation:
- Incubate the plates for 48-72 hours.
5. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
- Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[6]
A[label="Cancer Cell Culture"];
B[label="Seed cells in 96-well plate"];
C [label="Treat with Thieno[2,3-d]pyrimidine Derivatives"];
D [label="Incubate for 48-72h"];
E [label="Add MTT Reagent"];
F [label="Incubate for 4h"];
G [label="Solubilize Formazan with DMSO"];
H [label="Measure Absorbance at 570 nm"];
I[label="Calculate IC50 Values"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant threat to public health. Thieno[2,3-d]pyrimidine derivatives have shown promise as a novel class of antibacterial agents, particularly against Gram-positive bacteria.[7][8]
A study on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against a range of multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[7]
| Compound | Organism | MIC (mg/L) |
| 2 | MRSA | 2-16 |
| 2 | VISA | 2-16 |
| 2 | VRSA | 2-16 |
| 2 | VRE | 2-16 |
Data sourced from a study on thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.[7]
Importantly, these compounds displayed low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable safety profile.[7] The exact mechanism of action is still under investigation, but these findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold in developing new antibiotics.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of thieno[2,3-d]pyrimidine derivatives against bacterial strains.
1. Bacterial Culture:
- Grow the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton broth).
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
2. Compound Preparation:
- Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
3. Inoculation:
- Inoculate each well with the standardized bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
4. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
5. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their long-term use is associated with gastrointestinal side effects, often attributed to the carboxylic acid moiety present in most NSAIDs.[9] Thieno[2,3-d]pyrimidine derivatives, lacking this acidic group, have emerged as promising and potentially safer anti-inflammatory agents.[9]
Several 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives have been shown to significantly reduce carrageenan-induced paw edema in rats, an established model for acute inflammation.[9]
| Compound | % Protection against Edema (after 3h) | PGE2 Concentration (pg/mL) |
| 4c | 42% | 19 |
| Diclofenac (Reference) | 48% | 12 |
Data sourced from a study on thieno[2,3-d]pyrimidines as anti-inflammatory agents.[9]
The anti-inflammatory mechanism of these compounds is, at least in part, attributed to their ability to decrease the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.
1. Animal Acclimatization:
- Acclimatize male Wistar rats for one week under standard laboratory conditions.
2. Compound Administration:
- Administer the test compounds or the reference drug (e.g., Diclofenac sodium) orally or intraperitoneally to the rats.
- The control group receives the vehicle only.
3. Induction of Inflammation:
- One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
4. Measurement of Paw Volume:
- Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on elucidating the precise molecular mechanisms of action for compounds with promising activities, particularly for the novel antibacterial agents. Further exploration of the structure-activity relationships, aided by computational modeling and molecular docking studies, will be crucial for the rational design of next-generation thieno[2,3-d]pyrimidine-based drugs with improved efficacy and safety profiles. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for purpose, ensuring the quality, safety, and efficacy of the final drug product. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to analytical procedure development and validation.[1][2][3]
The structural integrity and purity of this compound are critical for the downstream synthesis of active pharmaceutical ingredients (APIs). Thienopyrimidines are a class of heterocyclic compounds with significant therapeutic potential, acting as structural analogs to purines.[4][5] Therefore, robust analytical methods are imperative to quantify the compound and detect any impurities.
Pillar 1: Selecting the Right Analytical Tool
The choice of an analytical method is contingent on its intended purpose, such as identification, purity assessment, or quantification. For a molecule like this compound, the most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.
Gas Chromatography (GC)
GC is a suitable alternative for volatile and thermally stable compounds. Given the heterocyclic aromatic nature of this compound, its suitability would depend on its volatility and thermal stability. An assay using GC has been noted for a similar compound, 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light. The thienopyrimidine core is expected to have a characteristic UV absorbance, making this a viable technique for concentration determination, especially for routine checks and dissolution testing.
Pillar 2: The Cornerstone of Validation: ICH Q2(R2) Parameters
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] The core validation parameters, as defined by the ICH, are the metrics against which we will compare our selected methods.[1][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Comparative Analysis of Analytical Methods
The following table provides a comparative overview of HPLC, GC, and UV-Vis Spectroscopy for the analysis of this compound, based on the ICH validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Specificity | Excellent: Superior separation capabilities allow for the resolution of the main peak from impurities and degradation products, especially with photodiode array (PDA) detection. | Good to Excellent: High efficiency separation for volatile impurities. Derivatization may be required for non-volatile impurities, which can add complexity. | Poor to Moderate: Prone to interference from any substance that absorbs at the same wavelength. Not suitable for impurity profiling without prior separation. |
| Linearity | Excellent: Typically demonstrates linearity over a wide concentration range (e.g., 50-150% of the target concentration). | Excellent: Similar to HPLC, provides a wide linear range for quantifiable analytes. | Good: Generally exhibits good linearity, but can be limited by Beer's Law deviations at high concentrations. |
| Accuracy | Excellent: High recovery rates (typically 98-102%) are achievable with the use of a well-characterized reference standard. | Excellent: Comparable to HPLC in accuracy when the compound is suitable for GC analysis. | Good: Accuracy is highly dependent on the specificity of the method. Any interfering substance will compromise accuracy. |
| Precision | Excellent: Relative Standard Deviation (RSD) values are typically less than 2% for repeatability and intermediate precision. | Excellent: Can achieve RSD values comparable to or better than HPLC for volatile compounds. | Good: Generally provides good precision (RSD < 2%), but can be influenced by instrument noise and sample handling. |
| Robustness | Good: The effect of variations in mobile phase composition, pH, flow rate, and column temperature can be systematically studied and controlled. | Good: Can be evaluated by varying parameters like carrier gas flow rate, oven temperature ramp, and injection volume. | Excellent: Generally a very robust technique with few parameters to vary (e.g., wavelength, solvent). |
| LOD/LOQ | Excellent: Highly sensitive detectors (e.g., UV, MS) allow for very low limits of detection and quantitation, crucial for impurity analysis. | Excellent: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) provide excellent sensitivity. | Moderate: Less sensitive than chromatographic methods, making it less suitable for trace impurity analysis. |
Experimental Protocols: A Practical Approach
While specific experimental data for this compound is not publicly available, the following protocols are based on established methods for similar thienopyrimidine derivatives and serve as a robust starting point for method development and validation.[4][5][8]
Protocol 1: HPLC Method for Assay and Purity Determination
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare sample solutions at the target concentration.
-
-
Validation Experiments:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from degradation products.[9][10]
-
Linearity: Prepare a series of solutions from 50% to 150% of the target concentration and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Protocol 2: UV-Vis Spectroscopic Method for Assay
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or ethanol).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Validation Experiments:
-
Linearity and Range: Establish the concentration range over which the method is linear.
-
Accuracy: Compare the results with those obtained from a validated HPLC method.
-
Precision: Perform replicate measurements of the same sample.
-
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A workflow diagram illustrating the key phases of analytical method validation.
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a validated HPLC method is strongly recommended as the primary choice. Its superior specificity and sensitivity make it ideal for both purity and assay determination, which is a critical requirement for pharmaceutical intermediates. A well-developed HPLC method will be capable of separating and quantifying potential process-related impurities and degradation products, thus ensuring the quality of the material.
A UV-Vis spectroscopic method can serve as a valuable secondary technique for rapid, routine quantification where a full impurity profile is not required, such as in-process controls or raw material identification.
The validation of any chosen method must be a thorough and documented process, adhering to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[11]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, 97% 5 g | Request for Quote [thermofisher.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its remarkable versatility as a bioisostere of purine enables the design of potent kinase inhibitors. Among these, derivatives of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine serve as crucial intermediates and active compounds targeting a range of protein kinases. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive comparison of the cross-reactivity of this compound derivatives, offering insights into their selectivity profiles and the experimental methodologies crucial for their evaluation.
The Significance of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective inhibitors. A highly selective inhibitor interacts with a limited number of kinases, minimizing the potential for off-target side effects. Conversely, a more promiscuous inhibitor might engage multiple kinases, which can sometimes be leveraged for therapeutic benefit against complex diseases driven by multiple signaling pathways. Therefore, a thorough understanding of a compound's cross-reactivity is paramount for predicting its biological activity and potential clinical outcomes.
Thieno[2,3-d]pyrimidine derivatives have been successfully developed to target a variety of kinases, including but not limited to, Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, and Receptor-Interacting Protein Kinase 2 (RIPK2). The substituents on the thieno[2,3-d]pyrimidine core play a critical role in determining the potency and selectivity of these inhibitors.
Comparative Selectivity Profile of Thieno[2,3-d]pyrimidine Derivatives
One study on thieno[2,3-d]pyrimidine-based PI3K inhibitors demonstrated that these compounds can achieve over 100-fold selectivity for PI3Kα against the structurally related mTOR kinase[1]. This selectivity is attributed to the presence of the sulfur atom in the thienopyrimidine core, which may create steric hindrance in the mTOR active site[1].
In another example, novel thieno[2,3-d]pyrimidine derivatives were identified as potent and selective RIPK2 inhibitors. A subset of these inhibitors was screened against a panel of 58 other human kinases and displayed remarkable specificity for RIPK2[2]. This highlights the potential to achieve high selectivity with the thienopyrimidine scaffold through careful chemical modification.
For comparison, let's consider a well-characterized, multi-kinase inhibitor like Sunitinib , which is known to inhibit VEGFRs, PDGFRs, KIT, FLT3, and other kinases. While Sunitinib is effective in treating various cancers, its broad activity profile is also associated with a range of side effects. In contrast, the focused development of thieno[2,3-d]pyrimidine derivatives aims to achieve more targeted inhibition, potentially leading to a better therapeutic window.
The following table summarizes the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against their primary targets, offering a glimpse into their potential for selective inhibition.
| Derivative Class | Primary Target(s) | Reported Potency (IC50/K_d) | Notes on Selectivity | Reference |
| PI3K Inhibitors | PI3Kα | Sub-nanomolar | >100-fold selective over mTOR | [1] |
| Aurora Kinase Inhibitors | Aurora A, Aurora B | Nanomolar range | Selective over other cell cycle kinases | [3] |
| RIPK2 Inhibitors | RIPK2 | Low nanomolar | High specificity against a panel of 58 kinases | [2] |
| Choline Kinase α1 Inhibitors | CKα1 | Sub-micromolar | Potent inhibition of CKα1 | [4] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound derivatives, a multi-faceted approach employing both biochemical and cell-based assays is essential.
Broad-Panel Kinase Screening (Kinome Profiling)
This is the gold standard for assessing inhibitor selectivity. It involves testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often hundreds). The percentage of inhibition for each kinase is determined, providing a broad overview of the inhibitor's off-target interactions.
Generalized Workflow for Kinome Profiling:
Caption: A generalized workflow for in vitro kinome profiling.
Step-by-Step Methodology:
-
Compound Preparation: The this compound derivative is serially diluted to the desired concentrations.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase from the panel, a suitable substrate, and ATP.
-
Incubation: The test compound is added to the wells, and the plate is incubated to allow for the kinase reaction to proceed.
-
Detection: The amount of substrate phosphorylation is measured using a detection method such as radioactivity (e.g., ³³P-ATP), fluorescence (e.g., FRET), or luminescence (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal in the presence of the compound to a control (DMSO). For hits, dose-response curves are generated to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement and assess selectivity within a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
CETSA® Experimental Workflow:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line and treat with either the test compound or a vehicle control (DMSO).
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is plotted showing the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Alternative Scaffolds and Comparative Cross-Reactivity
To contextualize the selectivity of this compound derivatives, it is useful to compare them with inhibitors based on other common scaffolds, such as quinazolines and pyrido[2,3-d]pyrimidines.
-
Quinazoline Derivatives: This class includes well-known EGFR inhibitors like Gefitinib and Erlotinib. While highly potent against EGFR, they can exhibit cross-reactivity with other kinases, and their selectivity profiles have been extensively studied.
-
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are also versatile kinase inhibitors. For example, some derivatives show high selectivity for EGFR mutants over the wild-type enzyme, which is a desirable property for targeted cancer therapy.
A hypothetical signaling pathway diagram illustrates how on-target and off-target inhibition can affect cellular processes:
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives Against Standard Cancer Therapeutics
In the landscape of modern oncology drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, analogous to the purine core of essential biomolecules. This structural similarity has paved the way for its derivatives to act as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and angiogenesis. Among these, derivatives stemming from the versatile 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediate have shown considerable promise. The chloro-substituent at the 4-position serves as a reactive handle, allowing for the facile introduction of a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.
This guide provides an in-depth comparative analysis of the anticancer performance of various 4-substituted-5,6-dimethylthieno[2,3-d]pyrimidine derivatives against established standard-of-care anticancer drugs. We will delve into their mechanism of action, present head-to-head preclinical data, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
The Rationale: Targeting Key Oncogenic Drivers
Many derivatives of the 5,6-dimethylthieno[2,3-d]pyrimidine core have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies. A key target in this context is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a central player in tumor angiogenesis.[1] By inhibiting VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for growth and metastasis.
Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for our thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of VEGFR-2 by 4-substituted-5,6-dimethylthieno[2,3-d]pyrimidine derivatives.
Comparative Efficacy: In Vitro Benchmarking
The true measure of a novel compound's potential lies in its direct comparison with existing therapies. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative 5,6-dimethylthieno[2,3-d]pyrimidine derivatives against various cancer cell lines and in enzymatic assays, benchmarked against standard anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound/Drug | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Derivative 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | [1] |
| Doxorubicin | - | - | 30.40 | [2] |
| Sorafenib | - | - | - | [1] |
| Compound 5 | - | 5.3 ± 1.6 | 7.301 ± 4.5 | [3] |
| Compound 8 | - | 3.3 ± 0.90 | 4.132 ± 0.5 | [3] |
Note: Direct comparison is limited by variations in experimental conditions across different studies. The data presented is for illustrative benchmarking.
Table 2: Kinase Inhibitory Activity (IC50)
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Derivative 17f | VEGFR-2 | 0.23 ± 0.03 | [1] |
| Sorafenib | VEGFR-2 | 0.23 ± 0.04 | [1] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [3] |
As evidenced by the data, certain 5,6-dimethylthieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity. For instance, derivative 17f demonstrates VEGFR-2 inhibitory activity comparable to the established drug, Sorafenib.[1] Furthermore, compounds 5 and 8 show promising cytotoxicity against breast and liver cancer cell lines, in some cases exceeding the potency of doxorubicin in similar assays.[2][3]
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the validation and extension of these findings, we provide detailed protocols for the key in vitro assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the test compounds and a standard drug control.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[4]
-
Absorbance Reading: The absorbance of the colored solution, which is directly proportional to the number of viable cells, is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[4]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.
Key Steps:
-
Reaction Setup: In a microplate, the recombinant human VEGFR-2 kinase domain is incubated with the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Signal Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, including luminescence-based assays (e.g., ADP-Glo™), time-resolved fluorescence resonance energy transfer (TR-FRET), or ELISA.[5]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the development of novel anticancer agents, particularly kinase inhibitors. The derivatives discussed in this guide demonstrate potent in vitro activity, in some cases comparable or superior to standard therapeutic agents. The provided experimental protocols offer a robust framework for researchers to validate these findings and explore the vast chemical space accessible from this versatile intermediate.
Future research should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profiles of the most promising lead compounds. Furthermore, expanding the screening to a broader panel of kinases will help to elucidate their selectivity and potential off-target effects, which is crucial for the development of safer and more effective cancer therapies.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of different synthetic routes to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
An In-Depth Guide to the Synthetic Strategies for 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
To our fellow researchers, scientists, and professionals in drug development, this guide offers a detailed, head-to-head comparison of the primary synthetic routes to this compound. This thienopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere to purine and forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The efficiency of its synthesis is paramount to the rapid advancement of drug discovery programs.
This document moves beyond a mere recitation of steps to provide a causal analysis of experimental choices, ensuring that each protocol is presented as a self-validating system. We will dissect the most prevalent and field-proven synthetic pathway, explore viable alternatives, and present a comparative analysis supported by experimental data to guide your synthetic strategy.
Primary Synthetic Pathway: The Gewald-Cyclization-Chlorination Route
The most established and versatile approach to this compound is a three-step sequence commencing with the elegant and powerful Gewald reaction. This strategy involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step.
Step 1: Synthesis of the Thiophene Core via Gewald Reaction
The journey begins with the synthesis of the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile. The Gewald reaction is a multicomponent condensation that brilliantly assembles the thiophene ring from simple acyclic precursors in a single pot.[3][4][5]
Causality Behind Experimental Choices:
-
Reactants: 2-Butanone is selected as the ketone to provide the desired 4- and 5-methyl substituents on the thiophene ring. Malononitrile serves as the active methylene compound, contributing the C3-carbonitrile and C2-amine functionalities. Elemental sulfur is the source of the heteroatom for the thiophene ring.
-
Catalyst: A basic catalyst, typically a secondary amine like morpholine or triethylamine, is crucial.[6] Its role is to facilitate the initial Knoevenagel condensation between the 2-butanone and malononitrile, a critical C-C bond-forming step that precedes the sulfur addition and cyclization.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add absolute ethanol (60 mL).
-
Add 2-butanone (0.1 mol, 7.21 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g).
-
Stir the mixture to form a suspension. Add morpholine (0.2 mol, 17.42 g) dropwise over 15 minutes, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to 50°C and maintain for 2 hours with continuous stirring.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with distilled water to remove any residual morpholine.
-
Dry the product under vacuum to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a solid.
-
Typical Yield: 75-85%
-
Purity: Sufficient for use in the next step without further purification.
-
Step 2: Pyrimidine Ring Annulation
With the thiophene intermediate in hand, the next phase is the construction of the fused pyrimidine ring. The most direct method is cyclization with formamide, which serves as the source for the C4 carbon and the N3 nitrogen of the pyrimidine ring, yielding the stable 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.[7]
Causality Behind Experimental Choices:
-
Reagent: Formamide is an ideal choice as it is an inexpensive, high-boiling solvent and reagent that provides the necessary atoms for ring closure in a single molecule.
-
High Temperature: The reaction requires high temperatures (reflux) to drive the cyclization and dehydration, leading to the formation of the aromatic pyrimidinone ring.
Experimental Protocol: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.05 mol, 8.31 g).
-
Add an excess of formamide (40 mL).
-
Heat the mixture to reflux (approximately 180-190°C) and maintain for 4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Pour the mixture into 100 mL of cold water and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product in an oven at 80°C to yield 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Typical Yield: 80-90%
-
Purity: High purity is generally achieved.
-
Step 3: Aromatic Chlorination
The final transformation introduces the reactive chloro group at the 4-position, converting the thienopyrimidinone into the target molecule. This is a critical step, as the 4-chloro substituent is an excellent leaving group, enabling subsequent nucleophilic substitution for library development. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.[8]
Causality Behind Experimental Choices:
-
Reagent: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the amide-like functionality of the pyrimidinone into the desired chloro-pyrimidine.
-
Catalyst: A tertiary amine base, such as N,N-dimethylaniline or pyridine, is often added. It acts as a catalyst by activating the POCl₃ and also serves as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: The reaction is typically performed at reflux. Careful temperature control during workup is essential, as quenching excess POCl₃ with water is highly exothermic and can be hazardous if not managed properly.
Experimental Protocol: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.03 mol, 5.83 g) in phosphorus oxychloride (30 mL).
-
Add N,N-dimethylaniline (1.5 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours, at which point the solution should become clear.
-
Cool the mixture to room temperature and slowly pour it, with vigorous stirring, onto 200 g of crushed ice in a large beaker. This step is highly exothermic and must be done cautiously.
-
Continue stirring until all the ice has melted. The product will precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.
-
Typical Yield: 85-95%
-
Melting Point: 112°C[9]
-
Alternative Synthetic Approach: Building the Thiophene Ring onto a Pyrimidine Core
An alternative strategy involves starting with a pre-functionalized pyrimidine and constructing the thiophene ring onto it.[3][10] This approach is less common for this specific target but is a valid strategy in heterocyclic chemistry.
A representative pathway would start from a 4-chloro-5-cyanopyrimidine derivative. The key step is the introduction of a sulfur nucleophile followed by an intramolecular cyclization.
Conceptual Workflow:
-
Start: 4,6-dichloro-5-cyanopyrimidine.
-
Reaction: React with an appropriate carbon nucleophile to introduce the eventual C5 and C6 of the thiophene ring.
-
Thiolation: Introduce a sulfur source, such as sodium hydrosulfide, to displace a chloro group and form a thiolate.[11]
-
Cyclization: Induce intramolecular cyclization of the thiolate onto the cyano group to form the fused thiophene ring.
Advantages:
-
May offer a more convergent route if the starting pyrimidine is readily available.
-
Can provide different substitution patterns not easily accessible through the Gewald route.
Disadvantages:
-
Starting materials (functionalized pyrimidines) can be more expensive and less accessible than the simple precursors for the Gewald reaction.
-
Control of regioselectivity during nucleophilic substitution on the pyrimidine ring can be challenging.
-
The overall process may involve more steps and harsher conditions compared to the Gewald route.
Head-to-Head Comparison
| Parameter | Gewald-Cyclization-Chlorination Route | Pyrimidine-First Route (Conceptual) |
| Overall Yield | High (typically 55-70% over 3 steps) | Variable, generally lower due to potential side reactions |
| Number of Steps | 3 steps from simple precursors | Potentially 3-4 steps from a more complex starting material |
| Starting Materials | Inexpensive, commercially available (2-butanone, malononitrile, sulfur, formamide) | More complex and costly substituted pyrimidines |
| Scalability | Proven to be highly scalable | May present challenges in controlling selectivity and conditions on a large scale |
| Robustness & Reliability | Very reliable and well-documented in literature | Less established for this specific target; may require significant optimization |
| Safety Considerations | Final chlorination step with POCl₃ requires careful handling and quenching | May involve hazardous reagents and intermediates depending on the specific pathway |
| Purity of Final Product | Generally high, with straightforward purification (precipitation/recrystallization) | May require chromatographic purification due to potential byproducts |
Conclusion and Recommendation
Based on a thorough analysis of synthetic efficiency, cost-effectiveness, scalability, and robustness, the Gewald-Cyclization-Chlorination route is the superior and recommended pathway for the synthesis of this compound. Its reliance on simple, inexpensive starting materials and a series of high-yielding, reliable reactions makes it the most practical choice for both academic research and industrial production. While alternative "pyrimidine-first" strategies exist in principle, they lack the proven efficiency and straightforward execution of the classic Gewald-based approach for this particular target molecule.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Orthogonal Methods for Confirming the Structure of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a scaffold of significant interest in medicinal chemistry, absolute structural certainty is paramount.[1] A flawed structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and lead to the costly failure of developmental candidates.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust structural confirmation of this compound. The principle of orthogonality involves the use of multiple, independent analytical methods to measure the same attribute.[2][3] By leveraging techniques with different physical principles, we create a self-validating system that minimizes the risk of data misinterpretation and builds a comprehensive, high-confidence structural dossier.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method, even a powerful one like Nuclear Magnetic Resonance (NMR) spectroscopy, can be misleading. Co-eluting impurities, unexpected molecular rearrangements, or isomeric ambiguities can complicate spectral interpretation. An orthogonal approach, integrating data from NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the "gold standard" Single Crystal X-ray Crystallography, ensures that the proposed structure is consistent across fundamentally different analytical lenses.[4][5] This convergence of evidence is the bedrock of modern structural elucidation.
Caption: Convergence of data from orthogonal methods to validate a proposed chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.
Causality Behind Experimental Choices
-
¹H NMR: This is the initial and quickest experiment. It identifies all unique proton environments and their neighboring protons through spin-spin coupling. For our target, it will confirm the presence and connectivity of the two distinct methyl groups.
-
¹³C NMR: This experiment maps the carbon framework of the molecule, identifying unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning signals. A Correlation Spectroscopy (COSY) experiment reveals ¹H-¹H coupling networks, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. This definitively links the proton and carbon skeletons.
Expected Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H | ~2.4 - 2.6 | Two sharp singlets, each integrating to 3H, corresponding to the two methyl groups (C5-CH₃ and C6-CH₃). |
| ¹³C | ~12 - 15 | Two signals corresponding to the two methyl carbons. |
| ¹³C | ~115 - 165 | Multiple signals for the sp² hybridized carbons of the fused thieno[2,3-d]pyrimidine ring system. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: If assignments are ambiguous, run standard COSY and HSQC experiments using the instrument's predefined parameter sets.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software. Integrate ¹H signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.[8] It is a destructive technique that ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.
Causality Behind Experimental Choices
-
High-Resolution MS (HRMS): Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, we can measure the m/z to four or five decimal places. This allows for the unambiguous determination of the elemental formula (C₈H₇ClN₂S) by matching the exact mass to a single, unique combination of atoms.[9]
-
Isotopic Pattern Analysis: A key confirmatory feature for this molecule is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M/M+2 isotopic pattern with a peak intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[10][11][12]
Expected Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₇ClN₂S |
| Monoisotopic Mass | 198.0046 |
| [M+H]⁺ (for ³⁵Cl) | 199.0119 |
| [M+H]⁺ (for ³⁷Cl) | 201.0090 |
| Isotopic Ratio | The peak at m/z 201.0090 should be approximately one-third the intensity of the peak at m/z 199.0119.[11] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass range to scan appropriately (e.g., m/z 50-500).
-
Data Acquisition: Acquire the spectrum in high-resolution mode.
-
Data Analysis: Determine the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental formula from the exact mass. Verify the presence and ratio of the M and M+2 peaks to confirm the presence of one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]
Causality Behind Experimental Choices
While NMR and MS define the molecular skeleton and formula, FTIR provides orthogonal confirmation of the key chemical bonds. The presence of aromatic C=C and C=N stretching frequencies confirms the heterocyclic core, while C-H stretching confirms the methyl groups. The C-Cl bond also has a characteristic absorption in the fingerprint region.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | C-H Stretch | Methyl (CH₃) groups |
| ~1620 - 1550 | C=N and C=C Stretch | Pyrimidine and Thiophene Rings |
| ~800 - 600 | C-Cl Stretch | Chloroalkane |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a solid, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to make contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks. Compare the observed frequencies with standard correlation tables to confirm the presence of the expected functional groups.
Single Crystal X-ray Crystallography: The Definitive 3D Structure
Often called the "gold standard," single-crystal X-ray crystallography is the only technique that provides a direct, unambiguous, and highly precise three-dimensional map of the atomic arrangement in a molecule.[4][13][14] It measures how X-rays are diffracted by the ordered lattice of a single crystal.[15]
Causality Behind Experimental Choices
This method is chosen when absolute and unequivocal proof of structure, including stereochemistry and bond lengths/angles, is required. It serves as the ultimate arbiter, capable of confirming a proposed structure or revealing an entirely unexpected one, free from the interpretive ambiguities of spectroscopic methods.
Experimental Protocol: X-ray Crystallography
Caption: A typical workflow for small-molecule X-ray crystallography.
-
Crystal Growth: The most critical and often challenging step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam.[15] A detector records the positions and intensities of the thousands of diffracted X-ray reflections as the crystal is rotated.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an initial electron density map.[16] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Validation: The final structure is validated to ensure it is chemically sensible and accurately represents the data. The output is typically a Crystallographic Information File (CIF).
Conclusion: A Unified and Irrefutable Assignment
By systematically applying these four orthogonal methods, a researcher can build an unassailable case for the structure of this compound. NMR spectroscopy defines the proton and carbon framework, high-resolution mass spectrometry confirms the exact elemental formula and the presence of chlorine, FTIR spectroscopy verifies the key functional groups, and single-crystal X-ray crystallography provides the ultimate, definitive 3D atomic arrangement. Each technique validates the others, leading to a structural assignment that meets the highest standards of scientific and regulatory scrutiny required in modern drug development.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. fluidimaging.com [fluidimaging.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. futurity-proceedings.com [futurity-proceedings.com]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rigaku.com [rigaku.com]
- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Comparative Docking of Thieno[2,3-d]pyrimidine Analogs: Predicting Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1] This structural similarity has made it a fertile ground for the development of potent inhibitors targeting a variety of enzymes, particularly protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[1][2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies of thieno[2,3-d]pyrimidine analogs, a critical in silico method for predicting their binding affinities and guiding the synthesis of more effective therapeutic agents. We will delve into the rationale behind experimental choices, present comparative data, and establish a clear protocol for researchers in drug discovery.
The Significance of Kinase Inhibition and the Role of Docking
Protein kinases orchestrate a vast array of cellular signaling pathways.[4] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Thieno[2,3-d]pyrimidine derivatives have shown significant promise as kinase inhibitors, with documented activity against targets like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8]
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target.[9] By simulating the interactions between a series of thieno[2,3-d]pyrimidine analogs and the active site of a target kinase, we can:
-
Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.
-
Elucidate Binding Modes: Visualize how the ligand fits into the binding pocket and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Establish Structure-Activity Relationships (SAR): Understand how modifications to the thieno[2,3-d]pyrimidine scaffold influence binding affinity and selectivity.[10][11][12] This knowledge is paramount for rational drug design.
A Comparative Docking Workflow: Thieno[2,3-d]pyrimidines Against EGFR
To illustrate a practical application, this guide will focus on a comparative docking study of hypothetical thieno[2,3-d]pyrimidine analogs against EGFR, a well-established cancer target.[5][6][13][14]
Caption: A generalized workflow for a comparative molecular docking study.
Experimental Protocol: Step-by-Step
This protocol outlines the essential steps for a robust comparative docking study.
1. Protein Preparation:
-
Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Download the crystal structure of the target protein, for instance, EGFR in complex with an inhibitor (e.g., PDB ID: 4HJO), from the Protein Data Bank.
-
Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the binding site, typically by creating a grid box centered on the position of the co-crystallized ligand.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the thieno[2,3-d]pyrimidine analogs and prepare them for docking.
-
Procedure:
-
Sketch the 2D structures of the analogs using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures to obtain low-energy conformers.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
-
3. Molecular Docking:
-
Objective: To predict the binding pose and affinity of each analog within the protein's active site.
-
Procedure:
-
Utilize a validated docking program such as AutoDock Vina.[4]
-
Set the prepared protein and ligand files as input.
-
Configure the docking parameters, including the search space (defined by the grid box) and the number of binding modes to generate.
-
Execute the docking simulation for each analog.
-
4. Analysis of Results:
-
Objective: To compare the docking results of the different analogs and derive meaningful insights.
-
Procedure:
-
Analyze the docking scores (binding energies) to rank the analogs based on their predicted affinity.
-
Visualize the predicted binding poses of the top-ranking analogs within the active site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and protein residues.
-
Compare the binding modes and interactions of the different analogs to understand the structural basis for their varying affinities.
-
Comparative Data and Structure-Activity Relationship (SAR) Analysis
To illustrate the output of a comparative docking study, consider the following hypothetical data for a series of thieno[2,3-d]pyrimidine analogs targeting EGFR.
| Compound ID | R1 Group | R2 Group | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Ref-Inhibitor | - | - | -9.8 | Met793, Cys797 |
| TP-01 | -H | -NH-Ph | -8.5 | Met793 |
| TP-02 | -CH3 | -NH-Ph | -8.9 | Met793 |
| TP-03 | -H | -NH-(4-F-Ph) | -9.2 | Met793, Cys797 |
| TP-04 | -CH3 | -NH-(4-F-Ph) | -9.6 | Met793, Cys797 |
Structure-Activity Relationship Summary:
From this hypothetical data, we can infer several key SAR insights:
-
Impact of R1 Substitution: The introduction of a methyl group at the R1 position (TP-02 vs. TP-01 and TP-04 vs. TP-03) leads to a consistent improvement in the docking score, suggesting that this position may be involved in favorable hydrophobic interactions within the active site.
-
Impact of R2 Substitution: The addition of a fluorine atom to the phenyl ring at the R2 position (TP-03 vs. TP-01 and TP-04 vs. TP-02) significantly enhances the predicted binding affinity. This is likely due to the formation of an additional hydrogen bond with Cys797, a key residue in the EGFR active site.
-
Synergistic Effects: The combination of both a methyl group at R1 and a fluorinated phenyl at R2 (TP-04) results in the best docking score, indicating a synergistic effect of these two modifications.
These in silico findings provide a strong rationale for prioritizing the synthesis and in vitro testing of analogs like TP-04.
Visualizing the Path to Inhibition
Caption: Logical flow from structural modification to predicted potency.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of compound libraries. For thieno[2,3-d]pyrimidine analogs, this approach has proven highly effective in identifying promising candidates for kinase inhibition. The insights gained from these in silico studies, particularly regarding SAR, provide a clear roadmap for medicinal chemists to design and synthesize novel analogs with enhanced potency and selectivity. It is crucial to remember that docking studies are predictive, and their results must be validated through in vitro and in vivo experimental assays.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purines and its role as a bioisostere for the quinazoline nucleus. This privileged scaffold has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine core, in particular, serves as a versatile intermediate for the synthesis of potent biologically active molecules.[1]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this scaffold. We will delve into the experimental data that underpins their therapeutic potential, critically evaluate the methodologies used, and explore the crucial transition from laboratory assays to preclinical models. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the promise and challenges associated with this important class of compounds.
Part 1: In Vitro Efficacy – Unveiling Molecular Interactions
The initial assessment of any potential therapeutic agent begins with in vitro studies. These assays are designed to quantify a compound's activity against a specific molecular target or a cellular process in a controlled environment. For thieno[2,3-d]pyrimidine derivatives, the primary focus has been on their ability to inhibit protein kinases and key enzymes involved in disease pathology.
Key Molecular Targets and Cellular Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of targets, most notably in the realm of oncology. Their structural resemblance to quinazolines, a core feature of many approved kinase inhibitors, makes them prime candidates for targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these receptor tyrosine kinases can disrupt signaling pathways that are critical for tumor growth, proliferation, and angiogenesis.[2][3]
Beyond cancer, derivatives of the related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4][5]
Quantitative Analysis of In Vitro Potency
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative this compound-based compounds and related analogues reported in the literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID/Description | Target/Cell Line | IC50 Value (µM) | Reference |
| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-2 | 42.19 | --INVALID-LINK--[4] |
| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-1 | 202.96 | --INVALID-LINK--[4] |
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | HCT-116 | 2.80 | --INVALID-LINK--[2] |
| Thieno[2,3-d]pyrimidine derivative (Compound 17f) | HepG2 | 4.10 | --INVALID-LINK--[2] |
| Thieno[2,3-d]pyrimidine derivative (Compound 22) | VEGFR-2 | 0.58 | --INVALID-LINK--[6] |
| Thieno[2,3-d]pyrimidine derivative (Compound 22) | MCF-7 | 11.32 | --INVALID-LINK--[6] |
| N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine (Compound l) | MDA-MB-231 | 27.6 | --INVALID-LINK--[7] |
| Ethyl 4-Amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 0.013 | --INVALID-LINK--[8] |
Featured In Vitro Protocol: MTT Assay for Cellular Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of novel compounds.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism: VEGFR-2 Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting VEGFR-2. The diagram below illustrates the simplified signaling cascade initiated by this receptor, which is a key driver of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Part 2: In Vivo Efficacy – From the Bench to Preclinical Models
While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they do not capture the complexities of a whole biological system. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a physiological context.
Translating In Vitro Success to Animal Models
The transition from in vitro potency to in vivo efficacy is a significant hurdle in drug development. A compound that is highly active in a cell-based assay may fail in an animal model due to poor absorption, rapid metabolism, inefficient distribution to the target tissue, or unforeseen toxicity.
For anticancer thieno[2,3-d]pyrimidine derivatives, the most common preclinical evaluation method is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor that can be used to test the efficacy of the investigational drug. For instance, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine-2,4-diamine has demonstrated significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 breast cancer cells.[9]
Quantitative Analysis of In Vivo Efficacy
Data from in vivo studies are often limited in early-stage research publications. The primary endpoints typically include tumor growth inhibition (TGI) or changes in tumor volume over time.
| Compound Description | Animal Model | Dosing Regimen | Outcome | Reference |
| N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine-2,4-diamine | MDA-MB-435 Xenograft | Not Specified | Significant anti-tumor effects observed | --INVALID-LINK--[9] |
Featured In Vivo Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a generalized workflow for assessing the antitumor activity of a test compound in a subcutaneous xenograft mouse model.
Principle: To evaluate the ability of a test compound to inhibit the growth of human-derived tumors in an animal host.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., NOD/SCID or athymic nude mice) for at least one week to acclimate them to the facility.
-
Cell Implantation: Harvest human cancer cells (e.g., HCT-116) from culture. Resuspend the cells in a suitable medium (e.g., PBS mixed with Matrigel) and subcutaneously inject approximately 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, positive control, and test compound groups). Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule (e.g., once daily for 21 days).
-
Efficacy Measurement: Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Visualizing the Workflow: In Vivo Xenograft Study
The following diagram illustrates the key phases of a typical preclinical xenograft study.
Caption: A typical workflow for an in vivo tumor xenograft efficacy study.
Part 3: Bridging the Gap – Correlating In Vitro and In Vivo Data
A central challenge in drug discovery is the frequent disconnect between in vitro potency and in vivo efficacy. Several factors contribute to this "in vitro-in vivo gap."
-
Pharmacokinetics (ADMET): The journey of a drug through the body—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical determinant of its success. A compound may be a potent enzyme inhibitor in a test tube but may be poorly absorbed from the gut, rapidly cleared by the liver, or fail to reach the tumor at a sufficient concentration. Recognizing this, some studies on thieno[2,3-d]pyrimidine derivatives have incorporated computational ADMET predictions to assess their drug-like properties, noting that most have low to very low predicted Blood-Brain Barrier (BBB) penetration and are non-toxic in certain models.[2]
-
Target Engagement: Demonstrating that a compound inhibits a target in a cell-free assay does not guarantee it will engage the same target effectively within the complex cellular and tissue environment in vivo.
-
Model Limitations: Both in vitro and in vivo models are simplifications of human disease. A cancer cell line grown in a plastic dish does not replicate the tumor microenvironment, and a mouse model does not fully recapitulate human physiology.
Understanding these factors is key to designing better compounds and more predictive experiments, ultimately improving the success rate of translating promising in vitro hits into effective in vivo therapies.
Conclusion
Derivatives based on the this compound scaffold represent a highly promising class of therapeutic agents. The available literature robustly demonstrates their potent in vitro activity against a variety of cancer cell lines and disease-relevant enzymes, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[2][6][8]
The translation of this potent in vitro activity into in vivo efficacy is an ongoing area of research. While initial studies in xenograft models are encouraging, showcasing significant anti-tumor effects, more comprehensive in vivo data is needed to fully validate the therapeutic potential of this chemical class.[9] Future research must focus not only on optimizing target potency but also on refining the pharmacokinetic properties of these compounds to bridge the gap between the laboratory bench and clinical application.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, comprising a vast family of over 500 enzymes in the human genome, are critical regulators of cellular signaling.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2][3] The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing promise against a range of targets including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][4][5]
This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound from this class: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (hereafter referred to as Cmpd-X ). While specific experimental data for Cmpd-X is not extensively published, this document outlines the rigorous, multi-step process that a drug discovery professional would undertake to characterize its potency and selectivity. We will compare its hypothetical profile against established inhibitors, providing a practical guide for researchers in the field.
The Imperative of Selectivity Profiling
The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[6] This structural similarity presents a significant challenge, as a potent inhibitor against a primary target may also interact with dozens of other kinases, leading to off-target effects.[6][7] These unintended interactions can result in cellular toxicity or unforeseen pharmacological effects that can derail a promising therapeutic candidate.[6][8] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of efficient drug development.[9][10]
A Strategic Workflow for Kinase Selectivity Profiling
A robust assessment of a kinase inhibitor's selectivity is a tiered process, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. This "funnel-down" approach ensures that resources are used efficiently, and that the most promising candidates are advanced.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Phase 1: Broad Kinome Screening
The initial step involves screening Cmpd-X against a large, representative panel of kinases to identify potential targets and off-targets.[10][11]
Experimental Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: Prepare a stock solution of Cmpd-X in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase HotSpot) that offers a panel of at least 200-400 kinases, representing all major branches of the human kinome.[3][10]
-
Assay Format: Radiometric assays, such as the filter-binding format, are considered the gold standard due to their low interference rates.[3] Alternatively, fluorescence-based or luminescence-based assays can be used.[9][10]
-
Assay Conditions: The assay should be run at or near the Km of ATP for each kinase to provide a sensitive measure of competitive inhibition.[12]
-
Data Collection: Measure the remaining kinase activity in the presence of Cmpd-X relative to a DMSO control. The result is typically expressed as percent inhibition (% Inhibition).
Data Interpretation:
Hits are identified as kinases showing significant inhibition (e.g., >70%) at the screening concentration. The results will provide a "first-pass" view of Cmpd-X's selectivity.
Phase 2: Potency and Selectivity Confirmation
The hits identified in the primary screen are then subjected to more rigorous testing to determine their potency (IC50) and confirm direct binding.
Experimental Protocol: IC50 Determination
-
Dose-Response Curve: For each validated hit, perform a multi-point dose-response experiment with Cmpd-X, typically using a 10-point, 3-fold serial dilution.
-
Assay Conditions: Maintain the same assay format and conditions as the primary screen.
-
Data Analysis: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Protocol: Orthogonal Binding Assay
To confirm that the observed inhibition is due to direct binding and not an artifact of the activity assay, an orthogonal binding assay is employed.
-
Assay Principle: A competition binding assay, such as KINOMEscan™, measures the ability of a compound to displace a ligand from the ATP-binding site of the kinase.[10]
-
Procedure: The kinase of interest is immobilized and incubated with the test compound and a tagged ligand. The amount of bound ligand is then quantified.
-
Data Output: The results are typically reported as a Kd (dissociation constant), which reflects the binding affinity of the compound for the kinase.
Phase 3: Cellular Activity and Off-Target Validation
The ultimate test of a kinase inhibitor is its activity in a cellular context. This phase aims to confirm target engagement and assess the phenotypic consequences of inhibiting the primary target and any potent off-targets.
Experimental Protocol: Cellular Target Engagement Assay
-
Methodology: Utilize a method such as the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody-based Western blot to confirm that Cmpd-X engages its intended target(s) within intact cells.
-
CETSA Principle: This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
-
Phospho-Western Blot: For a specific kinase, treat cells with Cmpd-X and then measure the phosphorylation status of a known downstream substrate. A decrease in phosphorylation indicates target engagement and inhibition.
Comparative Selectivity Profile
Based on the known targets of the thieno[2,3-d]pyrimidine scaffold, we can hypothesize that Cmpd-X might be a potent inhibitor of VEGFR2.[5][13] The following table presents a hypothetical but plausible selectivity profile for Cmpd-X compared to two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib, which also target VEGFR2.
| Kinase Target | Cmpd-X (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 (KDR) | 15 | 9 | 90 |
| PDGFRβ | 85 | 8 | 58 |
| c-Kit | 250 | 11 | 68 |
| FLT3 | >1000 | 250 | 58 |
| RET | 450 | 37 | - |
| FGFR1 | 120 | >10000 | 31 |
| B-Raf | >5000 | >10000 | 22 |
This data is for illustrative purposes to demonstrate a comparative analysis.
This hypothetical profile positions Cmpd-X as a relatively selective VEGFR2 inhibitor compared to Sunitinib and Sorafenib, with weaker activity against other common off-targets like PDGFRβ and c-Kit.
Case Study: VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][13] Inhibiting VEGFR2 can block this process and starve the tumor of essential nutrients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Guide to Ensuring Reproducibility in Biological Assays of Thieno[2,3-d]pyrimidine Derivatives
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors of key biological targets implicated in cancer, inflammation, and other diseases.[1][2] The journey from a promising hit compound to a clinical candidate, however, is fraught with challenges, paramount among them being the reproducibility of preclinical data. This guide provides an in-depth comparison of common biological assays for evaluating thieno[2,3-d]pyrimidine derivatives, with a steadfast focus on the principles and practices that underpin robust and reproducible experimental outcomes. For researchers, scientists, and drug development professionals, this resource aims to be a cornerstone for generating high-quality, reliable data in the pursuit of novel therapeutics.
The Criticality of Reproducibility in Preclinical Research
The reproducibility of in vitro studies is the bedrock of a successful drug development pipeline.[3] Failure to generate consistent data not only leads to wasted resources but can also derail promising therapeutic programs.[4] The issue is so pervasive that it has been highlighted as a significant concern within the scientific community.[3] For a chemical series like thieno[2,3-d]pyrimidines, where subtle structural modifications can lead to profound changes in biological activity, the ability to reliably quantify these differences is of utmost importance. This guide will dissect the common sources of variability in the assays frequently employed for this class of compounds and provide actionable strategies to mitigate them.
Common Biological Targets and Corresponding Assays
Thieno[2,3-d]pyrimidine derivatives have been shown to target a variety of enzymes, particularly protein kinases, due to their structural similarity to the purine core of ATP.[1][5] Understanding the biological target is the first step in selecting an appropriate and reproducible assay.
Key Biological Targets for Thieno[2,3-d]pyrimidine Derivatives:
-
Phosphoinositide 3-kinases (PI3Ks): These lipid kinases are central to cell growth, proliferation, and survival, making them a key target in oncology.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[7]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common target in cancer therapy.
-
Tubulin: A protein that polymerizes to form microtubules, a key component of the cytoskeleton. Inhibition of tubulin polymerization can arrest cell division, making it an effective anti-cancer strategy.[8]
The evaluation of thieno[2,3-d]pyrimidine derivatives against these targets typically involves two main categories of assays: cell-based assays and biochemical (enzymatic) assays .
A Comparative Analysis of Assay Performance
The choice between a cell-based and a biochemical assay is a critical decision in the drug discovery cascade, with each having distinct advantages and reproducibility challenges.
| Assay Type | Principle | Advantages | Disadvantages | Key Reproducibility Factors |
| Cell-Based Assays (e.g., MTT, CellTiter-Glo®) | Measure a cellular response, such as proliferation, viability, or apoptosis, in the presence of the test compound. | More physiologically relevant as they account for cell permeability, metabolism, and off-target effects.[9] | Higher inherent biological variability.[10] Susceptible to interference from colored or fluorescent compounds.[6] | Cell line integrity and passage number, cell seeding density, media composition, and incubation time.[10][11] |
| Biochemical Assays (e.g., Kinase Activity Assays) | Directly measure the activity of a purified enzyme in the presence of the test compound. | Highly specific and sensitive, allowing for the direct determination of a compound's potency against its target.[12] | Lack of cellular context; do not account for factors like cell permeability or metabolism. | Purity and stability of the enzyme and substrate, ATP concentration, and buffer composition.[7] |
Ensuring Scientific Integrity: Self-Validating Experimental Protocols
To foster reproducibility, every experimental protocol should be designed as a self-validating system. This involves the inclusion of appropriate controls and a thorough understanding of the assay's limitations.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] However, it is also prone to significant variability if not performed with care.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure cells are in the exponential growth phase.
-
Create a homogenous cell suspension and seed cells into a 96-well plate at a pre-determined optimal density.
-
To mitigate the "edge effect," fill the perimeter wells with sterile PBS or media without cells and exclude them from analysis.[6][13]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Add the compounds to the respective wells and incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a fresh solution of MTT in sterile PBS.
-
Carefully remove the media from the wells and add the MTT solution.
-
Incubate the plate for a period optimized for the specific cell line to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT solution.
-
Add a solubilization solvent (e.g., DMSO or a buffered SDS solution) to each well and mix thoroughly to ensure complete dissolution of the formazan crystals.[6]
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Causality Behind Experimental Choices:
-
Optimal Cell Seeding Density: Seeding too few cells can lead to a weak signal, while too many can result in nutrient depletion and a non-linear response.
-
Mitigating the "Edge Effect": The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth.[6]
-
Vehicle Control: The vehicle used to dissolve the compounds (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.
-
Complete Solubilization of Formazan: Incomplete dissolution of the formazan crystals is a common source of error and will lead to inaccurate absorbance readings.[6]
Troubleshooting Irreproducible MTT Assay Results:
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors.[6] | Ensure a homogenous cell suspension; Calibrate pipettes regularly. |
| Inconsistent IC50 values between experiments | Variation in cell passage number or health; Inconsistent incubation times. | Use cells within a defined passage number range; Standardize all incubation periods. |
| High background absorbance | Contamination of media or reagents; Compound interference. | Use sterile techniques; Run a cell-free assay with the compound to check for interference.[6] |
Protocol 2: In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of thieno[2,3-d]pyrimidine derivatives on their target enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer containing appropriate salts, a reducing agent (e.g., DTT), and a detergent to prevent non-specific binding.
-
Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.
-
-
Compound Preparation:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in the assay buffer.
-
-
Assay Execution:
-
In a suitable microplate, add the kinase, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at a constant temperature.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Physiologically Relevant ATP Concentration: The potency of ATP-competitive inhibitors, such as many thieno[2,3-d]pyrimidine derivatives, is highly dependent on the ATP concentration used in the assay.[15] Using an ATP concentration that is close to the Michaelis constant (Km) of the enzyme for ATP provides a more accurate measure of the compound's inhibitory potential.
-
Enzyme and Substrate Quality: The purity and activity of the kinase and its substrate are critical for obtaining reliable and reproducible data.[7]
-
Inclusion of Controls: Positive (known inhibitor) and negative (vehicle) controls are essential for validating the assay performance.
Visualizing Experimental Workflows and Logical Relationships
Caption: Generalized workflows for cell-based and biochemical assays.
Caption: Decision tree for troubleshooting irreproducible assay results.
Conclusion
The successful development of thieno[2,3-d]pyrimidine derivatives as novel therapeutics is contingent upon the generation of high-quality, reproducible preclinical data. By understanding the nuances of the biological assays employed, meticulously controlling experimental variables, and implementing robust, self-validating protocols, researchers can enhance the reliability of their findings. This guide serves as a foundational resource for navigating the complexities of assay reproducibility, ultimately fostering greater confidence in the data that drives critical drug discovery decisions.
References
- 1. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for robust and reproducible preclinical research in personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. marinbio.com [marinbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: An Inter-laboratory Yield Analysis
Introduction
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficiency of its synthesis is therefore of critical importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two common synthetic routes to this compound, analyzing their respective yields and methodological nuances. The data presented herein is a synthesis of reported experimental findings from various research laboratories, offering a comprehensive overview for process optimization and methodological selection.
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, allowing it to interact with a wide range of biological targets.[1] The 4-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making it a pivotal intermediate in the construction of compound libraries for drug discovery.
This guide will dissect two primary synthetic strategies:
-
Method A: A Multi-Step Synthesis via Gewald Reaction and Subsequent Chlorination. This classic and highly adaptable route builds the thieno[2,3-d]pyrimidine core from acyclic precursors.
-
Method B: Direct Chlorination of a Pre-formed Thienopyrimidinone Core. This approach is more direct, assuming the availability of the corresponding 4-hydroxy (or 4-oxo) precursor.
Methodology Comparison: A Head-to-Head Analysis
The choice of synthetic route can significantly impact the overall yield and purity of the final product. Below, we delve into the specifics of each method, providing detailed protocols and a comparative analysis of their performance as reported in the literature.
Method A: Multi-Step Synthesis from Acyclic Precursors
This approach is a cornerstone of thiophene and thieno[2,3-d]pyrimidine chemistry, commencing with the versatile Gewald three-component reaction.[2][3] This reaction assembles the highly substituted 2-aminothiophene core in a single step from a ketone, an active methylene nitrile, and elemental sulfur.
Caption: Workflow for the multi-step synthesis of this compound (Method A).
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of 2-butanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Add morpholine (0.1 mol) dropwise at room temperature.
-
Stir the reaction mixture at 40-50°C for 2 hours.
-
Cool the mixture to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
-
Reported Yield: Approximately 60% for analogous aminothiophenes.[4]
-
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Step 1, 0.05 mol) and formamide (50 mL) is heated to reflux (approximately 180-190°C) for 6 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Reported Yield: High yields, often exceeding 90%, are reported for this cyclization step.
-
Step 3: Synthesis of this compound
-
Suspend 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol) in phosphorus oxychloride (POCl₃, 20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reported Yield: Yields for this type of chlorination typically range from 68-75%.[1]
-
Method B: Direct Chlorination of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This method is more streamlined, provided the starting thienopyrimidinone is readily available. The key transformation is the conversion of the 4-oxo group (in its tautomeric 4-hydroxy form) to the 4-chloro substituent using a chlorinating agent.
Caption: Workflow for the direct chlorination synthesis of this compound (Method B).
-
A mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.05 mol) and phosphorus oxychloride (POCl₃, 50 mL) is heated at reflux for 12 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting mixture is stirred for 30 minutes.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) affords the pure product.
-
Reported Yield: A yield of 47% has been reported for the closely related 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine using this method.[5]
-
Inter-laboratory Yield Comparison Summary
The following table summarizes the reported yields for each synthetic approach, providing a basis for comparison. It is important to note that yields can vary based on the scale of the reaction, purity of reagents, and specific laboratory techniques.
| Parameter | Method A: Multi-Step Synthesis | Method B: Direct Chlorination |
| Starting Materials | 2-Butanone, Ethyl Cyanoacetate, Sulfur, Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
| Key Reagents | Morpholine, Formamide, POCl₃ | POCl₃ or Thionyl Chloride |
| Number of Steps | 3 | 1 |
| Overall Yield | ~37-45% (Calculated) | ~47% (Reported for a close analog)[5] |
| Advantages | - Readily available starting materials- High modularity for analog synthesis | - Fewer synthetic steps- Simpler work-up |
| Disadvantages | - Lower overall yield- More steps, increasing time and resource requirements | - Requires the synthesis of the thienopyrimidinone precursor |
Expert Insights and Mechanistic Considerations
The Gewald Reaction: A Self-Validating System
The robustness of Method A is largely attributed to the initial Gewald reaction. This multi-component reaction proceeds through a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization. The reaction is highly efficient for the formation of polysubstituted 2-aminothiophenes and is a testament to the principles of atom economy and convergence in organic synthesis.
Chlorination Mechanism: The Role of Phosphorus Oxychloride
The conversion of the 4-oxo (or 4-hydroxy) thienopyrimidinone to the 4-chloro derivative is a critical step in both synthetic routes. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The mechanism involves the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group of the pyrimidinone with POCl₃. This is followed by a nucleophilic attack of the chloride ion, leading to the displacement of the phosphate group and the formation of the desired 4-chloro product. The use of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.
Conclusion
Both Method A and Method B offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific needs and resources of the research laboratory.
-
Method B is the preferred route when the precursor is accessible, offering a more direct and higher-yielding final step. Its simplicity and efficiency make it well-suited for scale-up operations.
Ultimately, a thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving high yields and purity for this important synthetic intermediate.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4695568A - Thieno[2,3-d]pyrimidine derivatives and salts thereof - Google Patents [patents.google.com]
- 4. ijper.org [ijper.org]
- 5. 4-CHLORO-2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities and structural resemblance to purine bases.[1][2] As research into novel thienopyrimidine derivatives continues to expand, so does the responsibility of researchers to manage the associated chemical waste streams safely and effectively. This guide focuses on 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a chlorinated heterocyclic compound that requires meticulous disposal procedures to mitigate risks to personnel and the environment.
Core Principles of Disposal: Hazard Identification and Risk Mitigation
This compound is a white to light yellow solid with a melting point of 112°C and is slightly soluble in water.[3][4] As a chlorinated organic compound, its disposal is governed by stringent regulations due to the potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.
Key Hazards and Considerations:
| Hazard Category | Description | Supporting Evidence |
| Human Health | Classified as harmful if swallowed and an irritant.[3] Inhalation of dust or vapors should be avoided.[5] | Safety Data Sheets (SDS) for the compound and related chloropyrimidines consistently list these hazards. |
| Environmental | As a chlorinated heterocyclic compound, it is presumed to be persistent in the environment and potentially toxic to aquatic life. Discharge into sewer systems or the environment is strictly prohibited.[5] | The environmental fate of nitrogen heterocycles is a growing concern due to their potential for persistence and toxicity.[6] |
| Reactivity | Susceptible to nucleophilic substitution and hydrolysis. It may react with strong acids, strong bases, and strong oxidizing agents. | Chloropyrimidines are known to undergo hydrolysis, and their reactions with amines and other nucleophiles are well-documented. |
| Incineration Byproducts | Incomplete or low-temperature combustion of chlorinated organic compounds can lead to the formation of highly toxic substances, including dioxins, furans, and phosgene.[7] | The thermal decomposition of chlorinated hydrocarbons is a complex process that can generate a range of hazardous byproducts if not performed under controlled, high-temperature conditions.[7] |
Decision Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Framework.
Primary Disposal Protocol: High-Temperature Incineration
The universally recommended and safest method for the disposal of this compound is through a licensed chemical destruction facility. These facilities utilize high-temperature incineration with flue gas scrubbing capabilities.
Causality: High-temperature incineration (typically between 850°C and 1500°C) with sufficient residence time ensures the complete thermal decomposition of the molecule.[3][7] The flue gas scrubbing system is critical for neutralizing acidic gases, such as hydrogen chloride, that are formed during the combustion of chlorinated compounds.[3] This prevents the release of these harmful substances into the atmosphere.
Step-by-Step Procedure for Waste Accumulation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, when handling the compound or its waste.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Segregation:
-
Do not mix waste containing this compound with non-halogenated waste streams.
-
Crucially, avoid mixing with incompatible chemicals , such as strong acids, strong bases, and strong oxidizing agents, to prevent potentially hazardous reactions within the waste container.
-
-
Labeling: Ensure the waste container is labeled with the full chemical name and a hazardous waste sticker as per your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.
-
Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Laboratory-Scale Treatment of Small Residual Quantities
For trace amounts of this compound, such as residual material in a reaction flask, a carefully controlled alkaline hydrolysis can be considered to convert the chloro-substituent to a hydroxyl group, rendering the molecule less hazardous before final disposal.
Disclaimer: This procedure should only be performed by trained personnel in a properly functioning chemical fume hood. A thorough risk assessment must be conducted before proceeding. This is not a substitute for professional hazardous waste disposal for bulk quantities.
Principle of a Self-Validating System: The success of this hydrolysis can be qualitatively monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a more polar spot corresponding to the hydroxy-pyrimidine derivative.
Experimental Protocol for Alkaline Hydrolysis (Illustrative):
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of a water-miscible organic solvent (e.g., ethanol or tetrahydrofuran) and water.
-
Reaction Setup: To the flask containing the residual this compound, add a sufficient volume of the 1 M NaOH solution to dissolve and react with the estimated amount of the compound.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction. Monitor the reaction progress by TLC.
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the solution to room temperature. Carefully neutralize the excess sodium hydroxide by the slow, dropwise addition of a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH.
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a "Non-Halogenated Aqueous Waste" container for disposal through your institution's EHS program.
Decontamination Procedures
Effective decontamination of laboratory surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
Decontamination of Surfaces (e.g., Fume Hood, Benchtop):
-
Initial Cleaning: For any visible solid spills, carefully sweep up the material with a brush and dustpan and place it in the designated halogenated solid waste container.
-
Solvent Wipe: Wipe the contaminated area with a cloth or paper towel dampened with a suitable organic solvent, such as ethanol or isopropanol, to dissolve and remove the bulk of the residual compound. Dispose of the used wipes in the solid halogenated waste stream.
-
Detergent Wash: Wash the surface with a laboratory-grade detergent solution and water.
-
Final Rinse: Rinse the surface thoroughly with water.
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinse solvent as halogenated liquid waste.
-
Alkaline Soak: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours. This will hydrolyze any remaining chlorinated compound.
-
Thorough Washing: Remove the glassware from the base bath, rinse extensively with water, and then wash with a laboratory detergent.
-
Final Rinse: Rinse thoroughly with deionized water before drying.
Emergency Procedures: Spills and Exposure
In case of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Collect the spilled material and absorbent in a sealed container for disposal as halogenated waste.
-
Decontamination: Decontaminate the spill area as described in Section 5.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
By adhering to these comprehensive procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. mdpi.com [mdpi.com]
- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
As a key intermediate in pharmaceutical research, 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 108831-68-1) is a potent, biologically active molecule. Its thienopyrimidine scaffold is integral to the development of novel therapeutics. However, its activity necessitates a rigorous and proactive approach to safety. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its potential hazards. Adherence to these procedures is not merely a recommendation but a prerequisite for ensuring the safety of all laboratory personnel.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of the stringent protective measures outlined. While comprehensive toxicological data may be limited, Safety Data Sheets (SDS) and data from analogous structures indicate several potential hazards.
Based on available information, the compound is classified as hazardous.[1] Key risk factors include:
-
Acute Toxicity : The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation : It may cause irritation to the skin, eyes, and respiratory system.[2]
These classifications mandate the use of comprehensive personal protective equipment (PPE) to create a reliable barrier against all potential routes of exposure. All handling of this solid compound should be performed with the assumption that it is a potent agent, and engineering controls like chemical fume hoods are mandatory to minimize inhalation risks.[3][4]
Core PPE Requirements: A Multi-Layered Defense
A multi-layered PPE strategy is essential for minimizing exposure. The specific equipment required depends on the nature and scale of the operation.
| Activity Level | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (Handling sealed containers, visual inspection) | Safety glasses with side shields | Single pair of nitrile gloves | Standard laboratory coat | Not typically required |
| Moderate Hazard (Weighing, preparing solutions, small-scale reactions) | Chemical splash goggles | Double-gloving (nitrile) | Permeation-resistant laboratory coat | Mandatory use of a certified chemical fume hood |
| High Hazard / Spill Cleanup (Large-scale synthesis, potential for aerosolization, cleaning spills) | Chemical splash goggles and a full-face shield | Double-gloving (heavy-duty nitrile or butyl rubber) | Disposable, solid-front gown over a lab coat; disposable sleeves | Use of a full-face respirator may be required if exposure limits are exceeded or ventilation is compromised.[5][6] |
Causality Behind PPE Choices:
-
Eye Protection : Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against airborne particulates and accidental splashes, which is a known risk.[7] A face shield adds a further layer of protection for the entire face.
-
Hand Protection : Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a small puncture). In case of a splash on the outer glove, it can be removed without exposing the skin. Always inspect gloves for any tears before use.[4]
-
Body Protection : A lab coat with a solid front and tight cuffs prevents the compound from reaching personal clothing and skin. For high-risk activities, a disposable gown ensures that contamination is contained and can be easily removed and disposed of as hazardous waste.
-
Respiratory Protection : This compound is a solid that can form dust.[2][5] Engineering controls are the primary defense. All manipulations that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to capture particles at the source.[3][4]
Operational Protocols: From Bench to Disposal
Procedural diligence is as crucial as the PPE itself. The following step-by-step guidance ensures safety throughout the compound's lifecycle in the lab.
Preparation and Handling
-
Designated Area : All work with this compound must be performed in a designated area within a laboratory, clearly marked with hazard signs.
-
Engineering Controls : Before starting, verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Weighing the Compound :
-
Don the appropriate PPE for moderate-hazard activities.
-
Perform all weighing operations inside a fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper and handle the compound gently with a clean spatula to prevent it from becoming airborne.
-
After weighing, carefully fold the weigh paper and tap it to ensure all material is transferred into your vessel.
-
-
Solution Preparation :
-
Conduct all solution preparations within the fume hood.
-
Add the solvent to the solid compound slowly to prevent splashing.
-
If sonication is needed, ensure the vial is tightly capped and placed within a secondary container to contain any potential leaks.
-
Accidental Exposure: Immediate First Aid
Immediate and correct first aid is critical. All personnel must be familiar with these procedures before beginning work.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5]
Spill Management
-
Evacuate : Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE for high-hazard activities, including respiratory protection if necessary.
-
Contain & Clean :
-
For a solid spill, gently cover it with an absorbent material to prevent dust from spreading.
-
Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste. Avoid creating dust.[2]
-
Wipe the spill area with a suitable solvent and then with soap and water.
-
-
Dispose : All materials used for cleanup (absorbent, wipes, gloves, etc.) must be disposed of as hazardous chemical waste.
Waste Disposal
Proper disposal is a critical final step to prevent environmental contamination.
-
Segregation : All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be segregated into a dedicated, sealed, and clearly labeled hazardous waste container.
-
Procedure : Do not discharge any of this chemical or its waste into drains or the general trash.[5] All waste must be disposed of through an approved waste disposal plant or licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[3][8] Chlorinated organic compounds often require specific disposal methods like incineration at high temperatures.[9]
Workflow Visualization
The following diagram illustrates the standard operational and emergency response workflow for handling this compound.
References
- 1. This compound CAS#: 108831-68-1 [amp.chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
